molecular formula C5H8 B165424 2-Pentyne CAS No. 627-21-4

2-Pentyne

Cat. No.: B165424
CAS No.: 627-21-4
M. Wt: 68.12 g/mol
InChI Key: NKTDTMONXHODTI-UHFFFAOYSA-N
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Description

2-Pentyne is a useful research compound. Its molecular formula is C5H8 and its molecular weight is 68.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pent-2-yne
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InChI

InChI=1S/C5H8/c1-3-5-4-2/h3H2,1-2H3
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InChI Key

NKTDTMONXHODTI-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8
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DSSTOX Substance ID

DTXSID80211758
Record name Pent-2-yne
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Molecular Weight

68.12 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 2-Pentyne
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Vapor Pressure

236.0 [mmHg]
Record name 2-Pentyne
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CAS No.

627-21-4
Record name 2-Pentyne
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Record name pent-2-Yne
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Record name PENT-2-YNE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethylmethylacetylene (Pent-2-yne)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of ethylmethylacetylene, systematically known as pent-2-yne. The document details its fundamental physicochemical characteristics, including molecular and thermodynamic properties, solubility, and spectroscopic data. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols for the synthesis, purification, and determination of key physical properties, alongside illustrative diagrams to elucidate experimental workflows.

Introduction

Ethylmethylacetylene, or pent-2-yne, is an internal alkyne with the chemical formula C₅H₈. It serves as a valuable building block in organic synthesis and as a model compound in various chemical studies. A thorough understanding of its physical properties is essential for its effective application in research and development, particularly in areas such as reaction kinetics, materials science, and as a reference compound in analytical methodologies. This guide aims to consolidate and present these properties in a clear and accessible format for the scientific community.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of ethylmethylacetylene are summarized in the table below. These values have been compiled from various reputable sources and provide a baseline for the compound's characteristics under standard conditions.

Table 1: Fundamental Physicochemical Properties of Ethylmethylacetylene

PropertyValueSource(s)
IUPAC Name Pent-2-yne
Synonyms Ethylmethylacetylene, 2-Pentyne
CAS Number 627-21-4
Molecular Formula C₅H₈
Molecular Weight 68.12 g/mol
Appearance Colorless liquid[1]
Odor Unpleasant[1]
Boiling Point 56-57 °C[2]
Melting Point -109 °C[1]
Density 0.71 g/mL at 25 °C[2]
Refractive Index (n_D) 1.404-1.407 at 20 °C
Vapor Pressure 236.0 mmHg at 25 °C[1]

Thermodynamic Properties

The thermodynamic properties of ethylmethylacetylene are crucial for understanding its stability and reactivity. Key thermodynamic parameters are presented in the following table.

Table 2: Thermodynamic Properties of Ethylmethylacetylene

PropertyValueSource(s)
Standard Enthalpy of Formation (ΔfH°gas) 128.90 ± 2.10 kJ/mol[2]
Gibbs Free Energy of Formation (ΔfG°) 194.02 kJ/mol[2]
Enthalpy of Vaporization (ΔvapH°) 30.8 kJ/mol
Ideal Gas Heat Capacity (Cp,gas) at 298.15 K 99.59 J/mol·K

Solubility

Ethylmethylacetylene is a nonpolar organic compound. In line with the principle of "like dissolves like," it is generally soluble in nonpolar organic solvents and has low solubility in polar solvents like water.[3][4]

Table 3: Solubility of Ethylmethylacetylene

SolventSolubility
Water Insoluble
Ethanol Soluble
Diethyl Ether Soluble
Acetone Soluble
Benzene Soluble
Hexane Soluble

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of organic compounds. The following sections provide an overview of the expected and reported spectroscopic data for ethylmethylacetylene.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified high-resolution spectrum for pent-2-yne is not readily accessible, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethylmethylacetylene

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃-C≡~1.75 (t)~3.5
-C≡C-CH₂-~2.14 (q)~75.4
-C≡C-CH₂-~2.14 (q)~79.9
-CH₂-CH₃~1.10 (t)~12.4
-CH₂-CH₃~1.10 (t)~13.5

Note: These are predicted values and may differ slightly from experimentally determined spectra. The multiplicity (t = triplet, q = quartet) is based on expected spin-spin coupling.

Infrared (IR) Spectroscopy

The IR spectrum of ethylmethylacetylene is characterized by the presence of a weak C≡C stretching vibration, a feature typical of internal alkynes. The absence of a strong ≡C-H stretch around 3300 cm⁻¹ confirms its internal alkyne structure.[5]

Table 5: Key IR Absorption Bands for Ethylmethylacetylene

Wavenumber (cm⁻¹)AssignmentIntensity
~2970-2850C-H stretch (sp³)Strong
~2240C≡C stretchWeak-Medium
~1460, ~1380C-H bend (sp³)Medium
Mass Spectrometry (MS)

The electron ionization mass spectrum of ethylmethylacetylene shows a molecular ion peak (M⁺) at m/z = 68. The fragmentation pattern is characteristic of a C₅H₈ alkyne.[6]

Table 6: Major Peaks in the Mass Spectrum of Ethylmethylacetylene

m/zRelative Intensity (%)Possible Fragment
68100[C₅H₈]⁺ (Molecular Ion)
53~80[C₄H₅]⁺
39~60[C₃H₃]⁺
27~40[C₂H₃]⁺

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of ethylmethylacetylene, intended for use by trained professionals in a laboratory setting.

Synthesis of Ethylmethylacetylene via Alkylation of a Terminal Alkyne

This protocol describes the synthesis of pent-2-yne from propyne (B1212725) and ethyl bromide. The general principle involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), followed by an S_N2 reaction with an alkyl halide.[7][8]

  • Acetylide Formation: In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel, place a solution of sodium amide in liquid ammonia at -78 °C (dry ice/acetone bath).

  • Slowly bubble condensed propyne gas through the stirred solution. The formation of the sodium propynide salt will be evident.

  • Alkylation: Once the acetylide formation is complete, add anhydrous diethyl ether to the reaction mixture.

  • Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the stirred suspension via the dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

The crude product can be purified by fractional distillation.[9] Collect the fraction boiling at approximately 56-57 °C.

Synthesis_Workflow Propyne Propyne NaNH2 NaNH₂ in liq. NH₃ (-78 °C) Propynide Sodium Propynide NaNH2->Propynide Deprotonation Reaction Alkylation Reaction Propynide->Reaction EtBr Ethyl Bromide in Et₂O EtBr->Reaction S_N2 Attack Workup Aqueous Workup (NH₄Cl) Reaction->Workup Extraction Extraction with Et₂O Workup->Extraction Drying Drying (MgSO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product Pent-2-yne Distillation->Product GC_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_GC_System GC-FID System cluster_DataAnalysis Data Analysis Sample Ethylmethylacetylene Sample Dilution Dilution Sample->Dilution Solvent Hexane/Pentane Solvent->Dilution Injector Injector (250 °C) Dilution->Injector Injection Column Capillary Column (HP-5) Injector->Column Detector FID (280 °C) Column->Detector Oven Oven (Temp. Program) Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

References

An In-depth Technical Guide to the Synthesis of 2-Pentyne via Isomerization of 1-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of 1-pentyne (B49018) to its more thermodynamically stable isomer, 2-pentyne. This reaction is a fundamental transformation in organic synthesis, offering a pathway to internal alkynes which are valuable precursors in the synthesis of complex organic molecules, including pharmaceuticals. This document details the underlying thermodynamic principles, reaction mechanisms, experimental protocols, and quantitative data associated with the most common methods for this conversion.

Core Principles: Thermodynamic Stability

The isomerization of 1-pentyne to this compound is primarily driven by the greater thermodynamic stability of the internal alkyne compared to the terminal alkyne. Internal alkynes are more stable due to hyperconjugation, where the sp3-hybridized C-H bonds of the adjacent alkyl groups donate electron density into the π-system of the alkyne. This delocalization of electron density lowers the overall energy of the molecule.

Table 1: Thermodynamic Properties of Pentyne Isomers

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)
1-PentyneCH₃CH₂CH₂C≡CH68.1240.2
This compoundCH₃CH₂C≡CCH₃68.1256-57[1]

The lower boiling point of 1-pentyne as compared to this compound is indicative of its higher volatility and weaker intermolecular forces, which indirectly relates to its lower thermodynamic stability.

Reaction Mechanisms

The base-catalyzed isomerization of 1-pentyne to this compound proceeds through a series of proton abstraction and reprotonation steps, leading to the formation of an allene (B1206475) intermediate. The equilibrium favors the formation of the more stable internal alkyne.

The generally accepted mechanism for this transformation is as follows:

  • Deprotonation: A strong base abstracts a proton from the carbon atom adjacent to the triple bond in 1-pentyne, forming a resonance-stabilized propargyl anion.

  • Protonation and Tautomerization: The propargyl anion can be protonated at the terminal carbon, leading to the formation of an allene intermediate (1,2-pentadiene).

  • Deprotonation of Allene: The base then abstracts a proton from the allene, forming another resonance-stabilized anion.

  • Protonation to form this compound: Protonation of this anion at the central carbon of the former allene system results in the formation of the more stable this compound.

G cluster_0 Isomerization Pathway 1-Pentyne 1-Pentyne Propargyl_Anion Resonance-Stabilized Propargyl Anion 1-Pentyne->Propargyl_Anion + Base - H-Base+ Allene_Intermediate 1,2-Pentadiene (B1661991) (Allene Intermediate) Propargyl_Anion->Allene_Intermediate + H-Base+ - Base Allenyl_Anion Resonance-Stabilized Allenyl Anion Allene_Intermediate->Allenyl_Anion + Base - H-Base+ This compound This compound Allenyl_Anion->this compound + H-Base+ - Base

Caption: Base-catalyzed isomerization of 1-pentyne to this compound.

Experimental Protocols

Two primary methods are commonly employed for the isomerization of 1-pentyne: the use of sodium amide in liquid ammonia (B1221849) and heating with ethanolic potassium hydroxide (B78521).

Method A: Isomerization using Sodium Amide in Liquid Ammonia

This method utilizes a very strong base, sodium amide (NaNH₂), in liquid ammonia to effect the isomerization. The low temperature of liquid ammonia (-33 °C) helps to control the reaction.

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet for inert gas (e.g., argon or nitrogen), and a dropping funnel. The system is thoroughly dried and flushed with the inert gas.

  • Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask, which is cooled in a dry ice/acetone bath.

  • Sodium Amide Formation: A catalytic amount of ferric nitrate (B79036) is added, followed by the portion-wise addition of clean sodium metal until a persistent blue color is observed. Then, the remaining sodium metal is added to form sodium amide in situ. The disappearance of the blue color and the formation of a gray-white precipitate indicates the complete formation of NaNH₂.

  • Addition of 1-Pentyne: 1-Pentyne is added dropwise to the stirred suspension of sodium amide in liquid ammonia.

  • Reaction: The reaction mixture is stirred for several hours at -33 °C. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Quenching: The reaction is quenched by the careful addition of a proton source, such as ammonium (B1175870) chloride, to neutralize the excess sodium amide and any remaining acetylide anions.

  • Workup: The ammonia is allowed to evaporate. The residue is then partitioned between water and a low-boiling organic solvent (e.g., diethyl ether or pentane). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is carefully removed by distillation. The resulting crude this compound can be purified by fractional distillation to yield the pure product.

Method B: Isomerization using Ethanolic Potassium Hydroxide

This method employs a solution of potassium hydroxide (KOH) in ethanol (B145695) and requires heating to drive the isomerization. While the base is not as strong as sodium amide, the higher temperature provides the necessary energy for the reaction to proceed.

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Reagent Preparation: A solution of potassium hydroxide in absolute ethanol is prepared.

  • Reaction: 1-Pentyne is added to the ethanolic KOH solution. The mixture is heated to reflux with stirring.

  • Monitoring: The reaction is monitored by GC analysis of aliquots taken from the reaction mixture. The main product is this compound, with a small amount of 1,2-pentadiene (allene) also being formed.[2]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is extracted with a low-boiling organic solvent like pentane (B18724) or diethyl ether.

  • Purification: The combined organic extracts are washed with water to remove ethanol and KOH, then with brine, and dried over an anhydrous drying agent. The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Quantitative Data

The yield and selectivity of the isomerization reaction are dependent on the chosen method and reaction conditions.

Table 2: Comparison of Isomerization Methods

MethodBaseSolventTemperature (°C)Typical Reaction TimeReported Yield of this compoundNotes
ASodium Amide (NaNH₂)Liquid Ammonia-332-4 hoursHighRequires handling of liquid ammonia and sodium metal.
BPotassium Hydroxide (KOH)EthanolReflux (~78)Several hoursGood to HighSimpler setup; may produce small amounts of allene byproducts.[2]

Experimental Workflow and Logic

The overall workflow for the synthesis and purification of this compound from 1-pentyne can be visualized as a series of logical steps.

G cluster_workflow Experimental Workflow Start Start: 1-Pentyne Reaction Isomerization Reaction (Method A or B) Start->Reaction Quench Reaction Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Analysis Product Characterization (GC, NMR, IR) Purification->Analysis End End: Pure this compound Analysis->End

Caption: General experimental workflow for this compound synthesis.

Product Characterization

The starting material, 1-pentyne, and the product, this compound, can be readily distinguished by spectroscopic methods.

Table 3: Spectroscopic Data for Pentyne Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
1-Pentyne ~1.0 (t, 3H), ~1.5 (sext, 2H), ~1.9 (t, 1H), ~2.2 (td, 2H)~13.5, ~20.5, ~22.2, ~68.4, ~83.6~3310 (≡C-H stretch), ~2120 (C≡C stretch)
This compound ~1.1 (t, 3H), ~1.7 (t, 3H), ~2.1 (q, 2H)~12.4, ~13.5, ~75.3, ~79.8No significant peak around 3300; ~2240 (internal C≡C stretch, weak)

The most notable differences are the presence of a terminal alkyne proton signal (~1.9 ppm) in the ¹H NMR and a strong ≡C-H stretch (~3310 cm⁻¹) in the IR spectrum of 1-pentyne, both of which are absent in the spectra of this compound.[3][4][5][6]

Conclusion

The isomerization of 1-pentyne to this compound is a robust and synthetically useful reaction for accessing internal alkynes. The choice between the sodium amide/liquid ammonia and the ethanolic potassium hydroxide methods will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for potential byproducts. Careful execution of the experimental protocol and purification are key to obtaining high yields of the desired this compound isomer. This guide provides the necessary technical details for researchers and professionals to successfully implement this important transformation in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Pentyne (CAS 627-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyne, also known as ethylmethylacetylene, is an internal alkyne with the chemical formula C₅H₈.[1] It is a colorless, flammable liquid with a distinct odor.[2] As an unsaturated hydrocarbon, this compound serves as a versatile building block in organic synthesis, primarily utilized in the production of other chemicals and in the study of reaction mechanisms.[2] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, key chemical reactions with detailed experimental protocols, and safety information for this compound (CAS 627-21-4).

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 627-21-4[1][3][4][5][6]
Molecular Formula C₅H₈[5][6]
Molecular Weight 68.12 g/mol [3][5][6]
Appearance Colorless liquid[2][7]
Odor Distinct/Unpleasant[2][5][8]
Boiling Point 56-57 °C[9][3][6][7]
Melting Point -109 °C[9][3][6][7]
Density 0.710 g/mL at 25 °C[9][3][6][7][10]
Vapor Pressure 393 mmHg at 37.7 °C[9][3][6]
Flash Point -30 °C (-22 °F)[9]
Solubility Soluble in organic solvents, limited solubility in water.[2]
Refractive Index (n20/D) 1.404[3][6][7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Peaks/Signals
¹H NMR δ (ppm): 2.13 (q, 2H), 1.77 (t, 3H), 1.11 (t, 3H)
¹³C NMR δ (ppm): 79.9, 75.5, 13.5, 12.4, 11.8
IR (Infrared) 2970, 2930, 2870, 1460, 1380, 1320, 1240, 1040 cm⁻¹
Mass Spectrometry (MS) m/z: 68 (M+), 53, 41, 39

Key Chemical Reactions and Experimental Protocols

This compound, as an internal alkyne, undergoes several characteristic reactions. This section details the experimental protocols for its synthesis and key transformations.

Synthesis of this compound from 1-Pentyne

This compound can be synthesized from its isomer, 1-pentyne, through a base-catalyzed isomerization reaction.

Experimental Protocol:

  • Reagents: 1-Pentyne, ethanolic potassium hydroxide (B78521) (or sodium amide in liquid ammonia).

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of potassium hydroxide in ethanol (B145695) is prepared. 1-Pentyne is added to this solution. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and distilled to yield pure this compound.

Selective Hydrogenation to cis-2-Pentene

The partial hydrogenation of this compound using Lindlar's catalyst stereoselectively yields cis-2-pentene.

Experimental Protocol:

  • Reagents: this compound, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), hydrogen gas, and a solvent such as methanol (B129727) or hexane.

  • Procedure: A solution of this compound in the chosen solvent is placed in a hydrogenation flask. A catalytic amount of Lindlar's catalyst is added. The flask is connected to a hydrogen source and the atmosphere is replaced with hydrogen. The mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically a balloon). The reaction is monitored by GC until one equivalent of hydrogen has been consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford cis-2-pentene.

Hydrogenation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 2_Pentyne This compound Reaction_Vessel Reaction Vessel (Solvent: Hexane/Methanol) 2_Pentyne->Reaction_Vessel H2 H₂ Gas H2->Reaction_Vessel Lindlar_Catalyst Lindlar's Catalyst Lindlar_Catalyst->Reaction_Vessel Filtration Filtration (Remove Catalyst) Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation cis_2_Pentene cis-2-Pentene Evaporation->cis_2_Pentene

Caption: Workflow for the selective hydrogenation of this compound.

Reduction to trans-2-Pentene (B94610)

The reduction of this compound with sodium metal in liquid ammonia (B1221849) produces trans-2-pentene.

Experimental Protocol:

  • Reagents: this compound, sodium metal, liquid ammonia.

  • Procedure: A reaction flask is cooled to -78 °C in a dry ice/acetone bath and liquid ammonia is condensed into it. Small pieces of sodium metal are added until a persistent blue color is observed. This compound is then added dropwise to the solution. The reaction is stirred at -78 °C for several hours. The reaction is quenched by the careful addition of ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield trans-2-pentene.

Dissolving_Metal_Reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 2_Pentyne_2 This compound Reaction_Vessel_2 Reaction Vessel (-78 °C) 2_Pentyne_2->Reaction_Vessel_2 Na Sodium Metal Na->Reaction_Vessel_2 NH3 Liquid Ammonia NH3->Reaction_Vessel_2 Quenching Quenching (NH₄Cl) Reaction_Vessel_2->Quenching Evaporation_2 Ammonia Evaporation Quenching->Evaporation_2 Extraction Extraction Evaporation_2->Extraction trans_2_Pentene trans-2-Pentene Extraction->trans_2_Pentene

Caption: Workflow for the reduction of this compound to trans-2-Pentene.

Safety Information

This compound is a highly flammable liquid and vapor.[9] It is harmful if swallowed and may cause respiratory irritation.[9] It is also a skin and eye irritant.[9]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[9]

  • Use in a well-ventilated area.[9]

  • Wear protective gloves, clothing, eye protection, and face protection.[9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

First-Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.[9]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

  • If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[9]

Conclusion

This compound (CAS 627-21-4) is a valuable reagent in organic chemistry, particularly for the stereoselective synthesis of alkenes. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reaction protocols is essential for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this compound.

References

An In-depth Technical Guide on the Molecular Geometry of 2-Pentyne (CH₃CH₂C≡CCH₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of 2-pentyne (CH₃CH₂C≡CCH₃), an internal alkyne of interest in various chemical and pharmaceutical research fields. A detailed examination of the molecule's bond lengths, bond angles, and atomic hybridization is presented, supported by established spectroscopic principles. This document also outlines the key experimental protocols—Microwave Spectroscopy and Gas Electron Diffraction—utilized for the precise determination of such molecular parameters. The guide concludes with a visualization of the molecule's structural hierarchy, rendered using Graphviz, to facilitate a deeper understanding of its three-dimensional conformation.

Molecular Structure and Hybridization

This compound, with the systematic IUPAC name pent-2-yne, is a five-carbon internal alkyne. The defining feature of its structure is a carbon-carbon triple bond (C≡C) located between the second and third carbon atoms (C2 and C3).

The hybridization of the carbon atoms dictates the overall molecular geometry:

  • sp Hybridization: The two carbon atoms involved in the triple bond (C2 and C3) are sp hybridized. This hybridization results from the mixing of one s orbital and one p orbital, forming two sp hybrid orbitals oriented 180° apart. The remaining two p orbitals on each of these carbons are unhybridized and overlap to form the two pi (π) bonds of the triple bond. The sigma (σ) bond between C2 and C3 is formed by the overlap of two sp hybrid orbitals.[1]

  • sp³ Hybridization: The carbon atoms of the terminal methyl (C1) and ethyl (C4 and C5) groups are sp³ hybridized. This involves the mixing of one s orbital and three p orbitals to form four sp³ hybrid orbitals, which are arranged in a tetrahedral geometry with bond angles of approximately 109.5°.

This combination of hybridization states leads to distinct geometric domains within the this compound molecule.

Data Presentation: Bond Lengths and Angles

ParameterAtoms InvolvedExpected Value
Bond Lengths (Å)
C≡C Triple BondC2-C3~1.21
C-C Single Bond (sp-sp³)C1-C2~1.46
C-C Single Bond (sp-sp³)C3-C4~1.46
C-C Single Bond (sp³-sp³)C4-C5~1.54
C-H Bond (sp³-s)C1-H, C4-H, C5-H~1.09
Bond Angles (°)
C-C≡C Linear RegionC1-C2-C3180
C≡C-C Linear RegionC2-C3-C4180
H-C-H TetrahedralH-C1-H~109.5
C-C-H TetrahedralC2-C1-H~109.5
C-C-H TetrahedralC3-C4-H~109.5
C-C-C TetrahedralC3-C4-C5~109.5
H-C-H TetrahedralH-C4-H~109.5
H-C-H TetrahedralH-C5-H~109.5

Note: These values are approximations based on standard bond lengths and angles for similar chemical environments. Precise experimental values may vary slightly.

Experimental Protocols

The determination of the molecular geometry of gaseous molecules like this compound is primarily accomplished through microwave spectroscopy and gas electron diffraction. These techniques provide detailed information about the moments of inertia and internuclear distances, respectively.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. This compound, being an asymmetrical alkyne, has a small dipole moment and is therefore microwave active.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell within the spectrometer. The pressure is kept very low (typically a few millitorr) to minimize intermolecular interactions and pressure broadening of the spectral lines.

  • Microwave Radiation: A tunable source generates microwave radiation, which is passed through the sample cell. The frequency of this radiation is swept over a specific range.

  • Absorption and Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the this compound molecule, the radiation is absorbed. A detector measures the intensity of the transmitted radiation as a function of frequency, generating a rotational spectrum.

  • Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines. By assigning these lines to specific rotational transitions (defined by the rotational quantum number, J), the rotational constants (A, B, and C) of the molecule can be determined with high precision.

  • Structure Determination: The rotational constants are inversely related to the principal moments of inertia of the molecule. By analyzing the rotational constants of different isotopically substituted versions of this compound (e.g., containing ¹³C or ²H), the precise positions of the atoms and thus the bond lengths and angles can be calculated.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase. It relies on the scattering of a high-energy electron beam by the gas-phase molecules.

Methodology:

  • Sample Introduction: A fine jet of this compound vapor is effused from a nozzle into a high-vacuum chamber.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the gas jet at a right angle.

  • Scattering: The electrons are scattered by the electrostatic potential of the this compound molecules. The scattering pattern is a result of the interference between the electron waves scattered by different pairs of atoms within the molecule.

  • Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (traditionally a photographic plate, now often a CCD or other imaging detector).

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is used to calculate a radial distribution curve, which represents the probability of finding two atoms at a given internuclear distance.

  • Structural Refinement: A theoretical model of the this compound molecule, with initial estimates of bond lengths and angles, is used to generate a theoretical scattering pattern. This theoretical pattern is then refined through a least-squares fitting process to achieve the best possible agreement with the experimental data, yielding precise values for the molecular geometry.

Visualization of Molecular Geometry

To illustrate the logical relationships within the molecular structure of this compound, the following diagram has been generated using the DOT language. It depicts the connectivity of the atoms and the primary geometric domains.

CH3CH2C_CCH3_Molecular_Geometry cluster_ethyl Ethyl Group (Tetrahedral) cluster_methyl Methyl Group (Tetrahedral) C4 C4 (sp³) C5 C5 (sp³) C4->C5 1.54 Å H4_1 C4->H4_1 1.09 Å H4_2 C4->H4_2 1.09 Å H5_1 C5->H5_1 1.09 Å H5_2 C5->H5_2 1.09 Å H5_3 C5->H5_3 1.09 Å C2 C2 (sp) C3 C3 (sp) C2->C3 1.21 Å C3->C4 1.46 Å C1 C1 (sp³) C1->C2 1.46 Å H1_1 C1->H1_1 1.09 Å H1_2 C1->H1_2 1.09 Å H1_3 C1->H1_3 1.09 Å

Caption: Molecular structure of this compound showing hybridization and bond types.

References

Thermodynamic Properties of 2-Pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2-pentyne (C₅H₈), an alkyne of interest in various chemical syntheses. The following sections detail its key thermodynamic parameters, the experimental methodologies used for their determination, and a generalized workflow for these experimental processes.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in chemical reactions. The following tables summarize the key quantitative data available for this compound in its gaseous state.

Table 1: Standard Molar Enthalpy, Gibbs Free Energy of Formation, and Entropy of this compound (Gas Phase, 298.15 K)

Thermodynamic PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°gas128.90 ± 2.10[1]kJ/mol
Standard Molar Gibbs Free Energy of FormationΔfG°194.02[1]kJ/mol
Standard Molar Entropy323.09J/mol·K

Table 2: Molar Heat Capacity (Cp) of Gaseous this compound at Constant Pressure and Various Temperatures [2][3]

Temperature (K)Molar Heat Capacity (Cp,gas) (J/mol·K)
5044.15
10057.16
15067.94
20077.88
273.1593.74
298.1599.59
300100.03
400123.79
500145.57
600164.39
700180.55
800194.50
900206.58
1000217.06
1100226.1
1200234.0
1300240.8
1400246.8
1500251.9

Table 3: Phase Change and Other Thermodynamic Properties of this compound

PropertyValueUnits
Boiling Point56-57[1]°C
Enthalpy of Vaporization (at boiling point)30.8[3]kJ/mol

Experimental Protocols for Thermodynamic Parameter Determination

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of organic compounds like this compound is typically determined indirectly through combustion calorimetry.

  • Sample Preparation : A precise mass of high-purity this compound is placed in a sample holder within a combustion bomb.

  • Combustion : The bomb is filled with high-pressure oxygen and sealed. The sample is then ignited, and the complete combustion of this compound to carbon dioxide and water occurs.

  • Calorimetry : The combustion bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • Temperature Measurement : The temperature change of the water is meticulously measured using a high-precision thermometer.

  • Calculation : The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity (Cp)

The heat capacity of gaseous this compound is determined using flow calorimetry.

  • Gas Flow : A steady stream of gaseous this compound is passed through a calorimeter at a precisely controlled flow rate.

  • Heating : The gas is heated by a known amount of electrical energy from a heating element within the calorimeter.

  • Temperature Measurement : The temperature of the gas is measured before and after the heating element using precision thermometers.

  • Calculation : The heat capacity at constant pressure (Cp) is calculated from the mass flow rate, the energy input, and the measured temperature difference. To obtain data over a range of temperatures, the experiment is repeated at different inlet gas temperatures.

Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures.

  • Vapor Pressure Measurement : The vapor pressure of liquid this compound is measured at various temperatures using a static or dynamic method. In the static method, the pressure of the vapor in equilibrium with the liquid is measured directly. In the dynamic method, the boiling point of the liquid is measured at different externally controlled pressures.

  • Data Analysis : The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is then used to determine the ΔvapH°. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔvapH°/R, where R is the ideal gas constant.

Determination of Entropy (S°)

The standard entropy of a substance is determined by measuring the heat capacity at various temperatures down to near absolute zero and integrating.

  • Low-Temperature Heat Capacity Measurement : The heat capacity of solid this compound is measured as a function of temperature from as low a temperature as possible up to its melting point.

  • Enthalpy of Fusion Measurement : The enthalpy of fusion (melting) is measured at the melting point.

  • Liquid-Phase Heat Capacity Measurement : The heat capacity of liquid this compound is measured from the melting point to the boiling point.

  • Enthalpy of Vaporization Measurement : The enthalpy of vaporization is measured at the boiling point.

  • Gas-Phase Heat Capacity Measurement : The heat capacity of gaseous this compound is measured at and above the boiling point.

  • Calculation : The absolute entropy at a given temperature (e.g., 298.15 K) is calculated by summing the entropy changes for each heating interval and phase transition from 0 K to the desired temperature, using the third law of thermodynamics which states that the entropy of a perfect crystal at absolute zero is zero.

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the key thermodynamic properties of a compound like this compound.

ThermodynamicWorkflow cluster_enthalpy Enthalpy of Formation (ΔfH°) cluster_heat_capacity Heat Capacity (Cp) cluster_entropy Entropy (S°) cluster_gibbs Gibbs Free Energy (ΔfG°) combustion_cal Combustion Calorimetry heat_of_combustion Measure Heat of Combustion combustion_cal->heat_of_combustion hess_law Apply Hess's Law heat_of_combustion->hess_law delta_h ΔfH° hess_law->delta_h gibbs_eq Gibbs-Helmholtz Equation ΔG° = ΔH° - TΔS° delta_h->gibbs_eq flow_cal Flow Calorimetry heat_input Measure Temperature Change with Known Heat Input flow_cal->heat_input cp_calc Calculate Cp heat_input->cp_calc low_temp_cp Low-Temp. Heat Capacity Measurements integration Integrate Cp/T vs. T low_temp_cp->integration phase_transitions Measure Enthalpies of Phase Transitions phase_transitions->integration entropy_calc integration->entropy_calc entropy_calc->gibbs_eq delta_g ΔfG° gibbs_eq->delta_g

Caption: Experimental workflow for determining thermodynamic properties.

References

2-Pentyne: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 2-pentyne, a highly flammable and reactive alkyne. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document consolidates data from multiple safety data sheets (SDS) and chemical safety resources to provide a comprehensive reference for the responsible use of this compound.

Chemical and Physical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling. These properties dictate its behavior under various conditions and inform the necessary safety precautions.

PropertyValue
Molecular Formula C5H8[1]
Molecular Weight 68.12 g/mol [2][3]
Appearance Clear, colorless to slightly yellow liquid[1][4]
Odor Faint pungent odor[5]
Boiling Point 56-57 °C (lit.)[2][4]
Melting Point -109 °C (lit.)[2][4]
Flash Point < -20°C (< -4°F) CC[5]
Density 0.71 g/mL at 25 °C (lit.)[4]
Vapor Pressure 60.8 mm Hg @ 25°C (77°F)[5]
Vapor Density (Air=1) 2.4[5]
Solubility Negligible in water[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

GHS ClassificationHazard Statement
Flammable LiquidsH225: Highly flammable liquid and vapour[1][6]
Skin Corrosion/IrritationH315: Causes skin irritation[1][6]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][6]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1][6]
Aspiration HazardH304: May be fatal if swallowed and enters airways[6]

Signal Word: Danger[1][6]

Experimental Protocols: Safe Handling and Use

The following protocols are essential for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5][6] Use explosion-proof ventilation.[5][7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][6][7] No smoking in the handling area.[5][6]

  • Grounding: Containers should be bonded and grounded during transfers to avoid static sparks.[1][5][6] Use non-sparking tools.[1][5][7]

Storage

Proper storage of this compound is crucial to prevent accidents.

  • Conditions: Store in a cool, dry, well-ventilated location, away from any area where the fire hazard may be acute.[5][6] Outside or detached storage is preferred.[5]

  • Containers: Keep containers tightly closed.[1][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

  • Incompatibilities: Separate from oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • In Case of Skin Contact: Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.[5][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[6]

  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[6][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol foam, dry chemical, or carbon dioxide.[5] Water spray may be used to keep fire-exposed containers cool, but a solid water stream may be ineffective as it may scatter and spread the fire.[1][5]

  • Special Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][7] Containers may explode when heated.[1][7]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[6] Wear appropriate personal protective equipment.[5][6] Remove all sources of ignition.[5][6][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Contain spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[5][6] Place in a suitable, closed container for disposal.[7]

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the key decision-making and action steps for the safe handling of this compound.

SafeHandlingWorkflow This compound Safe Handling Workflow start Start: Handling this compound assess_risks Assess Risks & Review SDS start->assess_risks ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves assess_risks->ppe engineering_controls Implement Engineering Controls: - Fume Hood - No Ignition Sources - Ground Equipment ppe->engineering_controls handling Perform Chemical Handling engineering_controls->handling storage Store Properly: - Cool, Dry, Well-Ventilated - Tightly Sealed Container - Away from Incompatibles handling->storage spill Spill or Release? handling->spill end End of Procedure storage->end spill_response Follow Spill Response Protocol: - Evacuate - Remove Ignition Sources - Absorb with Inert Material spill->spill_response Yes exposure Personnel Exposure? spill->exposure No spill_response->exposure first_aid Administer First Aid: - Inhalation: Fresh Air - Skin: Wash with Water - Eyes: Rinse with Water - Ingestion: Do NOT Induce Vomiting exposure->first_aid Yes waste_disposal Dispose of Waste Properly exposure->waste_disposal No medical_attention Seek Immediate Medical Attention first_aid->medical_attention medical_attention->waste_disposal waste_disposal->end

References

The Genesis of the Triple Bond: An In-depth Technical Guide to the Discovery and History of Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-carbon triple bond, the defining feature of alkynes, is a cornerstone of modern organic synthesis, imbuing molecules with unique reactivity and linear geometry. While the discovery of the simplest alkyne, acetylene (B1199291), marked a pivotal moment in the history of chemistry, the subsequent development of methods to synthesize and understand its substituted counterparts—internal alkynes—has been equally transformative. This technical guide provides a comprehensive exploration of the discovery and historical evolution of internal alkynes, detailing the seminal synthetic methodologies, key scientific contributors, and the expansion of their application in complex chemical synthesis. We present detailed experimental protocols for historically significant preparations, quantitative physicochemical data for a range of internal alkynes, and visual representations of key reaction mechanisms and the logical evolution of synthetic strategies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a deep historical and technical perspective on this fundamental class of organic compounds.

Early Discoveries and the Dawn of Alkyne Chemistry

The story of alkynes begins with the discovery of acetylene (ethyne) in 1836 by Edmund Davy. However, it was the pioneering work of Russian chemist Aleksei Yevgrafovich Favorskii in the late 19th and early 20th centuries that laid the foundational groundwork for the chemistry of internal alkynes.[1][2][3] Favorskii's extensive studies on the isomerization of hydrocarbons led to the discovery of the reversible transformation between terminal and internal alkynes, a phenomenon that bears his name.[1][4] His work demonstrated that the triple bond could be deliberately positioned within a carbon chain, opening the door to the synthesis of a vast array of new chemical structures.

One of the earliest and most fundamental methods for the formation of internal alkynes is the alkylation of terminal acetylides . This two-step process, which remains a staple in organic synthesis, involves the deprotonation of a terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, followed by its reaction with an alkyl halide to forge a new carbon-carbon bond.[5][6] This methodology provided the first general and predictable route to unsymmetrical internal alkynes.

Another historically significant approach is the double dehydrohalogenation of dihalides . By treating vicinal or geminal dihalides with a strong base, two successive elimination reactions occur to generate the carbon-carbon triple bond.[7] This method proved particularly useful for the synthesis of symmetrical internal alkynes from readily available alkene precursors.

Physicochemical Properties of Internal Alkynes

The presence of the carbon-carbon triple bond imparts distinct physical and chemical properties to internal alkynes. The sp-hybridization of the acetylenic carbons results in a linear geometry, which influences their packing in the solid state and, consequently, their melting points.[8]

Table 1: Physicochemical Data for Selected Internal Alkynes
AlkyneMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)C≡C Bond Length (pm)C≡C Bond Strength (kJ/mol)
2-ButyneC₄H₆54.09-3227~121~839
2-PentyneC₅H₈68.12-10956~121~839
3-HexyneC₆H₁₀82.14-10381~121~839
DiphenylacetyleneC₁₄H₁₀178.2358-60300~120~839

Note: Bond length and bond strength are approximate values for the C≡C triple bond and can vary slightly depending on the substituents.[4][8][9]

Internal alkynes are generally nonpolar molecules, exhibiting low solubility in water but good solubility in common organic solvents.[10] Their boiling points tend to be slightly higher than those of the corresponding alkanes and alkenes due to their more linear shape, which allows for more effective intermolecular van der Waals interactions.[11][12]

Foundational Experimental Protocols

To provide a practical context to the historical development of internal alkyne synthesis, this section details the experimental protocols for two classic preparations.

Synthesis of Diphenylacetylene from trans-Stilbene (B89595)

This two-step synthesis first involves the bromination of an alkene to a vicinal dibromide, followed by a double dehydrohalogenation to form the internal alkyne.

Experimental Protocol:

Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide

  • Dissolve trans-stilbene in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Slowly add a solution of bromine (or a solid bromine source like pyridinium (B92312) hydrobromide perbromide) in the same solvent to the stilbene (B7821643) solution at room temperature with stirring.

  • Continue stirring until the bromine color disappears, indicating the completion of the reaction.

  • The product, meso-stilbene dibromide, will precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

Step 2: Double Dehydrohalogenation of meso-Stilbene Dibromide

  • In a round-bottom flask, prepare a solution of potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol or absolute ethanol (B145695) by heating.

  • Add the prepared meso-stilbene dibromide to the hot basic solution.

  • Heat the reaction mixture to reflux for a specified period (e.g., 20-30 minutes).

  • After cooling, pour the reaction mixture into a large volume of cold water to precipitate the crude diphenylacetylene.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain purified diphenylacetylene.

Quantitative Data:

  • Yield: Typically 60-80% for the overall two-step process.

  • Melting Point of Diphenylacetylene: 58-60 °C.

Synthesis of an Unsymmetrical Internal Alkyne via Acetylide Alkylation: 3-Undecyne

This protocol illustrates the powerful and versatile method of building internal alkynes from terminal alkynes.[13]

Experimental Protocol:

Step 1: Formation of the Acetylide Anion

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon).

  • In the flask, prepare a suspension of sodium amide (NaNH₂) in anhydrous diethyl ether or liquid ammonia.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the terminal alkyne (e.g., 1-pentyne) in anhydrous diethyl ether from the dropping funnel to the stirred sodium amide suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for about an hour to ensure complete formation of the sodium acetylide.

Step 2: Alkylation with a Primary Alkyl Halide

  • Cool the acetylide suspension back to 0 °C.

  • Slowly add a solution of a primary alkyl halide (e.g., 1-bromohexane) in anhydrous diethyl ether from the dropping funnel.

  • After the addition, gently reflux the reaction mixture for several hours.

  • Cool the reaction mixture and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify the resulting internal alkyne (3-undecyne) by distillation or chromatography.

Quantitative Data:

  • Yield: This reaction can provide good to excellent yields, often exceeding 70%, depending on the specific substrates and reaction conditions.

Key Reaction Mechanisms and Synthetic Evolution

The synthetic utility of internal alkynes is rooted in a rich variety of chemical transformations. The following diagrams illustrate the mechanisms of key historical and modern reactions.

The Logic of Internal Alkyne Synthesis

The approaches to synthesizing internal alkynes have evolved from fundamental transformations to more sophisticated catalytic methods. This diagram illustrates the conceptual workflow.

G cluster_0 Early Synthetic Strategies cluster_1 Modern Catalytic Methods Acetylene Acetylene Terminal Alkyne Terminal Alkyne Acetylene->Terminal Alkyne Alkylation (1x) Internal Alkyne Internal Alkyne Terminal Alkyne->Internal Alkyne Alkylation (2x) Terminal Alkyne->Internal Alkyne Favorskii Isomerization Alkene Alkene Dihalide Dihalide Alkene->Dihalide Halogenation Modern Internal Alkyne Complex Internal Alkynes Internal Alkyne->Modern Internal Alkyne Sonogashira, etc. Internal Alkyne->Modern Internal Alkyne Metathesis Alkylation Alkylation Double Dehydrohalogenation Double Dehydrohalogenation Isomerization Isomerization Dihalide->Internal Alkyne Double Elimination Coupling Reactions Coupling Reactions Alkyne Metathesis Alkyne Metathesis

Caption: Evolution of synthetic strategies for internal alkynes.

Mechanism of Acetylide Alkylation

This diagram details the SN2 mechanism for the formation of an internal alkyne from a terminal alkyne.

G Terminal_Alkyne R-C≡C-H Acetylide R-C≡C:⁻ Na⁺ Terminal_Alkyne->Acetylide Deprotonation Base Base (e.g., NaNH₂) Base->Acetylide Transition_State [R-C≡C···R'···X]⁻ Acetylide->Transition_State SN2 Attack Alkyl_Halide R'-X Alkyl_Halide->Transition_State Internal_Alkyne R-C≡C-R' Transition_State->Internal_Alkyne Byproduct NaX Transition_State->Byproduct

Caption: SN2 mechanism of acetylide alkylation.

Diels-Alder Reaction with an Internal Alkyne

Internal alkynes can act as dienophiles in [4+2] cycloaddition reactions to form substituted cyclohexadienes.

G Diene Conjugated Diene (4π electrons) Transition_State Cyclic Transition State Diene->Transition_State Dienophile Internal Alkyne (2π electrons) Dienophile->Transition_State Product Cyclohexadiene Derivative Transition_State->Product Concerted [4+2] Cycloaddition

Caption: Diels-Alder reaction with an internal alkyne.

Conclusion

From the early investigations into alkyne isomerization to the development of robust and versatile synthetic methodologies, the history of internal alkynes is a testament to the ingenuity and perseverance of the chemical sciences. The ability to construct carbon-carbon triple bonds within a molecular framework has had a profound impact on the field of organic synthesis, enabling the creation of complex natural products, advanced materials, and a wide array of pharmaceuticals. For today's researchers, a deep understanding of this history not only provides a rich context for their work but also offers a powerful toolkit of synthetic strategies that continue to be refined and expanded upon. The internal alkyne, once a chemical curiosity, is now firmly established as an indispensable building block in the art and science of molecular construction.

References

Spectroscopic Profile of 2-Pentyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-pentyne (ethylmethylacetylene), a fundamental building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. This document also outlines the general experimental protocols for acquiring such data, serving as a valuable resource for researchers in synthetic chemistry and drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₈ with a molecular weight of 68.12 g/mol .[1][2] Its spectroscopic data provides a clear fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are presented below. The spectra were obtained in deuterated chloroform (B151607) (CDCl₃) at a frequency of 90 MHz.[3][4]

¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
CH₃ (C1)1.770Triplet2.5
CH₂ (C4)2.126Quartet2.5
CH₃ (C5)1.111TripletNot Reported

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectroscopic Data

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of a C≡C triple bond stretch and C-H stretches and bends. The spectrum can be obtained from a neat liquid sample.[5]

Functional GroupAbsorption Range (cm⁻¹)Description
C≡C Stretch~2100 - 2260Alkyne C≡C triple bond stretching vibration. This is often a weak to medium intensity band.
sp³ C-H Stretch~2850 - 3000C-H stretching vibrations of the methyl and ethyl groups.
sp³ C-H Bend~1375 and 1450C-H bending vibrations of the methyl and ethyl groups.

Table 2: Characteristic IR absorption frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

Key Mass Spectrometry Peaks

m/zRelative IntensityPossible Fragment
68100%[M]⁺ (Molecular Ion)
53High[M - CH₃]⁺
67Moderate[M - H]⁺
39ModerateFurther fragmentation

Table 3: Key mass spectrometry peaks for this compound observed in Electron Ionization (EI) Mass Spectrometry.[1][6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-1.0 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for protons (e.g., 90 MHz, 300 MHz, 500 MHz).

  • ¹H NMR: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): For a liquid sample like this compound, the simplest method is to prepare a "neat" sample. A drop of the liquid is placed between two salt plates (typically NaCl or KBr, which are transparent to IR radiation). The plates are pressed together to form a thin liquid film.

Instrumentation and Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization: this compound, being a volatile liquid, is introduced into the mass spectrometer through a heated inlet, where it is vaporized. The gaseous molecules then enter the ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺). The excess energy from the electron impact can also cause the molecular ion to fragment into smaller, characteristic ions.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_of_2_Pentyne cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information NMR NMR Spectroscopy Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Elucidates IR IR Spectroscopy Functional_Groups Functional Groups (C≡C, C-H) IR->Functional_Groups Identifies MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Determines Structure This compound Structure (C₅H₈) Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Spectroscopic workflow for this compound characterization.

References

An In-depth Technical Guide to the Triple Bond in 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyne (CH₃CH₂C≡CCH₃) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1] This functional group is the defining feature of this compound, dictating its structure, reactivity, and spectroscopic properties. Understanding the nuances of this triple bond is crucial for its application in organic synthesis and the development of novel chemical entities. This guide provides a comprehensive technical overview of the triple bond in this compound, including its synthesis, physical and spectroscopic properties, and characteristic reactions.

Molecular Structure and Bonding

The this compound molecule features a linear arrangement of the two sp-hybridized carbon atoms of the triple bond and the two adjacent carbon atoms. The triple bond itself consists of one strong sigma (σ) bond and two weaker pi (π) bonds.[2] The sigma bond is formed by the head-on overlap of two sp hybrid orbitals, while the two pi bonds result from the side-on overlap of the two pairs of unhybridized p orbitals.[2] This electron-rich region between the second and third carbon atoms is the primary site of reactivity in the molecule.

2_Pentyne_Structure C1 CH₃ C2 C C1->C2 C3 C C2->C3 C≡C C4 CH₂ C3->C4 C5 CH₃ C4->C5

Caption: Molecular structure of this compound.

Synthesis of this compound

Several synthetic routes can be employed to produce this compound.

1. Isomerization of 1-Pentyne (B49018): this compound can be synthesized by the rearrangement of its terminal alkyne isomer, 1-pentyne. This isomerization is typically achieved by heating 1-pentyne in a solution of ethanolic potassium hydroxide (B78521) or using sodium amide in liquid ammonia (B1221849) (NaNH₂/NH₃).[1]

2. From Acetylene (B1199291): A common method for synthesizing internal alkynes like this compound starts with acetylene. The process involves a two-step alkylation. First, acetylene is deprotonated with a strong base like sodium amide to form an acetylide anion. This anion then acts as a nucleophile and reacts with an alkyl halide, such as methyl iodide, to form a terminal alkyne (in this case, propyne). A second deprotonation followed by reaction with another alkyl halide (ethyl iodide) yields the desired internal alkyne.[3]

Synthesis_from_Acetylene Acetylene Acetylene (HC≡CH) Step1 1. NaNH₂ 2. CH₃I Propyne Propyne (CH₃C≡CH) Step2 1. NaNH₂ 2. CH₃CH₂I Pentyne This compound (CH₃C≡CCH₂CH₃) Step1->Propyne Step2->Pentyne

Caption: Synthesis of this compound from acetylene.

Data Presentation

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₅H₈[4][5]
Molar Mass68.12 g/mol [1][4]
Density0.71 g/mL at 25 °C[1][4]
Boiling Point56-57 °C[1][4]
Melting Point-109 °C[1][4]
Refractive Indexn20/D 1.404[4]
Spectroscopic Data of this compound
Spectroscopic TechniqueKey FeaturesReference
¹H NMR A 2.126, B 1.770, C 1.111 ppm; J(A,B)=2.5Hz[6]
IR Spectroscopy Data available in NIST/EPA Gas-Phase Infrared Database[5]
Mass Spectrometry Molecular Ion (M⁺): 68 m/z[7]

Experimental Protocols

Synthesis of this compound via Isomerization of 1-Pentyne

Materials:

  • 1-Pentyne

  • Ethanolic potassium hydroxide solution (or Sodium amide in liquid ammonia)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place the ethanolic potassium hydroxide solution in the reaction flask.

  • Add 1-pentyne to the flask.

  • Heat the mixture under reflux for a specified period to allow for the isomerization to occur.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the this compound from the reaction mixture by distillation.

  • Characterize the product using spectroscopic methods (NMR, IR) to confirm its identity and purity.

Reactivity of the Triple Bond

The electron-rich triple bond of this compound is the center of its reactivity, readily undergoing addition reactions.[8]

Hydrogenation

The triple bond of this compound can be fully or partially reduced through catalytic hydrogenation.

  • Complete Hydrogenation: In the presence of a catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), this compound is completely reduced to pentane.[8][9] The reaction proceeds through an alkene intermediate which is rapidly hydrogenated to the alkane.[10]

  • Partial Hydrogenation (cis-Alkene Formation): Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage to produce cis-2-pentene.[11]

  • Partial Hydrogenation (trans-Alkene Formation): The reduction of this compound with sodium or lithium metal in liquid ammonia selectively produces trans-2-pentene.[11][12]

Hydrogenation_Pathways Pentyne This compound cisPentene cis-2-Pentene Pentyne->cisPentene H₂, Lindlar's Catalyst transPentene trans-2-Pentene Pentyne->transPentene Na, NH₃(l) Pentane Pentane Pentyne->Pentane H₂, Pd/C cisPentene->Pentane H₂, Pd/C transPentene->Pentane H₂, Pd/C

Caption: Hydrogenation pathways of this compound.

Electrophilic Addition

The π bonds of the triple bond are susceptible to attack by electrophiles.[13]

  • Addition of Hydrogen Halides (HX): this compound reacts with hydrogen halides (e.g., HBr, HCl) in a stepwise manner. The addition of one equivalent of HX yields a mixture of haloalkenes. The addition of a second equivalent of HX results in the formation of a geminal dihalide.[14][15]

  • Addition of Halogens (X₂): Halogens like bromine (Br₂) and chlorine (Cl₂) also add across the triple bond. The addition of one equivalent of the halogen produces a dihaloalkene, typically with trans stereochemistry due to the formation of a cyclic halonium ion intermediate.[14] Addition of a second equivalent leads to a tetrahaloalkane.

Electrophilic_Addition Pentyne This compound Haloalkene Haloalkene Pentyne->Haloalkene 1 eq. HX Dihaloalkane Geminal Dihaloalkane Haloalkene->Dihaloalkane 1 eq. HX

Caption: Electrophilic addition of HX to this compound.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound, an unsymmetrical internal alkyne, results in the formation of a mixture of two ketones: 2-pentanone and 3-pentanone. This occurs because the initial hydroboration step, which involves the addition of a borane (B79455) (such as BH₃ or a dialkylborane), can occur with two different regiochemistries on the unsymmetrical triple bond.[16] Subsequent oxidation of the resulting vinylboranes leads to enols, which then tautomerize to the corresponding ketones.

Conclusion

The triple bond in this compound is a versatile and reactive functional group that is central to its chemical identity. Its linear geometry, electron-rich nature, and susceptibility to a wide range of addition reactions make it a valuable building block in organic synthesis. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective utilization in research and development, including the synthesis of complex molecules and potential drug candidates.

References

Synthesis of 2-Pentyne via Dehydrohalogenation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-pentyne through dehydrohalogenation reactions. The core of this methodology involves the elimination of two equivalents of hydrogen halide from a suitable dihalopentane precursor. This process is a cornerstone of alkyne synthesis in organic chemistry, offering a reliable route to this valuable internal alkyne.

Core Concepts and Reaction Pathways

The synthesis of this compound via dehydrohalogenation is predicated on the double elimination of HX (where X is a halogen, typically Br or Cl) from a saturated pentane (B18724) backbone. This transformation is achieved by reacting a dihalopentane with a strong base. The reaction proceeds through two successive E2 (bimolecular elimination) steps.[1][2]

Two primary classes of dihalopentane starting materials are employed:

  • Vicinal Dihalides: These compounds possess halogens on adjacent carbon atoms (e.g., 2,3-dibromopentane).

  • Geminal Dihalides: In these molecules, both halogen atoms are attached to the same carbon atom (e.g., 2,2-dichloropentane (B14692929) or 3,3-dichloropentane).

A common and practical approach involves a two-step sequence starting from an alkene. For instance, 2-pentene (B8815676) can be halogenated (e.g., with Br₂) to produce the vicinal dihalide, 2,3-dibromopentane (B1620338), which is then subjected to dehydrohalogenation.[3][4]

The choice of base is critical to the success of the reaction. Strong bases are required to facilitate the double elimination. Commonly used bases include:

  • Sodium amide (NaNH₂) in liquid ammonia (B1221849): This is a very strong base system and is particularly effective for the second elimination step, which is often more difficult than the first.[1][2][5]

  • Alcoholic potassium hydroxide (B78521) (KOH): This reagent is also effective, particularly for the initial elimination, and can be used under reflux conditions.[4]

Reaction Mechanism and Logical Workflow

The overall process can be visualized as a sequential elimination of two molecules of hydrogen halide. The first elimination results in the formation of a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne triple bond.

Dehydrohalogenation_Workflow cluster_start Starting Material Preparation cluster_main_reaction Dehydrohalogenation cluster_purification Product Isolation Alkene Alkene Dihalopentane_Vicinal Vicinal Dihalopentane (e.g., 2,3-Dibromopentane) Alkene->Dihalopentane_Vicinal + X₂ (e.g., Br₂) Vinyl_Halide Vinylic Halide Intermediate Dihalopentane_Vicinal->Vinyl_Halide Strong Base (1st Elimination) Dihalopentane_Geminal Geminal Dihalopentane (e.g., 2,2-Dichloropentane) Dihalopentane_Geminal->Vinyl_Halide Strong Base (1st Elimination) 2_Pentyne This compound Vinyl_Halide->2_Pentyne Strong Base (2nd Elimination) Crude_Product Crude this compound 2_Pentyne->Crude_Product Work-up Pure_Product Purified this compound Crude_Product->Pure_Product Fractional Distillation

General workflow for the synthesis of this compound via dehydrohalogenation.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from different dihalopentane precursors.

Protocol 1: Dehydrohalogenation of 2,3-Dibromopentane using Sodium Amide in Liquid Ammonia

This protocol outlines the synthesis of this compound from a vicinal dihalide.

1. Preparation of the Reagent:

  • In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet tube, condense approximately 500 mL of anhydrous ammonia.

  • Add a small piece of sodium metal to the liquid ammonia. The persistence of a blue color indicates that the ammonia is dry.

  • Add a catalytic amount of ferric nitrate.

  • Slowly add 23 g (1.0 mol) of sodium metal in small pieces to the stirred liquid ammonia. The reaction is complete when the blue color disappears, and a gray suspension of sodium amide is formed.

2. Dehydrohalogenation Reaction:

  • To the freshly prepared sodium amide suspension, slowly add a solution of 115 g (0.5 mol) of 2,3-dibromopentane in 100 mL of anhydrous ether.

  • Maintain the reaction temperature at the boiling point of liquid ammonia (-33 °C) and stir for 2 hours.

3. Work-up and Purification:

  • After the reaction is complete, cautiously add 50 g of solid ammonium (B1175870) chloride to neutralize any unreacted sodium amide.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add 200 mL of water and extract with three 100 mL portions of diethyl ether.

  • Combine the ether extracts and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the ether by simple distillation.

  • The crude this compound is then purified by fractional distillation, collecting the fraction boiling at 55-56 °C.

Protocol 2: Dehydrohalogenation of 2,2-Dichloropentane using Alcoholic Potassium Hydroxide

This method details the synthesis of this compound from a geminal dihalide.

1. Reaction Setup:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 56 g (1.0 mol) of potassium hydroxide and 200 mL of ethanol.

  • Heat the mixture to reflux with stirring until the potassium hydroxide has dissolved.

2. Dehydrohalogenation Reaction:

  • To the hot alcoholic potassium hydroxide solution, add 71.5 g (0.5 mol) of 2,2-dichloropentane dropwise over a period of 30 minutes.

  • Maintain the reaction at reflux for 4 hours.

3. Work-up and Purification:

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • Separate the organic layer and wash it with two 100 mL portions of water.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Filter the drying agent and purify the product by fractional distillation, collecting the fraction boiling at 55-56 °C.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthetic protocols.

Table 1: Reactant and Reagent Quantities

ParameterProtocol 1 (from 2,3-Dibromopentane)Protocol 2 (from 2,2-Dichloropentane)
Starting Material 2,3-Dibromopentane2,2-Dichloropentane
Molar Mass of Starting Material229.9 g/mol 143.0 g/mol
Amount of Starting Material115 g (0.5 mol)71.5 g (0.5 mol)
Base Sodium Amide (NaNH₂)Potassium Hydroxide (KOH)
Molar Mass of Base39.0 g/mol 56.1 g/mol
Amount of Base~39 g (1.0 mol)56 g (1.0 mol)
Solvent Liquid Ammonia / Diethyl EtherEthanol
Volume of Solvent~500 mL / 100 mL200 mL

Table 2: Reaction Conditions and Product Information

ParameterProtocol 1Protocol 2
Reaction Temperature -33 °C (refluxing ammonia)~78 °C (refluxing ethanol)
Reaction Time 2 hours4 hours
Product This compoundThis compound
Molar Mass of Product68.12 g/mol 68.12 g/mol
Boiling Point of Product55-56 °C55-56 °C
Typical Yield 70-80%60-70%

Signaling Pathway and Mechanism Visualization

The E2 elimination mechanism is central to the dehydrohalogenation process. The following diagram illustrates the stepwise nature of this reaction, starting from a vicinal dihalide.

E2_Mechanism Vicinal_Dihalide Vicinal Dihalopentane Transition_State1 E2 Transition State 1 Vicinal_Dihalide->Transition_State1 Base1 Strong Base (e.g., NH₂⁻) Base1->Transition_State1 Vinylic_Halide Vinylic Halide Intermediate Transition_State1->Vinylic_Halide Byproduct1 H-Base⁺ + X⁻ Transition_State1->Byproduct1 Transition_State2 E2 Transition State 2 Vinylic_Halide->Transition_State2 Base2 Strong Base (e.g., NH₂⁻) Base2->Transition_State2 2_Pentyne This compound Transition_State2->2_Pentyne Byproduct2 H-Base⁺ + X⁻ Transition_State2->Byproduct2

Mechanism of the two-step E2 dehydrohalogenation.

This guide provides the essential theoretical and practical knowledge for the successful synthesis of this compound via dehydrohalogenation. The detailed protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Pentyne to cis-2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the stereoselective catalytic hydrogenation of 2-pentyne to cis-2-pentene (B165939). The synthesis of cis-alkenes is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This guide outlines two primary catalytic systems for this conversion: the Lindlar catalyst and the P-2 Nickel catalyst. Detailed experimental procedures, data on reaction parameters, and visual representations of the workflow and reaction stereochemistry are provided to ensure reproducible and efficient synthesis.

Introduction

The selective hydrogenation of alkynes to cis-alkenes is a fundamental reaction in organic chemistry. Over-reduction to the corresponding alkane is a common side reaction, necessitating the use of "poisoned" or deactivated catalysts to achieve high selectivity for the desired alkene. This document focuses on the conversion of this compound to cis-2-pentene, a model reaction for the synthesis of Z-alkenes.

Two highly effective methods are presented:

  • Lindlar's Catalyst: A heterogeneous catalyst composed of palladium deposited on calcium carbonate and deactivated with lead acetate (B1210297) and quinoline.[1][2][3][4][5][6] It is a commercially available and widely used catalyst for this transformation.

  • P-2 Nickel Catalyst: A nickel boride catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride (B1222165).[7][8] When used with ethylenediamine (B42938) as a modifier, it exhibits remarkable stereoselectivity for cis-alkenes.[7]

Data Presentation

The following tables summarize quantitative data from studies on the catalytic hydrogenation of alkynes, providing insights into the effects of various reaction parameters on yield and selectivity.

Table 1: Hydrogenation of this compound with 1 wt.% Pd/Al₂O₃ Catalyst [9]

Hydrogen Pressure (bar)Stirring Speed (rpm)Solvent (v/v)Highest cis/trans Pentene RatioHighest Pentene/Pentane Ratio
24451:1 Heptane/Isopropanol25.3949.41
Varying445 - 1100Heptane, IsopropanolSolvent and stirring speed significantly impact selectivity.Higher selectivity observed in the mixed solvent system.

Note: This data is for a Pd/Al₂O₃ catalyst, which behaves similarly to the palladium on a support in Lindlar's catalyst, highlighting the importance of reaction parameters.

Table 2: Stereospecific Reduction of Alkynes with P-2 Ni Catalyst and Ethylenediamine [7]

SubstrateSubstrate Amount (mmol)P-2 Ni Amount (mmol)Ethylenediamine (mmol)Olefin Yield (%)cis:trans RatioTotal Yield (%)
Hex-3-yne40.05.0169897:1>95
Hex-3-yne20010.03297ca. 200:1>95
1-Phenylpropyne1005.0ca. 10-1596ca. 200:1>95

Note: The amount of ethylenediamine used was 2-3 times the molar amount of the catalyst.[7]

Experimental Protocols

General Safety Precautions
  • Conduct all reactions in a well-ventilated fume hood.

  • Hydrogen gas is flammable and explosive; ensure there are no ignition sources.

  • Palladium and nickel catalysts can be pyrophoric; handle with care under an inert atmosphere when dry.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol is a general procedure for the selective hydrogenation of this compound to cis-2-pentene using Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Methanol (B129727) (or other suitable solvent like hexane (B92381) or ethyl acetate)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel or a pad of Celite®)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).

  • Solvent and Substrate Addition: Add a suitable solvent, such as methanol (e.g., 100 mL for 20 mmol of alkyne), to the flask.[10] Then, add this compound to the mixture.

  • Hydrogenation: The reaction vessel is then flushed with hydrogen gas.[10] Connect the flask to a hydrogen source (e.g., a balloon filled with H₂ or a hydrogenator) and maintain a slight positive pressure of hydrogen (typically atmospheric pressure).[1][10]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature (20-25 °C).[7][10] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting alkyne. The reaction is typically complete within 4-6 hours.[10]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude cis-2-pentene.[10]

  • Purification (if necessary): The crude product can be purified by distillation to obtain pure cis-2-pentene.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst with Ethylenediamine

This protocol describes the in-situ preparation of the P-2 nickel catalyst and its use for the highly stereoselective hydrogenation of this compound.

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol

  • Ethylenediamine

  • Hydrogen gas (H₂)

  • Round-bottom flask equipped with a septum

  • Hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation (in-situ):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate in ethanol.

    • To this solution, add a solution of sodium borohydride in ethanol. A black, nearly colloidal precipitate of P-2 nickel will form.[7] For detailed preparation methods of P-2 Nickel, refer to the work of H.C. Brown and C.A. Brown.[8]

  • Reaction Setup:

    • To the freshly prepared P-2 nickel catalyst suspension, add ethylenediamine (typically 2-3 times the molar amount of the nickel catalyst).[7]

    • Add the substrate, this compound, to the reaction mixture.

  • Hydrogenation:

    • Purge the flask with hydrogen gas and connect it to a hydrogen source, maintaining a pressure of 1 atm.[7]

    • Stir the mixture vigorously at room temperature (20-25 °C).[7]

  • Reaction Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, vent the excess hydrogen.

    • The ethylenediamine can be removed from the product by washing the reaction mixture with water.[7]

  • Catalyst Removal and Product Isolation:

    • Filter the mixture to remove the nickel catalyst.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

    • Remove the solvent by distillation or rotary evaporation to obtain the crude cis-2-pentene.

  • Purification: Purify the product by distillation if necessary.

Visualizations

Experimental Workflow

Experimental_Workflow start Start prep Catalyst Preparation (or Dispensing) start->prep end End setup Reaction Setup (Solvent, this compound) prep->setup hydro Hydrogenation (H2 atmosphere, Stirring) setup->hydro monitor Reaction Monitoring (GC/TLC) hydro->monitor complete Reaction Complete? monitor->complete workup Work-up (Venting, Filtration) isolate Product Isolation (Solvent Removal) workup->isolate purify Purification (Distillation) isolate->purify purify->end complete->monitor No complete->workup Yes

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

Stereoselective Hydrogenation Mechanism

Stereoselective_Hydrogenation cluster_catalyst Catalyst Surface (e.g., Pd) H1 H H2 H pentyne This compound (CH3-C≡C-CH2CH3) adsorbed Adsorbed this compound pentyne->adsorbed Adsorption onto catalyst surface cis_pentene cis-2-Pentene adsorbed->cis_pentene Syn-addition of H atoms

References

Application Notes and Protocols: Stereoselective Reduction of 2-Pentyne to cis-2-Pentene using Lindlar's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective reduction of 2-pentyne to cis-2-pentene (B165939) utilizing Lindlar's catalyst. This partial hydrogenation is a cornerstone of organic synthesis, offering a reliable method for the preparation of cis-alkenes, which are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. These notes include a comprehensive overview of the reaction, detailed experimental procedures for catalyst preparation and the hydrogenation reaction, quantitative data presentation, and visualizations of the reaction pathway and experimental workflow.

Introduction

The catalytic hydrogenation of alkynes is a fundamental transformation in organic chemistry. While complete reduction to alkanes is readily achieved with standard catalysts like palladium on carbon (Pd/C), the selective partial reduction to an alkene presents a greater challenge. Lindlar's catalyst, a "poisoned" or deactivated palladium catalyst, is the reagent of choice for the stereoselective synthesis of cis-(Z)-alkenes from internal alkynes.[1][2] The catalyst's deactivation prevents over-reduction to the corresponding alkane and facilitates the syn-addition of hydrogen across the triple bond, leading to the exclusive formation of the cis-isomer.[3][4]

Lindlar's catalyst is a heterogeneous catalyst typically composed of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and deactivated with a catalytic poison such as lead acetate (B1210297) (Pb(OAc)₂) and quinoline (B57606).[5][6] The poison selectively blocks the most active sites on the palladium surface, reducing its catalytic activity just enough to prevent the hydrogenation of the initially formed alkene.[6]

This document outlines the application of Lindlar's catalyst for the specific conversion of this compound to cis-2-pentene, a reaction of significant utility in synthetic organic chemistry.

Reaction Mechanism and Stereoselectivity

The hydrogenation of this compound using Lindlar's catalyst proceeds via a surface-mediated mechanism. The key steps are as follows:

  • Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen.[4]

  • Complexation: The this compound molecule coordinates to the palladium surface.

  • Syn-Addition: Two hydrogen atoms are delivered from the catalyst surface to the same face of the alkyne triple bond in a concerted or stepwise fashion.[3]

  • Desorption: The resulting cis-2-pentene has a lower affinity for the poisoned catalyst surface than the starting alkyne and desorbs before further reduction can occur.[4]

This syn-addition mechanism is responsible for the high stereoselectivity of the reaction, yielding the cis-alkene as the major product.[3]

Reaction_Mechanism cluster_catalyst Lindlar's Catalyst Surface This compound This compound Alkyne_coordination This compound Coordination This compound->Alkyne_coordination 1. Coordination cis-2-Pentene cis-2-Pentene H2_adsorption H₂ Adsorption & Dissociation Syn_addition Syn-Addition of H atoms H2_adsorption->Syn_addition H atoms Alkyne_coordination->Syn_addition 2. Hydrogenation Alkene_desorption cis-2-Pentene Desorption Syn_addition->Alkene_desorption Alkene_desorption->cis-2-Pentene 3. Desorption

Reaction pathway on the catalyst surface.

Quantitative Data

The reduction of this compound with Lindlar's catalyst is a high-yielding and selective transformation. The following tables summarize the key quantitative data for this reaction.

Table 1: Reaction Parameters and Yield

ParameterValueReference
SubstrateThis compoundN/A
Productcis-2-PenteneN/A
Catalyst5% Pd/CaCO₃, Pb(OAc)₂, Quinoline[5]
SolventMethanolN/A
TemperatureRoom Temperature (approx. 20-25 °C)N/A
Hydrogen PressureAtmospheric (balloon)[4]
Reaction Time4-6 hoursN/A
Yield ~91% N/A

Table 2: Spectroscopic Data for cis-2-Pentene

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
¹H NMR (CDCl₃)δ ~5.40 (m, 2H, vinyl), ~2.05 (m, 2H, allylic CH₂), ~1.60 (d, 3H, allylic CH₃), ~0.96 (t, 3H, ethyl CH₃)[7]
¹³C NMR (CDCl₃)δ ~125.1, ~123.5 (vinyl C), ~20.6 (allylic CH₂), ~14.1 (allylic CH₃), ~13.0 (ethyl CH₃)[8]
IR (liquid film)~3020 cm⁻¹ (C-H stretch, vinyl), ~1655 cm⁻¹ (C=C stretch), ~695 cm⁻¹ (C-H bend, cis)[1]

Experimental Protocols

4.1. Preparation of Lindlar's Catalyst (5% Pd/CaCO₃ poisoned with Lead Acetate)

This protocol is adapted from a standard Organic Syntheses procedure.[9]

Materials:

  • Palladous chloride (PdCl₂)

  • Calcium carbonate (CaCO₃, precipitated)

  • 37% Hydrochloric acid (HCl)

  • 3N Sodium hydroxide (B78521) (NaOH)

  • Lead acetate trihydrate (Pb(OCOCH₃)₂·3H₂O)

  • Distilled water

Procedure:

  • In a fume hood, dissolve palladous chloride (1.48 g) in concentrated hydrochloric acid (3.6 mL).

  • Transfer the solution to a beaker with distilled water (45 mL).

  • Adjust the pH of the stirred solution to 4.0-4.5 by the slow addition of 3N sodium hydroxide.

  • In a separate flask, prepare a slurry of calcium carbonate (18.5 g) in distilled water (120 mL) and heat to 80 °C.

  • Add the palladium solution to the hot calcium carbonate slurry with vigorous stirring.

  • Reduce the palladium by bubbling hydrogen gas through the stirred suspension.

  • Filter the black catalyst and wash thoroughly with distilled water.

  • Resuspend the moist catalyst in water (60 mL) and add a solution of lead acetate trihydrate (9.0 g) in water (100 mL).

  • Stir and heat the slurry at 75-85 °C for 45 minutes.

  • Filter the catalyst, wash with distilled water, and dry in a vacuum oven at 60 °C.

4.2. Reduction of this compound to cis-2-Pentene

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd/CaCO₃, poisoned with lead acetate)

  • Quinoline

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexanes)

  • Hydrogen gas (balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus (or balloon setup)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (e.g., 100 mg for a 20 mmol scale reaction).

  • Add the anhydrous solvent (e.g., 50 mL of ethanol).

  • Add a few drops of quinoline to further moderate the catalyst activity.

  • Seal the flask with a septum and flush the system with nitrogen or argon, followed by hydrogen gas.

  • Introduce this compound (e.g., 1.36 g, 20 mmol) into the flask via syringe.

  • Maintain a positive pressure of hydrogen using a balloon and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the excess hydrogen and flush the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude cis-2-pentene.

  • The product can be further purified by distillation if necessary.

Experimental_Workflow start Start setup Reaction Setup: - Flask with Lindlar's catalyst, solvent, quinoline - Flush with H₂ start->setup addition Add this compound setup->addition reaction Stir under H₂ atmosphere (Room Temperature, 4-6 h) addition->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Work-up: 1. Vent H₂, Flush with N₂ 2. Filter through Celite® monitoring->workup Complete isolation Product Isolation: - Evaporate solvent workup->isolation purification Purification (optional): - Distillation isolation->purification end cis-2-Pentene isolation->end If pure purification->end

Workflow for the reduction of this compound.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium Catalysts: Palladium catalysts are pyrophoric, especially when dry and finely divided. Handle with care, preferably under an inert atmosphere.

  • Lead Compounds: Lead acetate is toxic. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quinoline: Quinoline is harmful if swallowed or inhaled and can cause skin irritation. Handle in a fume hood with appropriate PPE.

  • Solvents: The organic solvents used are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The reduction of this compound using Lindlar's catalyst is a highly efficient and stereoselective method for the synthesis of cis-2-pentene. The protocols and data presented in this document provide a comprehensive guide for researchers in academic and industrial settings. Careful adherence to the experimental procedures and safety precautions will ensure a successful and safe execution of this important synthetic transformation.

References

Application Notes and Protocols: Synthesis of 2-Pentanone via Hydration of 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-pentanone from the hydration of 2-pentyne. The primary method described is the acid-catalyzed hydration using mercuric sulfate (B86663) as a catalyst, a common and effective method for the conversion of alkynes to ketones. Due to the unsymmetrical nature of the starting alkyne, this reaction yields a mixture of two constitutional isomers: 2-pentanone and 3-pentanone (B124093). This application note outlines the reaction mechanism, a comprehensive experimental protocol, and methods for product analysis and purification. Quantitative data on product distribution is presented, and a logical workflow for the synthesis is provided.

Introduction

The hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to carbonyl compounds. For internal, unsymmetrical alkynes such as this compound, the acid-catalyzed addition of water, typically facilitated by a mercury(II) salt, proceeds via an enol intermediate that rapidly tautomerizes to the more stable ketone. This reaction, however, generally results in a mixture of regioisomeric ketones due to the two possible sites of initial protonation or nucleophilic attack on the triple bond.[1][2] The synthesis of 2-pentanone through this method serves as a valuable case study in the regioselectivity of alkyne hydration and presents challenges in product separation that are relevant to drug development and fine chemical synthesis.

Reaction Mechanism and Regioselectivity

The acid-catalyzed hydration of this compound in the presence of mercuric sulfate begins with the electrophilic addition of the mercury(II) ion to the alkyne, forming a bridged mercurinium ion intermediate. Water then acts as a nucleophile, attacking one of the two carbons of the original triple bond. For an unsymmetrical alkyne like this compound, this attack can occur at either C-2 or C-3. Subsequent deprotonation and replacement of the mercury group with a proton yield two different enol intermediates. These enols are in equilibrium with their more stable keto tautomers, 2-pentanone and 3-pentanone.[1]

While Markovnikov's rule is often cited for terminal alkynes, the regioselectivity for unsymmetrical internal alkynes is less pronounced as the electronic and steric environments of the two alkyne carbons are similar. This results in the formation of a mixture of both possible ketone products.

Data Presentation

The hydration of this compound under acidic conditions with a mercury catalyst typically yields a mixture of 2-pentanone and 3-pentanone. The exact ratio of these products can be influenced by reaction conditions, although literature suggests a nearly equimolar mixture is often obtained.

ProductStructureBoiling Point (°C)Expected Ratio
2-PentanoneCH₃C(O)CH₂CH₂CH₃102~1
3-PentanoneCH₃CH₂C(O)CH₂CH₃102~1

Note: The boiling points of 2-pentanone and 3-pentanone are very similar, making their separation by fractional distillation challenging.[3]

Experimental Protocol

This protocol details the acid-catalyzed hydration of this compound.

Materials:

  • This compound (C₅H₈)

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercuric sulfate (HgSO₄)

  • Deionized water (H₂O)

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Apparatus for fractional distillation

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add 50 mL of deionized water. Slowly and with stirring, add 5 mL of concentrated sulfuric acid. To this acidic solution, add 1.0 g of mercuric sulfate and stir until the catalyst is dissolved.

  • Addition of Reactant: To the prepared catalyst solution, add 10.0 g (0.147 mol) of this compound.

  • Reaction: Heat the mixture to reflux (approximately 60-70°C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product mixture.

  • Purification and Analysis:

    • The crude product is a mixture of 2-pentanone and 3-pentanone. Due to their very close boiling points, separation by fractional distillation requires a highly efficient fractional distillation column.[3]

    • Analyze the product mixture using GC-MS to determine the ratio of 2-pentanone to 3-pentanone and to identify any impurities. The mass spectra of the two isomers will show distinct fragmentation patterns, with 2-pentanone typically showing a prominent peak at m/z = 43 ([CH₃CO]⁺).[4]

Visualizations

Reaction Pathway:

Reaction_Pathway This compound This compound Enol_Intermediates Enol Intermediates (Mixture) This compound->Enol_Intermediates H2O, H2SO4, HgSO4 (Hydration) Ketone_Products 2-Pentanone & 3-Pentanone (Mixture) Enol_Intermediates->Ketone_Products Tautomerization Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis Setup Prepare Catalyst Solution (H2O, H2SO4, HgSO4) Addition Add this compound Setup->Addition Reflux Heat to Reflux (3-4 hours) Addition->Reflux Extraction Extract with Diethyl Ether Reflux->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Fractional Distillation Solvent_Removal->Purification Analysis GC-MS Analysis Purification->Analysis

References

Application Notes and Protocols: 2-Pentyne as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Pentyne (CH₃C≡CCH₂CH₃) is an internal alkyne that serves as a valuable and versatile five-carbon building block in organic synthesis. Its carbon-carbon triple bond is a key functional group that can be stereoselectively transformed into a variety of other functionalities, including alkenes, ketones, and vicinal dihalides. These transformations make this compound a useful precursor for the synthesis of more complex molecules, including functionalized aliphatic chains and heterocyclic scaffolds that are relevant to pharmaceutical and materials science research. This document provides detailed application notes and experimental protocols for several key synthetic transformations of this compound.

Stereoselective Reduction of this compound

The triple bond of this compound can be partially hydrogenated to form either the cis- or trans-alkene with high stereoselectivity, depending on the choice of reagents. These alkenes are important intermediates for further functionalization.

Synthesis of (Z)-2-Pentene (cis-2-Pentene) via Lindlar Catalysis

Partial hydrogenation of this compound using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) selectively produces the cis-alkene due to the syn-addition of hydrogen to the catalyst surface.[1]

Experimental Protocol: Hydrogenation of this compound with Lindlar's Catalyst

  • Apparatus Setup: A two-neck round-bottom flask is equipped with a magnetic stir bar and a condenser. The top of the condenser is fitted with a balloon filled with hydrogen gas (H₂).

  • Reagents: To the flask, add this compound (1.0 g, 14.7 mmol) and Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~100 mg).

  • Solvent: Add a suitable solvent, such as methanol (B129727) or ethyl acetate (20 mL).

  • Reaction: The flask is evacuated and backfilled with H₂ from the balloon three times. The reaction mixture is then stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne. The reaction should be stopped as soon as the starting material is consumed to prevent over-reduction to pentane.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® is washed with a small amount of the solvent.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield (Z)-2-pentene. Further purification can be achieved by careful distillation if necessary.

Synthesis of (E)-2-Pentene (trans-2-Pentene) via Dissolving Metal Reduction

The reduction of this compound with sodium metal in liquid ammonia (B1221849) produces the trans-alkene.[2][3] This reaction proceeds through a radical anion intermediate, which preferentially adopts the more stable trans configuration.[4]

Experimental Protocol: Reduction of this compound with Sodium in Liquid Ammonia

  • Apparatus Setup: A three-neck round-bottom flask is fitted with a dry ice condenser and an inlet for ammonia gas. The system is kept under an inert atmosphere (e.g., argon).

  • Solvent: Anhydrous liquid ammonia (~30 mL) is condensed into the flask at -78 °C (dry ice/acetone bath).

  • Reagents: Small pieces of sodium metal (0.85 g, 37.0 mmol) are added to the liquid ammonia with stirring until a persistent deep blue color is obtained.

  • Addition of Substrate: A solution of this compound (1.0 g, 14.7 mmol) in a minimal amount of anhydrous diethyl ether is added dropwise to the sodium-ammonia solution.

  • Reaction: The reaction is stirred at -78 °C for 2 hours.

  • Quenching: The reaction is carefully quenched by the addition of ammonium (B1175870) chloride to destroy the excess sodium. The ammonia is then allowed to evaporate overnight in a fume hood.

  • Work-up: Water is added to the residue, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is carefully removed by distillation to afford (E)-2-pentene.

Data Presentation: Stereoselective Reduction of this compound

ReactionReagents/CatalystProductStereoselectivityTypical Yield
Partial HydrogenationH₂, Lindlar's Catalyst(Z)-2-Pentene>95% cis>90%
Dissolving Metal ReductionNa, liquid NH₃(E)-2-Pentene>98% trans~80-90%[5]

Hydration of this compound: Synthesis of Ketones

The hydration of this compound, typically via oxymercuration-demercuration, follows Markovnikov's rule. Since this compound is an unsymmetrical internal alkyne, this reaction yields a mixture of two ketones: 2-pentanone and 3-pentanone. This method avoids carbocation rearrangements.[6][7]

Experimental Protocol: Oxymercuration-Demercuration of this compound

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

  • Oxymercuration: To a stirred suspension of mercuric oxide (HgO, 2.2 g, 10.1 mmol) in a mixture of water (15 mL) and concentrated sulfuric acid (0.5 mL), this compound (1.0 g, 14.7 mmol) is added.

  • Reaction: The mixture is stirred at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC or GC).

  • Demercuration: The reaction mixture is cooled in an ice bath. A solution of sodium borohydride (B1222165) (NaBH₄, 0.6 g, 15.9 mmol) in 10% aqueous sodium hydroxide (B78521) (10 mL) is added slowly to the reaction mixture.

  • Work-up: The mixture is stirred for an additional hour at room temperature. The aqueous layer is decanted from the elemental mercury that settles at the bottom. The aqueous layer is then extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to give a mixture of 2-pentanone and 3-pentanone. The products can be separated by fractional distillation or column chromatography.

Data Presentation: Hydration of this compound

ReactionReagentsProduct(s)RatioTypical Overall Yield
Oxymercuration-Demercuration1. HgO, H₂SO₄, H₂O2. NaBH₄, NaOH2-Pentanone and 3-Pentanone~1:1~85-95%

Application in Heterocycle Synthesis: A Workflow Example

While direct cycloaddition reactions with this compound are not widely reported for simple heterocycle synthesis, it can be converted into precursors suitable for such reactions. For example, the ketone mixture produced from the hydration of this compound can be further oxidized to a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr synthesis to form furans, pyrroles, or thiophenes.[1][2]

Workflow for Synthesis of a Substituted Pyrrole (B145914)

This logical workflow demonstrates how this compound can be used in a multi-step synthesis to generate a heterocyclic compound.

G pentyne This compound ketones 2-Pentanone & 3-Pentanone Mixture pentyne->ketones 1. HgO, H₂SO₄, H₂O 2. NaBH₄ diketone Pentane-2,4-dione (Acetylacetone) ketones->diketone Oxidation (e.g., SeO₂ or other methods) pyrrole 2,3,5-Trimethylpyrrole diketone->pyrrole Paal-Knorr Synthesis (Ammonia/Amine, Acid catalyst)

Caption: Multi-step synthesis of a substituted pyrrole from this compound.

Workflow for Functional Group Interconversion

This compound is a key starting material for accessing a range of five-carbon molecules with different functional groups and stereochemistries. This workflow illustrates the central role of this compound as a precursor.

G pentyne This compound cis_pentene (Z)-2-Pentene pentyne->cis_pentene H₂, Lindlar's Cat. trans_pentene (E)-2-Pentene pentyne->trans_pentene Na, liq. NH₃ pentane Pentane pentyne->pentane H₂ (excess), Pd/C ketones 2-Pentanone & 3-Pentanone pentyne->ketones HgO, H₂SO₄, H₂O; NaBH₄ tetrabromopentane 2,2,3,3-Tetrabromopentane pentyne->tetrabromopentane 2 eq. Br₂ trans_dihalide trans-2,3-Dihalopentane pentyne->trans_dihalide 1 eq. X₂ (X=Cl, Br)

Caption: Synthetic transformations of this compound into various functionalized products.

This compound is a fundamental starting material in organic synthesis, providing access to a variety of five-carbon structures with controlled stereochemistry and functionality. The protocols and workflows outlined in this document highlight its utility in generating key intermediates like cis- and trans-alkenes and ketones. While direct application as a precursor in the final steps of complex drug synthesis may not be common, its role in creating versatile building blocks is crucial for researchers in organic and medicinal chemistry. The stereoselective transformations of this compound make it an excellent model substrate for studying reaction mechanisms and a reliable precursor for multi-step synthetic campaigns.

References

Application Notes: Poly(4-methyl-2-pentyne) in Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(4-methyl-2-pentyne), a disubstituted polyacetylene, is an amorphous, glassy polymer recognized for its potential in gas and vapor separation applications.[1] Its unique combination of high gas permeability, good mechanical properties, and resistance to organic solvents makes it a promising material for creating advanced separation membranes.[1] This polymer is particularly noted for its high fractional free volume, which results from the loose packing of its stiff polymer chains containing bulky side groups. This characteristic underpins its high permeability to gases and vapors.

Key Applications and Advantages

  • Natural Gas Conditioning: Poly(4-methyl-2-pentyne) membranes have shown significant promise in natural gas processing, specifically for the separation of higher hydrocarbons like n-butane from methane (B114726). The polymer exhibits higher permeability for larger, more condensable gases, a valuable property for this application. Its inherent resistance to organic vapors provides an advantage over other highly permeable polymers, such as poly(1-trimethylsilyl-1-propyne) (PTMSP), which can be limited by their solubility in hydrocarbons.

  • Hydrocarbon Mixture Separation: The excellent permeability and solvent resistance of poly(4-methyl-2-pentyne) make it a suitable candidate for manufacturing membranes to separate various hydrocarbon mixtures.[1]

  • Carbon Dioxide (CO₂) Separation: While the intrinsic CO₂ selectivity of poly(4-methyl-2-pentyne) can be modest, chemical modification offers a pathway to significantly enhance its performance.[2] For instance, bromination followed by quaternization to incorporate butylimidazolium bromide groups can improve CO₂ selectivity while maintaining high permeability. This makes modified poly(4-methyl-2-pentyne) membranes promising for CO₂ removal from industrial gas streams, including flue gas.[2]

  • Nanocomposite Membranes: The gas separation properties of poly(4-methyl-2-pentyne) can be further enhanced by creating organic-inorganic hybrid nanocomposite membranes, also known as mixed matrix membranes (MMMs). The addition of inorganic fillers like titanium dioxide (TiO₂) or fumed silica (B1680970) can lead to a simultaneous increase in both permeability and selectivity, overcoming the typical trade-off observed in polymeric membranes.[3] For example, PMP/TiO₂ nanocomposite membranes exhibit improved n-butane permeability and significantly higher n-butane/methane selectivity compared to the pure polymer. The incorporation of fumed silica has been shown to systematically increase the permeability of gases like methane by augmenting the polymer's free volume.[3]

Data Presentation

The following tables summarize the gas transport properties of poly(4-methyl-2-pentyne) membranes.

Table 1: Gas Permeability Coefficients for Poly(4-methyl-2-pentyne) Membranes

GasPermeability Coefficient (Barrer*)Source
H₂1000[4]
O₂480[4]
N₂160[4]
CO₂1500[4]
CH₄250[4]

*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table 2: Ideal Gas Selectivity for Poly(4-methyl-2-pentyne) Membranes

Gas PairSelectivity (α = Pₐ / Pₑ)Source
O₂/N₂3.0[4]
CO₂/N₂9.4[4]
CO₂/CH₄6.0[4]
H₂/CH₄4.0[4]

Experimental Protocols

Protocol 1: Synthesis of Poly(4-methyl-2-pentyne)

This protocol is based on the catalytic polymerization of the 4-methyl-2-pentyne (B1585047) monomer.[5]

Materials:

  • Monomer: 4-methyl-2-pentyne, purified

  • Catalyst: Niobium pentachloride (NbCl₅)

  • Cocatalyst: Triethylsilane (Et₃SiH)

  • Solvent: Cyclohexane (B81311), purified

  • High-purity Argon

  • Glass polymerization reactor

Procedure:

  • Purify the 4-methyl-2-pentyne monomer and cyclohexane solvent according to standard laboratory procedures.

  • In a flow of high-purity argon, load a solution of NbCl₅ and Et₃SiH in cyclohexane into a glass ellipsoid-shaped reactor. A typical molar ratio for [Monomer]:[Catalyst] is 50:1 and for [Cocatalyst]:[Catalyst] is 1:1.[5]

  • Rigorously stir the catalyst/cocatalyst solution at 25°C for 30 minutes to allow for catalyst activation.

  • Introduce the 4-methyl-2-pentyne monomer to the reactor. A typical monomer concentration is 1 mol/L.[5]

  • Continue the polymerization reaction under stirring at 25°C.

  • After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum until a constant mass is achieved.

Protocol 2: Preparation of Dense Poly(4-methyl-2-pentyne) Membranes

This protocol describes the solvent casting method for preparing flat, dense membranes for gas separation testing.[2]

Materials:

  • Synthesized poly(4-methyl-2-pentyne)

  • Solvent: High-purity cyclohexane or carbon tetrachloride (CCl₄)

  • Casting surface: Flat-bottomed PTFE beaker or leveled cellophane foil

  • Petri dish or similar cover

Procedure:

  • Prepare a 1.5% (w/w) solution of poly(4-methyl-2-pentyne) in a suitable solvent (e.g., CCl₄).[2] Ensure the polymer is fully dissolved.

  • Pour the polymer solution onto a clean, leveled casting surface.

  • Cover the casting surface with a Petri dish to ensure slow, controlled evaporation of the solvent. This helps in forming a uniform, defect-free film.

  • Allow the solvent to evaporate at ambient conditions for several days (e.g., 7 days).[2]

  • Once the film appears dry, carefully peel it from the casting surface.

  • Transfer the membrane to a vacuum oven and dry for at least 48 hours at 25°C to remove any residual solvent.[2]

  • Measure the thickness of the final membrane at several points to ensure uniformity.

Protocol 3: Gas Permeability Measurement (Constant Volume/Variable Pressure Method)

This protocol outlines a common method for determining the gas permeability of a dense polymer membrane.[6][7]

Apparatus:

  • Gas permeation cell (dividing an upstream, high-pressure side from a downstream, low-pressure side)

  • High-purity test gas cylinders with pressure regulators

  • Mass flow controllers (MFCs)

  • Pressure transducers for both upstream and downstream sides

  • Vacuum pump

  • Constant temperature chamber or water bath

  • Data acquisition system

Procedure:

  • Securely seal the prepared polymer membrane into the gas permeation cell. The effective membrane area (A) must be known.

  • Place the cell inside a constant temperature chamber and allow it to reach the desired experimental temperature (e.g., 35°C).

  • Evacuate the entire system, including both upstream and downstream volumes, for at least 12 hours to remove any absorbed gases from the membrane and the apparatus.[7]

  • Close the valve to the downstream volume (Vd) and confirm that the system is leak-tight by monitoring the downstream pressure over time. The pressure should remain constant.

  • Introduce the test gas to the upstream side of the membrane cell, pressurizing it to the desired feed pressure (pup). Maintain this pressure throughout the experiment.

  • As the gas permeates through the membrane, monitor and record the pressure increase (dp) in the downstream volume as a function of time (dt).

  • Continue recording until a steady-state rate of pressure increase (dp/dt) is achieved. This is indicated by a linear relationship between downstream pressure and time.

  • Calculate the permeability coefficient (P) in Barrer using the following equation[7]: P = [Vd * l / (A * R * T * pup)] * (dp/dt) Where:

    • P = Permeability (Barrer)

    • Vd = Calibrated downstream volume (cm³)

    • l = Membrane thickness (cm)

    • A = Effective membrane area (cm²)

    • R = Gas constant (0.278 cm³·cmHg / cm³(STP)·K)

    • T = Operating temperature (K)

    • pup = Upstream pressure (cmHg)

    • dp/dt = Steady-state rate of pressure increase in the downstream volume (cmHg/s)

  • To test another gas, evacuate the entire system again before introducing the new gas.

  • Calculate the ideal selectivity (αA/B) for a pair of gases (A and B) by taking the ratio of their individual permeability coefficients: αA/B = PA / PB.[7]

Visualizations

GasPermeabilityWorkflow cluster_Upstream Upstream (High Pressure) cluster_MembraneCell Permeation System cluster_Downstream Downstream (Low Pressure) cluster_Data Data Acquisition GasSource Gas Source (Cylinder) Regulator Pressure Regulator GasSource->Regulator MFC Mass Flow Controller Regulator->MFC Pressure_Up Pressure Sensor (Pup) MFC->Pressure_Up Measures Upstream P MembraneCell Membrane Cell (Constant Temp) MFC->MembraneCell Feed Gas Pressure_Down Pressure Sensor (Pdown) MembraneCell->Pressure_Down Permeate KnownVolume Calibrated Volume (Vd) Pressure_Down->KnownVolume DAQ Data Acquisition System (dp/dt) Pressure_Down->DAQ P vs. Time Data Vacuum Vacuum Pump KnownVolume->Vacuum

Caption: Experimental workflow for gas permeability measurement.

References

Application Notes and Protocols for the Mercuric Sulfate-Catalyzed Hydration of 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the mercuric sulfate-catalyzed hydration of the internal alkyne, 2-pentyne. This reaction is a classic method for the synthesis of ketones and serves as a valuable transformation in organic synthesis. The protocol herein describes the conversion of this compound into a mixture of two ketone products, 2-pentanone and 3-pentanone (B124093), through an oxymercuration-demercuration mechanism. The initial addition of water across the triple bond, facilitated by the mercuric sulfate (B86663) catalyst in an acidic medium, leads to the formation of an unstable enol intermediate. This intermediate rapidly tautomerizes to the more stable ketone isomers. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visualization of the experimental workflow.

Introduction

The hydration of alkynes is a fundamental reaction in organic chemistry for the preparation of carbonyl compounds.[1] Specifically, the mercuric sulfate-catalyzed hydration of non-terminal alkynes provides a direct route to ketones.[1] The reaction proceeds via Markovnikov addition of water across the carbon-carbon triple bond, forming an enol intermediate that subsequently rearranges to the corresponding ketone.[1] For an unsymmetrical internal alkyne such as this compound, this reaction is expected to yield a mixture of two constitutional isomers: 2-pentanone and 3-pentanone. The regioselectivity of the hydration is influenced by the electronic and steric environment of the triple bond. Understanding and controlling this reaction is crucial for the synthesis of various chemical intermediates in academic and industrial research, including drug development.

Reaction Mechanism and Signaling Pathway

The mercuric sulfate-catalyzed hydration of an alkyne proceeds through a well-established multi-step mechanism. The reaction is initiated by the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne, forming a cyclic mercurinium ion intermediate. This intermediate possesses a partial positive charge on the more substituted carbon atoms of the original triple bond. Water, acting as a nucleophile, then attacks one of these carbons. Subsequent deprotonation of the resulting oxonium ion by a base (such as water or bisulfate ion) yields an organomercury enol. In the acidic reaction medium, the mercury is replaced by a proton (protodemercuration) to generate a neutral enol. This enol is in equilibrium with its more stable keto tautomer, and the equilibrium strongly favors the ketone. In the case of this compound, the nucleophilic attack of water can occur at either of the two carbons of the triple bond, leading to the formation of two different enol intermediates, which then tautomerize to 2-pentanone and 3-pentanone.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Cyclic_Mercurinium_Ion Cyclic Mercurinium Ion This compound->Cyclic_Mercurinium_Ion Hg2+ addition H2O H2O HgSO4 HgSO4 / H2SO4 Organomercury_Enol Organomercury Enol Cyclic_Mercurinium_Ion->Organomercury_Enol H2O attack & deprotonation Enol_Intermediates Enol Intermediates (Mixture) Organomercury_Enol->Enol_Intermediates Protodemercuration 2-Pentanone 2-Pentanone Enol_Intermediates->2-Pentanone Tautomerization 3-Pentanone 3-Pentanone Enol_Intermediates->3-Pentanone Tautomerization

Caption: Reaction mechanism for the mercuric sulfate-catalyzed hydration of this compound.

Experimental Protocol

This protocol details the laboratory procedure for the hydration of this compound using mercuric sulfate as a catalyst.

Materials:

  • This compound (C₅H₈)

  • Mercuric sulfate (HgSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis (optional but recommended)

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add a catalytic amount of mercuric sulfate to a solution of dilute sulfuric acid. The dilute acid is prepared by slowly adding a specified volume of concentrated sulfuric acid to water with cooling.

  • Addition of Alkyne: To the stirred acidic mercuric sulfate solution, add this compound dropwise at a controlled rate.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for a set period (e.g., 1-3 hours) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product mixture with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Analysis: Analyze the resulting crude product to determine the ratio of 2-pentanone to 3-pentanone and the overall yield. Purification of the individual ketones can be achieved by fractional distillation if desired.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical experimental run. Actual results may vary based on specific reaction conditions and scale.

ParameterValue
Reactants
This compound10.0 g (0.147 mol)
Mercuric Sulfate0.5 g (catalyst)
Concentrated Sulfuric Acid5.0 mL
Water50 mL
Reaction Conditions
Temperature70 °C
Reaction Time2 hours
Product Analysis
Total Yield of Ketones9.5 g (75% of theoretical)
Ratio of 2-Pentanone:3-PentanoneApproximately 1:1 (determined by GC)

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: Combine HgSO4, H2SO4, and H2O Start->Reaction_Setup Add_Alkyne 2. Add this compound Reaction_Setup->Add_Alkyne Heat_React 3. Heat and Stir (e.g., 70°C, 2h) Add_Alkyne->Heat_React Workup 4. Aqueous Work-up (Extraction & Washing) Heat_React->Workup Drying 5. Dry Organic Layer Workup->Drying Solvent_Removal 6. Remove Solvent Drying->Solvent_Removal Analysis 7. Product Analysis (Yield & Ratio) Solvent_Removal->Analysis End End Analysis->End

Caption: Workflow for the synthesis of pentanones from this compound.

Conclusion

The mercuric sulfate-catalyzed hydration of this compound is an effective method for the synthesis of a mixture of 2-pentanone and 3-pentanone. The protocol provided offers a straightforward procedure for this transformation. The reaction is generally robust, but care must be taken due to the toxicity of the mercury catalyst. Proper handling and disposal of mercury-containing waste are imperative. This reaction serves as a practical example of alkyne hydration and can be adapted for the synthesis of other ketones from various internal alkynes, making it a valuable tool in the arsenal (B13267) of synthetic chemists in research and development.

References

Application Notes and Protocols: Partial Reduction of 2-Pentyne to trans-2-Pentene using Na/NH₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective partial reduction of internal alkynes to trans-alkenes is a fundamental transformation in organic synthesis, crucial for the construction of specific geometric isomers in complex molecules, including active pharmaceutical ingredients. The use of sodium metal in liquid ammonia (B1221849) (Na/NH₃), commonly known as the dissolving metal reduction or Birch reduction, is a classic and highly effective method for achieving this stereochemical outcome.[1] This reaction proceeds via a single-electron transfer mechanism, leading to the formation of a radical anion intermediate.[2][3] The steric repulsion within this intermediate favors a trans configuration of the resulting vinyl radical, which is subsequently protonated and further reduced to the trans-alkene.[3][4] This method is stereocomplementary to the catalytic hydrogenation of alkynes using Lindlar's catalyst, which yields cis-alkenes.[2][5]

This document provides detailed application notes and a generalized experimental protocol for the partial reduction of 2-pentyne to trans-2-pentene (B94610) using sodium in liquid ammonia.

Data Presentation

Reactant and Product Properties
CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundCH₃C≡CCH₂CH₃68.12560.691
SodiumNa22.9997.80.97
Liquid AmmoniaNH₃17.03-33.30.682
trans-2-Pentenetrans-CH₃CH=CHCH₂CH₃70.1336.30.648
Spectroscopic Data for trans-2-Pentene
SpectroscopyKey Signals
¹H NMR (CDCl₃)~5.4-5.5 ppm (m, 2H, vinyl), ~1.9-2.0 ppm (m, 2H, allylic CH₂), ~1.6 ppm (d, 3H, allylic CH₃), ~0.9-1.0 ppm (t, 3H, CH₃)[6]
¹³C NMR Signals corresponding to vinyl, allylic, and alkyl carbons.[7]
IR (liquid film)~3020-3040 cm⁻¹ (C-H stretch, vinyl), ~1665-1675 cm⁻¹ (C=C stretch), ~960-970 cm⁻¹ (C-H bend, trans-alkene)[8]
Mass Spec (EI) m/z 70 (M⁺), 55 (base peak)[9]

Experimental Protocols

This protocol describes a general procedure for the partial reduction of this compound to trans-2-pentene. Researchers should adapt the scale and specific conditions based on their laboratory equipment and safety protocols.

Materials and Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet/outlet.

  • Low-temperature thermometer.

  • Cannula for liquid transfer.

  • Anhydrous liquid ammonia (NH₃).

  • Sodium (Na) metal, stored under mineral oil.

  • This compound.

  • Anhydrous ethanol (B145695) or ammonium (B1175870) chloride (for quenching).

  • Diethyl ether or pentane (B18724) (for extraction).

  • Saturated aqueous sodium bicarbonate solution.

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying).

  • Rotary evaporator.

  • Distillation apparatus.

Detailed Methodology

1. Apparatus Setup and Anhydrous Conditions:

  • Assemble the three-necked flask with the dry ice condenser and gas inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Cool the condenser with a mixture of dry ice and acetone (B3395972) or isopropanol (B130326) to approximately -78 °C.

2. Condensation of Ammonia:

  • Position the reaction flask in a cooling bath (e.g., dry ice/acetone) to maintain a temperature between -40 °C and -78 °C.[4]

  • Introduce anhydrous ammonia gas through the gas inlet. The ammonia will condense in the cold flask. Collect a sufficient volume of liquid ammonia to act as the solvent (e.g., for a 10 mmol scale reaction, 50-100 mL of liquid ammonia is typically used).

3. Dissolving Sodium:

  • Carefully cut small pieces of sodium metal, ensuring to remove the outer oxide layer.

  • Add the sodium pieces to the stirred liquid ammonia. The sodium will dissolve to form a characteristic deep blue solution, indicating the presence of solvated electrons.[5] For the reduction of an alkyne, at least two molar equivalents of sodium are required.[5]

4. Addition of this compound:

  • Dissolve the this compound in a minimal amount of an anhydrous ether or use it neat.

  • Slowly add the this compound solution to the stirred sodium-ammonia solution. The addition should be done dropwise to control the reaction rate.

  • The blue color of the solution may fade or disappear during the addition, indicating the consumption of the solvated electrons. Maintain a slight excess of sodium (persistent blue color) to ensure complete reaction.

5. Reaction Monitoring and Quenching:

  • Allow the reaction to stir at low temperature for a designated period, typically 1-2 hours, or until the reaction is deemed complete by TLC analysis (if applicable).

  • Once the reaction is complete, quench the excess sodium by the careful, dropwise addition of a proton source such as anhydrous ethanol or by the portion-wise addition of solid ammonium chloride until the blue color is discharged.

6. Work-up and Isolation:

  • Allow the liquid ammonia to evaporate under a gentle stream of inert gas. This should be performed in a well-ventilated fume hood.

  • To the remaining residue, carefully add a saturated aqueous solution of sodium bicarbonate or water to dissolve the inorganic salts.

  • Extract the organic product with a low-boiling point solvent such as diethyl ether or pentane (2-3 times).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

7. Purification:

  • The crude trans-2-pentene can be purified by simple distillation, taking advantage of its low boiling point (36.3 °C).

Mandatory Visualizations

Reaction_Workflow Setup Apparatus Setup (Dry Glassware, Inert Atmosphere) Condensation Condensation of NH₃ (-40 to -78 °C) Setup->Condensation Na_Addition Addition of Sodium Metal (Formation of Blue Solution) Condensation->Na_Addition Pentyne_Addition Slow Addition of this compound Na_Addition->Pentyne_Addition Reaction Reaction Stirring (1-2 hours) Pentyne_Addition->Reaction Quench Quenching with EtOH or NH₄Cl Reaction->Quench Evaporation Evaporation of NH₃ Quench->Evaporation Extraction Aqueous Work-up & Extraction Evaporation->Extraction Purification Drying and Purification (Distillation) Extraction->Purification Product trans-2-Pentene Purification->Product

Caption: Experimental workflow for the synthesis of trans-2-pentene.

Reaction_Mechanism cluster_0 Dissolving Metal Reduction Mechanism cluster_1 Key Intermediates Pentyne This compound Radical_Anion Radical Anion Intermediate Pentyne->Radical_Anion + Na (e⁻) Vinyl_Radical trans-Vinyl Radical Radical_Anion->Vinyl_Radical + NH₃ (H⁺) Vinyl_Anion trans-Vinyl Anion Vinyl_Radical->Vinyl_Anion + Na (e⁻) Product trans-2-Pentene Vinyl_Anion->Product + NH₃ (H⁺) Radical Anion [CH₃-C•=C⁻-CH₂CH₃] Vinyl Radical trans-[CH₃-C•=CH-CH₂CH₃]

Caption: Simplified mechanism of the partial reduction of this compound.

References

Application Notes and Protocols: Ozonolysis of 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the ozonolysis of 2-pentyne, a fundamental reaction in organic synthesis. It includes a comprehensive reaction mechanism, detailed experimental protocols for the synthesis and purification of the resulting carboxylic acids, and expected quantitative data. The information is intended to guide researchers in the successful execution and application of this oxidative cleavage reaction.

Introduction

Ozonolysis is a powerful oxidative cleavage reaction that utilizes ozone (O₃) to break carbon-carbon multiple bonds. In the case of internal alkynes, such as this compound, ozonolysis followed by an oxidative workup results in the formation of two carboxylic acids. This reaction is a valuable tool in organic synthesis for the production of carboxylic acids and for structural elucidation of unknown compounds. The ozonolysis of this compound specifically cleaves the triple bond to yield acetic acid and propanoic acid.[1][2]

Reaction Mechanism

The ozonolysis of alkynes is understood to proceed through a mechanism analogous to the Criegee mechanism for alkenes.[3] The reaction can be broken down into the following key steps:

  • Formation of the Primary Ozonide: Ozone acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the triple bond of this compound to form a highly unstable primary ozonide (a 1,2,3-trioxolene intermediate).

  • Cleavage and Recombination: The primary ozonide is transient and rapidly rearranges, cleaving the carbon-carbon and one of the oxygen-oxygen bonds. This forms a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation to form a more stable secondary ozonide.

  • Oxidative Workup: The secondary ozonide is then subjected to an oxidative workup, typically using hydrogen peroxide (H₂O₂) or water. This step cleaves the ozonide and oxidizes the fragments to the corresponding carboxylic acids. In the case of this compound, this results in the formation of acetic acid and propanoic acid.[1][4]

A visual representation of the reaction mechanism is provided below.

Ozonolysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_workup Workup cluster_products Products This compound This compound (CH₃-C≡C-CH₂CH₃) PrimaryOzonide Primary Ozonide (Unstable) This compound->PrimaryOzonide + O₃ Ozone Ozone (O₃) Ozone->PrimaryOzonide SecondaryOzonide Secondary Ozonide PrimaryOzonide->SecondaryOzonide Rearrangement Workup Oxidative Workup (e.g., H₂O₂) SecondaryOzonide->Workup AceticAcid Acetic Acid (CH₃COOH) Workup->AceticAcid PropanoicAcid Propanoic Acid (CH₃CH₂COOH) Workup->PropanoicAcid Ozonolysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Products Start Start: this compound Solution Ozonolysis Ozonolysis at -78 °C Start->Ozonolysis Workup Oxidative Workup (H₂O₂) Ozonolysis->Workup CrudeProduct Crude Product Mixture (Acetic Acid & Propanoic Acid) Workup->CrudeProduct Purification Fractional Distillation CrudeProduct->Purification AceticAcid Pure Acetic Acid Purification->AceticAcid PropanoicAcid Pure Propanoic Acid Purification->PropanoicAcid Analysis Characterization (NMR, IR, GC-MS) AceticAcid->Analysis PropanoicAcid->Analysis

References

Application Notes and Protocols for the Polymerization of 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(alkyne)s are a class of polymers with unique electronic and physical properties that make them promising materials for a variety of applications, including in the biomedical field for drug delivery and tissue engineering. 2-Pentyne, an internal alkyne, is a potential monomer for the synthesis of substituted polyacetylenes. This document provides an overview of the potential polymerization methods for this compound, including Ziegler-Natta, metathesis, cationic, and anionic polymerization.

Disclaimer: Direct experimental data for the polymerization of this compound is scarce in the reviewed literature. The protocols and data presented herein are largely based on studies of a close structural analog, 4-methyl-2-pentyne (B1585047). Researchers should consider these as starting points and optimize the conditions for this compound.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are effective for the polymerization of alkynes, including internal alkynes. Catalytic systems based on niobium and tantalum pentachlorides, in combination with organometallic cocatalysts, have been shown to polymerize 4-methyl-2-pentyne and are expected to be applicable to this compound.

Data Presentation: Ziegler-Natta Polymerization of 4-Methyl-2-Pentyne
Catalyst SystemCocatalyst[Monomer]/[Catalyst][Cocatalyst]/[Catalyst]Temp. (°C)SolventPolymer Yield (%)Mw (x 10³)PDIRef.
NbCl₅Ph₃SiH100125Cyclohexane (B81311)High6491.9[1]
NbCl₅Et₃SiH50125Cyclohexane---[2]
WCl₆Ph₃Bi500.325----[3]
TaCl₅Bu₄Sn500.325----[3]
Experimental Protocol: Ziegler-Natta Polymerization of this compound (Adapted from 4-Methyl-2-Pentyne Polymerization)

Materials:

  • This compound (purified by distillation)

  • Niobium pentachloride (NbCl₅)

  • Phenylsilane (Ph₃SiH)

  • Cyclohexane (anhydrous)

  • Methanol (B129727)

  • Argon gas (high purity)

  • Schlenk flask and line

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a high-purity argon atmosphere, add NbCl₅ to a dry Schlenk flask.

    • Add anhydrous cyclohexane to dissolve the NbCl₅.

    • In a separate flask, prepare a solution of the Ph₃SiH cocatalyst in anhydrous cyclohexane.

  • Polymerization:

    • Transfer the NbCl₅ solution to a thermostatted reactor equipped with a magnetic stirrer and maintain a constant temperature of 25°C under an argon atmosphere.

    • Add the Ph₃SiH solution to the reactor.

    • Inject the purified this compound monomer into the reactor with vigorous stirring. The [Monomer]/[Catalyst] ratio should be approximately 100, and the [Cocatalyst]/[Catalyst] ratio should be 1. The initial monomer concentration should be around 1 mol/L.

    • Allow the reaction to proceed for the desired time (e.g., 24 hours). The solution will likely become viscous as the polymer forms.

  • Polymer Isolation:

    • Terminate the polymerization by adding methanol to the reaction mixture.

    • Precipitate the polymer by pouring the solution into a large excess of methanol.

    • Filter the precipitated poly(this compound) and wash it thoroughly with methanol.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer using gel permeation chromatography (GPC).

    • Characterize the polymer structure using NMR and IR spectroscopy.

    • Assess the solubility of the polymer in various organic solvents. Poly(4-methyl-2-pentyne) is soluble in CCl₄, chloroform, and cyclohexane[1].

Ziegler-Natta Polymerization Workflow

cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_iso Isolation cluster_char Characterization NbCl5 NbCl₅ in Cyclohexane Reactor Reactor at 25°C (Argon atmosphere) NbCl5->Reactor Ph3SiH Ph₃SiH in Cyclohexane Ph3SiH->Reactor Termination Add Methanol Reactor->Termination Polymer Solution Monomer This compound Monomer->Reactor Precipitation Precipitate in Methanol Termination->Precipitation Drying Vacuum Drying Precipitation->Drying Poly(this compound) GPC GPC (Mw, PDI) Drying->GPC NMR_IR NMR, IR Drying->NMR_IR Solubility Solubility Test Drying->Solubility Catalyst [M]≡CR¹ (Metal Alkylidyne) Intermediate Metallacyclobutadiene Intermediate Catalyst->Intermediate + Monomer Monomer R²C≡CR³ (this compound) Monomer->Intermediate New_Catalyst [M]≡CR² Intermediate->New_Catalyst [2+2] Cycloreversion Product R¹C≡CR² Intermediate->Product New_Catalyst->Intermediate + Monomer (Propagation) Growing_Chain [M]≡C-(Polymer)-R³ New_Catalyst->Growing_Chain Initiator Initiator (e.g., H⁺) Carbocation Vinyl Cation (Active Center) Initiator->Carbocation Monomer This compound Monomer->Carbocation Initiation Propagation Propagation (Monomer Addition) Monomer->Propagation Carbocation->Propagation Active Chain Propagation->Carbocation Chain Growth Termination Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer Initiator Initiator (e.g., BuLi) Anion Vinyl Anion (Active Center) Initiator->Anion Monomer This compound Monomer->Anion Initiation Propagation Propagation Monomer->Propagation Anion->Propagation Living Chain Propagation->Anion Chain Growth Termination Termination (e.g., MeOH) Propagation->Termination Polymer Poly(this compound) Termination->Polymer

References

Application Note: Synthesis of Pentane from 2-Pentyne via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The complete reduction of alkynes to their corresponding alkanes is a fundamental transformation in organic synthesis. This process, known as catalytic hydrogenation, involves the addition of two molar equivalents of hydrogen gas across the carbon-carbon triple bond. The reaction is efficiently catalyzed by various transition metals, with palladium on carbon (Pd/C) being one of the most common and robust catalysts for achieving full saturation.[1][2][3][4] This application note provides a detailed laboratory procedure for the synthesis of high-purity pentane (B18724) from 2-pentyne using a 10% Pd/C catalyst under a hydrogen atmosphere. This protocol is broadly applicable to researchers in organic chemistry and drug development requiring a reliable method for alkyne-to-alkane conversion.

Reaction Principle

The synthesis proceeds via the heterogeneous catalytic hydrogenation of this compound. Two molecules of hydrogen (H₂) are added across the triple bond in a stepwise manner. An intermediate cis-alkene is formed first but is not isolated, as the active palladium catalyst rapidly facilitates the second hydrogenation step to yield the fully saturated alkane, pentane.[5] The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), at room temperature and atmospheric pressure.

Chemical Equation: CH₃-C≡C-CH₂-CH₃ + 2 H₂ --(Pd/C)--> CH₃-CH₂-CH₂-CH₂-CH₃ (this compound + Hydrogen Gas --> Pentane)

Experimental Protocol

Materials and Equipment
  • This compound (C₅H₈, FW: 68.12 g/mol )

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (anhydrous)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Nitrogen (N₂) or Argon (Ar) gas supply (for inert atmosphere)

  • Celite® 545

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Gas inlet adapter and rubber septa

  • Syringes and needles

  • Büchner funnel and filter paper

  • Filter flask

  • Distillation apparatus (fractional distillation column, condenser, receiving flask)

  • Ice bath

Procedure

1. Reaction Setup (Inert Atmosphere)

  • Assemble a 100 mL three-neck round-bottom flask containing a magnetic stir bar. Equip the central neck with a gas inlet adapter and the side necks with rubber septa.

  • Place the flask in a secondary container on a magnetic stirrer.

  • Carefully weigh 50 mg of 10% Pd/C and add it to the flask. Caution: Palladium on carbon is flammable in the presence of air and solvents; handle it quickly in an inert atmosphere if possible.[6]

  • Seal the flask and flush the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.

  • Using a syringe, add 25 mL of anhydrous ethanol to the flask.

2. Hydrogenation Reaction

  • In a separate vial, dissolve 3.41 g (50 mmol) of this compound in 5 mL of anhydrous ethanol.

  • Using a syringe, add the this compound solution to the stirred catalyst suspension in the reaction flask.

  • Purge the flask by briefly evacuating and refilling with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.

  • Secure a hydrogen-filled balloon to the gas inlet adapter to maintain a positive pressure of H₂ (approx. 1 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.

  • Optional: Monitor the reaction progress by taking small aliquots via syringe, filtering through a small plug of Celite, and analyzing by Gas Chromatography (GC) for the disappearance of the this compound peak.

3. Work-up and Purification

  • Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas (N₂ or Ar).

  • Prepare a small pad of Celite (approx. 1 cm thick) in a Büchner funnel fitted onto a filter flask. Wet the Celite pad with a small amount of ethanol.

  • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as the catalyst can ignite upon exposure to air. Keep the Celite pad wet with ethanol throughout the filtration.[6]

  • Rinse the reaction flask and the filter cake with an additional 10 mL of ethanol to ensure complete transfer of the product.

  • Transfer the combined filtrate to a round-bottom flask suitable for distillation.

  • Assemble a fractional distillation apparatus. Place the flask in a heating mantle and cool the receiving flask in an ice bath due to the high volatility of pentane (boiling point: 36.1°C).

  • Carefully distill the pentane from the higher-boiling ethanol solvent. Collect the fraction boiling between 35-37°C.

  • Weigh the collected pentane and calculate the percentage yield. Confirm purity using GC and/or NMR spectroscopy.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of pentane from this compound.

ParameterValueNotes
Mass of this compound3.41 g50.0 mmol
Mass of 10% Pd/C50 mgApprox. 1.5 mol% relative to substrate
Volume of Ethanol30 mLReaction solvent
Reaction TemperatureRoom Temperature (~20-25 °C)
Reaction Pressure~1 atmMaintained by H₂ balloon
Reaction Time2-4 hoursMonitor by GC or TLC for completion
Theoretical Yield of Pentane3.61 gBased on 100% conversion
Expected Experimental Yield >3.43 g (>95%) This reaction is typically high-yielding.
Boiling Point of Pentane36.1 °CProduct is collected by fractional distillation.
Purity (Post-Distillation)>99%As determined by Gas Chromatography (GC).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

SynthesisWorkflow Setup 1. Reaction Setup - Charge flask with Pd/C & Solvent - Establish Inert Atmosphere (N2/Ar) AddReactant 2. Add Reactant - Inject this compound solution Setup->AddReactant Hydrogenation 3. Hydrogenation - Replace N2 with H2 atmosphere - Stir vigorously at RT AddReactant->Hydrogenation Monitor 4. Monitor Reaction - (Optional) GC analysis Hydrogenation->Monitor Check for completion Workup 5. Catalyst Removal - Replace H2 with N2 - Filter through Celite Hydrogenation->Workup After 2-4 hrs Monitor->Hydrogenation Continue if incomplete Monitor->Workup Proceed when complete Purification 6. Purification - Fractional Distillation of Filtrate Workup->Purification Analysis 7. Product Analysis - Weigh product, calculate yield - Confirm purity (GC/NMR) Purification->Analysis

Caption: Workflow for the synthesis of pentane from this compound.

References

Application Note: Assessing Nanoparticle Catalytic Activity using 2-Pentyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective hydrogenation of alkynes to alkenes is a cornerstone of organic synthesis, particularly in the production of fine chemicals and pharmaceuticals. Nanoparticles have emerged as highly effective catalysts due to their high surface-area-to-volume ratio and unique electronic properties. 2-Pentyne, an internal alkyne, serves as an excellent model substrate for evaluating the catalytic performance of nanoparticles. Its hydrogenation can yield three distinct products: cis-2-pentene, trans-2-pentene, and the fully saturated pentane. The relative distribution of these products provides crucial insights into the catalyst's activity, selectivity (semi-hydrogenation vs. over-hydrogenation), and stereoselectivity (cis vs. trans isomerization). This application note provides detailed protocols for testing nanoparticle catalysts using the this compound hydrogenation reaction.

Reaction Pathway and Selectivity

The hydrogenation of this compound proceeds in a stepwise manner. The primary goal in many industrial applications is to achieve high selectivity for the semi-hydrogenation product, cis-2-pentene, while minimizing the formation of the trans-isomer and the complete hydrogenation to pentane.[1] The reaction pathway is illustrated below.

G cluster_reactants Reactants cluster_intermediates Semi-Hydrogenation Products cluster_final Over-Hydrogenation Product r1 This compound + H₂ i1 cis-2-Pentene r1->i1 Hydrogenation (Desired) i2 trans-2-Pentene i1->i2 Isomerization p1 Pentane i1->p1 Over-hydrogenation i2->p1 Hydrogenation G cluster_prep Preparation cluster_reaction Catalytic Testing cluster_analysis Analysis NPSynth Nanoparticle Synthesis NPChar Catalyst Characterization (TEM, XRD, XPS) NPSynth->NPChar Reactor Reactor Setup (Catalyst, Substrate, Solvent) NPChar->Reactor Reaction Hydrogenation (T, P, Stirring) Reactor->Reaction Sampling Periodic Sampling Reaction->Sampling GC GC Analysis Sampling->GC Data Data Processing (Conversion, Selectivity) GC->Data

References

Application Note: Synthesis of Ketones via Hydroboration-Oxidation of 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydroboration-oxidation of alkynes is a powerful two-step synthetic route to produce carbonyl compounds. This method involves the syn-addition of a borane (B79455) reagent across the carbon-carbon triple bond, followed by oxidation of the resulting organoborane intermediate. For terminal alkynes, this reaction is highly regioselective and yields aldehydes. However, the hydroboration-oxidation of unsymmetrical internal alkynes, such as 2-pentyne, typically results in a mixture of two isomeric ketones due to the similar steric environments of the two sp-hybridized carbons.[1][2] This protocol details the experimental setup for the hydroboration-oxidation of this compound, leading to the formation of 2-pentanone and 3-pentanone.

Reaction Principle

The reaction proceeds in two main stages:

  • Hydroboration: A borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF), adds across the triple bond of this compound. The boron atom adds to one of the alkyne carbons, and a hydrogen atom adds to the other in a concerted, syn-addition. With an internal alkyne like this compound, the boron can add to either carbon 2 or carbon 3, leading to two different vinylborane (B8500763) intermediates.[3][4] To prevent a second hydroboration on the resulting double bond, sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed.[4][5]

  • Oxidation: The vinylborane intermediates are then oxidized in situ using a basic solution of hydrogen peroxide (H₂O₂).[6] This step replaces the carbon-boron bond with a carbon-hydroxyl bond, forming enol intermediates. These enols are unstable and rapidly tautomerize to their more stable keto forms, yielding a mixture of 2-pentanone and 3-pentanone.[1][3]

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaM. Wt. ( g/mol )Amount (mmol)Volume/Mass
This compoundC₅H₈68.1210.00.68 g (0.95 mL)
Borane-THF complexBH₃•THF (1.0 M solution)-11.011.0 mL
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-20 mL
Sodium Hydroxide (B78521) (3 M solution)NaOH40.0030.010.0 mL
Hydrogen Peroxide (30% solution)H₂O₂34.0130.03.4 mL
Diethyl Ether(C₂H₅)₂O74.12-50 mL
Saturated Sodium Chloride (Brine)NaCl58.44-20 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Syringes

  • Ice-water bath

  • Condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Detailed Methodology

Part 1: Hydroboration

  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a septum under a nitrogen or argon atmosphere. All glassware must be oven-dried to ensure anhydrous conditions.

  • Reagent Addition: Add this compound (10.0 mmol) to the flask, followed by 10 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Borane Addition: While stirring, slowly add 1.0 M borane-THF complex (11.0 mmol, 1.1 equivalents) to the reaction mixture dropwise via syringe over 15-20 minutes. Slower addition can improve selectivity.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours to ensure the complete formation of the vinylborane intermediates.

Part 2: Oxidation

  • Cooling: After the hydroboration is complete, cool the reaction flask back to 0 °C in an ice-water bath.

  • Oxidant Addition: Cautiously and slowly add 3 M aqueous sodium hydroxide solution (10.0 mL) to the flask. Following this, add 30% hydrogen peroxide (3.4 mL) dropwise, ensuring the internal temperature does not rise significantly. Caution: Hydrogen peroxide is a strong oxidant.

  • Oxidation Reaction: After the addition of the oxidizing agents, remove the ice bath and gently warm the mixture to 50-60 °C for 1 hour to complete the oxidation.[7]

Part 3: Workup and Purification

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Add 20 mL of saturated brine to facilitate layer separation.[7]

  • Separation: Shake the funnel and allow the layers to separate. Collect the organic (upper) layer. Extract the aqueous layer twice more with 15 mL portions of diethyl ether.

  • Washing and Drying: Combine all organic extracts and wash them with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and THF) using a rotary evaporator.

  • Purification: The resulting crude oil contains a mixture of 2-pentanone and 3-pentanone. If separation is required, the products can be purified by fractional distillation or column chromatography.

  • Analysis: Characterize the product mixture using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two ketone isomers and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures.

Visualizations

G Experimental Workflow: Hydroboration-Oxidation of this compound Setup 1. Reaction Setup (Dry glassware, N2 atmosphere) Reagents 2. Add this compound & Anhydrous THF Setup->Reagents Cool1 3. Cool to 0 °C Reagents->Cool1 Hydroboration 4. Add BH3•THF solution dropwise Cool1->Hydroboration Stir 5. Stir at Room Temp (4h) Hydroboration->Stir Cool2 6. Cool to 0 °C Stir->Cool2 Oxidation 7. Add NaOH(aq) then H2O2(aq) Cool2->Oxidation Heat 8. Heat to 50-60 °C (1h) Oxidation->Heat Workup 9. Extraction with Diethyl Ether Heat->Workup Dry 10. Dry Organic Layer (Na2SO4) Workup->Dry Evap 11. Solvent Removal Dry->Evap Purify 12. Purification (Distillation or Chromatography) Evap->Purify Analysis 13. Product Analysis (GC-MS, NMR) Purify->Analysis

Caption: Experimental workflow for the synthesis of pentanones from this compound.

G Reaction Mechanism: Hydroboration-Oxidation of this compound cluster_hydroboration Hydroboration (Syn-Addition) cluster_oxidation Oxidation (H2O2, NaOH) cluster_tautomerization Tautomerization Pentyne This compound VB1 Vinylborane Int. A Pentyne->VB1 Path A VB2 Vinylborane Int. B Pentyne->VB2 Path B Borane BH3•THF Enol1 Enol A VB1->Enol1 Enol2 Enol B VB2->Enol2 Ketone1 3-Pentanone Enol1->Ketone1 fast Ketone2 2-Pentanone Enol2->Ketone2 fast

Caption: Reaction mechanism showing the formation of two ketone isomers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pentyne from 2-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-pentyne from 2-pentene (B8815676). The primary method involves a two-step process: halogenation of 2-pentene to form a vicinal dihalide, followed by a double dehydrohalogenation to yield this compound.[1][2]

Troubleshooting Guide: Improving this compound Yield

Low yield is a common issue in the synthesis of alkynes from alkenes. The following table outlines potential problems, their causes, and solutions to improve the yield of this compound.

ProblemPotential Cause(s)Recommended Solutions & Optimizations
Low Yield of Intermediate (2,3-Dibromopentane) Incomplete Halogenation: Insufficient bromine or reaction time.Monitor the reaction progress by observing the disappearance of the bromine color. Add Br₂ dropwise until a faint orange/yellow color persists.
Side Reactions: Radical substitution instead of addition, especially in the presence of UV light.Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent light-induced side reactions. Use a non-reactive solvent like CCl₄ or CH₂Cl₂.
Temperature Control: Reaction may be too slow if the temperature is too low.[3]Maintain the reaction at a controlled temperature, typically starting at 0°C and then allowing it to warm to room temperature.
Low Yield of Final Product (this compound) Incomplete Double Dehydrohalogenation: The base may not be strong enough to perform both eliminations, especially the second elimination from the vinyl halide intermediate.Use a very strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849), which is more effective than alcoholic KOH for this transformation.[4] Use at least two equivalents of the strong base to ensure complete reaction.
Side Reactions/Rearrangement: High temperatures can promote side reactions and rearrangements, reducing the desired product's yield.[5]While heat is required, avoid excessive temperatures. When using NaNH₂, the reaction is often run in liquid ammonia (-33°C) and then allowed to warm. If using KOH, reflux gently.
Losses During Workup/Purification: Significant product loss can occur during aqueous workup, extractions, and distillation.[6]This compound is volatile (boiling point: 56-57°C).[7] Use cold extraction solvents and be cautious during solvent removal (rotary evaporation). Ensure efficient condensation during distillation. Perform multiple extractions with a low-boiling point solvent (e.g., diethyl ether) to maximize recovery from the aqueous layer.[6]
Product Contamination Vinyl Halide Impurity: Indicates incomplete elimination.Increase the reaction time or temperature of the dehydrohalogenation step, or use a stronger base (NaNH₂). An excess of NaNH₂ is often used to drive the reaction to completion.
Alkene Starting Material: Suggests the initial halogenation was incomplete or the dihalide was not fully separated.Ensure the halogenation step goes to completion. Purify the dihalide intermediate before proceeding to the elimination step if necessary.
Isomeric Alkynes (e.g., 1-Pentyne): Can occur if using a base like alcoholic KOH, which can promote isomerization.[2]Using NaNH₂ in liquid ammonia is less likely to cause rearrangement of the internal alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the standard two-step protocol for synthesizing this compound from 2-pentene?

A1: The standard synthesis involves:

  • Bromination: Reacting 2-pentene with bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) to form 2,3-dibromopentane (B1620338).[1]

  • Double Dehydrohalogenation: Treating the resulting 2,3-dibromopentane with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to eliminate two equivalents of hydrobromic acid (HBr) and form this compound.[2]

Q2: Which base is more effective for the dehydrohalogenation step: alcoholic KOH or sodium amide (NaNH₂)?

A2: Sodium amide (NaNH₂) is generally more effective for synthesizing alkynes from dihalides.[4] While alcoholic KOH can work, a stronger base like NaNH₂ is often required to facilitate the second elimination reaction (from the vinyl halide intermediate to the alkyne). Using NaNH₂ often results in higher yields.

Q3: My NMR spectrum shows a significant amount of vinyl bromide. What went wrong?

A3: The presence of a vinyl bromide intermediate indicates that the double dehydrohalogenation is incomplete. The first elimination occurred to form the alkene, but the second did not. To resolve this, you can increase the reaction time, use a higher temperature, or ensure you are using at least two full equivalents of a sufficiently strong base like NaNH₂.

Q4: How can I effectively purify the final this compound product?

A4: this compound has a low boiling point (56-57°C), making fractional distillation the primary method for purification.[7] Care must be taken to use an efficient condenser to prevent loss of the volatile product. Before distillation, an aqueous workup is necessary to remove any remaining base and salts. Multiple extractions with a solvent like diethyl ether should be performed to recover the product from the aqueous layer.

Q5: Can I start with cis- or trans-2-pentene? Does it affect the final product?

A5: You can start with either cis- or trans-2-pentene. The initial bromination reaction proceeds via an anti-addition mechanism, which will produce different stereoisomers of 2,3-dibromopentane from each starting alkene. However, since the subsequent E2 elimination steps destroy these stereocenters, both starting materials will ultimately yield the same final product, this compound.

Experimental Protocols

Protocol 1: Bromination of 2-Pentene
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-pentene in an equal volume of a non-reactive solvent (e.g., dichloromethane (B109758) or carbon tetrachloride). Cool the flask in an ice bath (0°C). Protect the apparatus from light.

  • Reaction: Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent via the dropping funnel. The deep red-brown color of the bromine should disappear as it reacts. Continue the dropwise addition until a faint yellow-orange color persists.

  • Workup: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude 2,3-dibromopentane can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Double Dehydrohalogenation of 2,3-Dibromopentane
  • Setup: In a three-neck flask fitted with a cold-finger condenser (-78°C, dry ice/acetone) and an ammonia inlet, condense ammonia gas to the desired volume.

  • Base Formation: Add a catalytic amount of ferric nitrate (B79036) and then slowly add sodium metal in small pieces until the blue color persists, indicating the formation of sodium amide (NaNH₂). Alternatively, use commercially available NaNH₂. Use slightly more than two molar equivalents relative to the 2,3-dibromopentane.

  • Reaction: Slowly add the crude 2,3-dibromopentane to the stirred NaNH₂/liquid NH₃ solution. Let the reaction stir for several hours while maintaining the temperature with the cold-finger condenser.

  • Quench: After the reaction is complete, cautiously quench the excess sodium amide by slowly adding ammonium (B1175870) chloride. Allow the ammonia to evaporate overnight in a fume hood.

  • Workup & Purification: Add cold water to the residue and extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Carefully remove the ether by distillation. Purify the remaining liquid by fractional distillation to obtain pure this compound (boiling point 56-57°C).[7]

Visualizations

Reaction_Pathway 2-Pentene 2-Pentene 2,3-Dibromopentane 2,3-Dibromopentane 2-Pentene->2,3-Dibromopentane + Br2 / CCl4 This compound This compound 2,3-Dibromopentane->this compound + 2 NaNH2 / NH3 (l) - 2 HBr

Caption: Reaction pathway from 2-pentene to this compound.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrohalogenation cluster_purification Purification A Dissolve 2-Pentene in CCl4 B Add Br2 solution dropwise at 0°C A->B C Evaporate solvent B->C D Prepare NaNH2 in liquid NH3 C->D Crude Dihalide E Add crude 2,3-dibromopentane D->E F Quench with NH4Cl & Evaporate NH3 E->F G Aqueous Workup & Extraction F->G H Dry organic layer G->H I Fractional Distillation H->I J Pure this compound I->J

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Final Yield CheckIntermediate Analyze crude intermediate. Is dihalide yield low? Start->CheckIntermediate YesIntermediate Yes CheckIntermediate->YesIntermediate NoIntermediate No CheckIntermediate->NoIntermediate EliminationProblem Analyze crude final product. Is starting dihalide or vinyl halide present? YesElimination Yes EliminationProblem->YesElimination NoElimination No EliminationProblem->NoElimination Sol_Halogenation Troubleshoot Bromination: - Exclude UV light - Ensure 1:1 stoichiometry - Check reagent purity YesIntermediate->Sol_Halogenation NoIntermediate->EliminationProblem Sol_Elimination Troubleshoot Elimination: - Use >2 eq. NaNH2 - Increase reaction time - Ensure anhydrous conditions YesElimination->Sol_Elimination Sol_Workup Review Workup/Purification: - Use cold extraction solvent - Perform multiple extractions - Ensure efficient distillation NoElimination->Sol_Workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Selective Hydrogenation of 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 2-pentyne.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the selective hydrogenation of this compound.

Q1: My reaction is producing a significant amount of pentane (B18724) (over-hydrogenation). How can I improve selectivity towards 2-pentene?

A1: Over-hydrogenation to the alkane is a common issue. Here are several strategies to enhance selectivity for 2-pentene:

  • Catalyst Choice: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly active and often lead to complete reduction to the alkane.[1][2] To stop the reaction at the alkene stage, a "poisoned" or deactivated catalyst is necessary. The most common choice for obtaining cis-2-pentene (B165939) is the Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline).[3] The poison selectively deactivates the most active sites on the palladium surface, which prevents the further hydrogenation of the alkene.[4]

  • Reaction Conditions:

    • Hydrogen Pressure: Avoid high hydrogen pressures, as this can favor over-hydrogenation. Favorable conditions for selectivity often involve lower pressures, for example, around 2 bar of hydrogen.[5]

    • Temperature: Lowering the reaction temperature can also help improve selectivity by reducing the rate of the less desired over-hydrogenation reaction.

  • Catalyst Modifiers: The addition of modifiers (poisons) like quinoline (B57606) is crucial for catalysts like Lindlar's to prevent over-reduction.[3]

Q2: I am observing a mixture of cis- and trans-2-pentene. How can I increase the selectivity for the cis-isomer?

A2: Achieving high cis-selectivity is critical in many synthetic applications. The following factors are key:

  • Catalyst System: The Lindlar catalyst is specifically designed for the syn-addition of hydrogen to the alkyne, which results in the formation of the cis-alkene.[3] Alternative catalysts that also favor cis-alkene formation include nickel boride (Ni₂B).[6]

  • Solvent Selection: The choice of solvent can significantly impact the cis/trans ratio. For instance, in the hydrogenation of this compound over Pd/Al₂O₃, a 1:1 mixture of heptane (B126788) and isopropanol (B130326) was found to yield a very high cis/trans pentene ratio of 25.39.[5]

  • Avoid Isomerization: Ensure that the reaction conditions do not promote the isomerization of the initially formed cis-2-pentene to the more thermodynamically stable trans-isomer. This can sometimes occur at higher temperatures or with certain catalyst supports.

Q3: My reaction is showing low or no conversion of this compound. What are the possible causes and solutions?

A3: Low conversion can be frustrating. Consider the following potential issues:

  • Catalyst Deactivation: The catalyst may be deactivated. Common causes include:

    • Coke Formation: Carbonaceous deposits can block the active sites of the catalyst.[7]

    • Poisoning: Impurities in the starting materials or solvents, such as sulfur or nitrogen compounds, can poison the catalyst.[8] Ensure high-purity reagents and solvents.

    • Improper Handling: Catalysts like Pd/C can be pyrophoric and may be deactivated by exposure to air.[7]

  • Insufficient Hydrogen: Ensure an adequate supply of hydrogen to the reaction. Check for leaks in your apparatus. For many reactions, atmospheric pressure (balloon) is sufficient, but some systems may require slightly higher pressures.[7]

  • Poor Mass Transfer: Inadequate stirring or agitation can limit the contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. Increasing the stirring speed can often improve the reaction rate.[5]

  • Incorrect Temperature: While higher temperatures can increase the reaction rate, for selective hydrogenations, starting at room temperature is often recommended.[7]

Q4: My catalyst seems to have lost its activity after one use. Can it be regenerated?

A4: Yes, in many cases, palladium-based catalysts that have been deactivated by carbon deposition can be regenerated. A common procedure involves:

  • Solvent Washing: Washing the catalyst with a solvent like chloroform (B151607) and glacial acetic acid can help remove organic residues.

  • Thermal Treatment: The catalyst is heated in an inert atmosphere (e.g., nitrogen) to a high temperature (around 550-700°C) to remove volatile carbon-containing materials.

  • Oxidation: The catalyst is then treated with a controlled amount of air or oxygen at a high temperature to burn off the remaining carbon deposits.

  • Reduction: Finally, the catalyst is reduced with hydrogen to restore the active metallic sites.

Caution: Regeneration procedures should be carried out with appropriate safety measures, as they involve flammable solvents and high temperatures.

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the selective hydrogenation of this compound.

Table 1: Effect of Operating Variables on this compound Hydrogenation over 1 wt.% Pd/Al₂O₃

ParameterConditionEffect on RateEffect on Selectivity (cis/trans & pentene/pentane ratios)
Stirring Speed Increased from 445 to 1100 rpmIncreased rate (indicates mass transfer limitations at lower speeds)-
Hydrogen Pressure 2 bar-Favorable for high selectivity
Solvent HeptaneFaster than isopropanolLower selectivity than isopropanol
IsopropanolSlower than heptaneHigher selectivity than heptane
1:1 Heptane/IsopropanolIntermediate rateHighest selectivity (cis/trans ratio: 25.39, pentene/pentane ratio: 49.41)

Data sourced from a study on this compound hydrogenation over a 1 wt.% Pd/Al₂O₃ catalyst.[5]

Table 2: Comparison of Catalysts for this compound Hydrogenation

CatalystSupportKey FeaturesPrimary ProductSelectivity Notes
Lindlar Catalyst CaCO₃Poisoned with lead acetate and quinolinecis-2-PenteneHigh selectivity for the cis-alkene, minimizes over-hydrogenation.[3]
Pd/Al₂O₃ Al₂O₃Unmodified palladium catalystMixture of pentenes and pentaneProne to over-hydrogenation and lower cis-selectivity without modifiers.[5]
Bio-Pd Bacterial BiomassPalladium nanoparticles on a biological supportcis-2-PenteneHigh selectivity, though initial reaction rates may be lower than conventional catalysts.[9]
Na/NH₃ (Birch Reduction) -Dissolving metal reductiontrans-2-PenteneNot a catalytic hydrogenation; provides the trans-alkene.

Experimental Protocols

Protocol 1: Preparation of Lindlar Catalyst (5% Pd/CaCO₃)

This protocol is adapted from a standard literature procedure.[3]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃), precipitated

  • Lead acetate (Pb(CH₃COO)₂)

  • Deionized water

  • Sodium formate (B1220265) solution (~0.7N)

  • Hydrochloric acid (37%)

  • Sodium hydroxide (B78521) solution (3N)

Procedure:

  • Dissolution of Palladium: Dissolve PdCl₂ in a minimal amount of 37% hydrochloric acid. Dilute the resulting chloropalladous acid solution with deionized water.

  • Precipitation of Palladium Hydroxide: In a beaker with stirring, add a slurry of CaCO₃ to the palladium solution. Adjust the pH to 4.0-4.5 by slowly adding 3N NaOH.

  • Reduction of Palladium: Heat the mixture to 75-85°C. Add sodium formate solution dropwise. The catalyst will turn from brown to gray/black as the palladium is reduced. Continue stirring at this temperature for approximately 40 minutes.

  • Poisoning with Lead Acetate: Filter and wash the catalyst with deionized water. Resuspend the moist catalyst in water and add a solution of lead acetate. Heat the slurry at 75-85°C for 45 minutes.

  • Final Steps: Filter the catalyst, wash thoroughly with deionized water, and dry in an oven at 60-70°C. The catalyst should be stored in a cool, dry place.[10]

Protocol 2: General Procedure for Selective Hydrogenation of this compound to cis-2-Pentene

Materials:

  • This compound

  • Lindlar catalyst (5 wt% Pd)

  • Solvent (e.g., 1:1 heptane/isopropanol)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a clean, dry reaction flask containing a magnetic stir bar, add the Lindlar catalyst (typically 5-10 mol% relative to the substrate).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) followed by hydrogen gas. A hydrogen-filled balloon is often sufficient for small-scale reactions.

  • Addition of Reagents: Add the solvent, followed by the this compound, via syringe.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (disappearance of starting material), filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 3: Analysis of Reaction Products by Gas Chromatography (GC)

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., a PLOT alumina (B75360) column or a DB-1).[11]

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 150°C.

    • Final hold: 5 minutes.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane) before injection.

Analysis:

  • Identify the peaks corresponding to this compound, cis-2-pentene, trans-2-pentene, and pentane by comparing their retention times to those of authentic standards.

  • Determine the relative amounts of each component by integrating the peak areas. The selectivity can be calculated from these area percentages.

Visualizations

Catalyst_Selection_Workflow start Start: Selective Hydrogenation of this compound desired_product What is the desired product? start->desired_product cis_alkene cis-2-Pentene desired_product->cis_alkene cis-Alkene trans_alkene trans-2-Pentene desired_product->trans_alkene trans-Alkene alkane Pentane desired_product->alkane Alkane lindlar Use Lindlar Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) cis_alkene->lindlar birch Use Birch Reduction (Na, liq. NH3) trans_alkene->birch pd_c Use standard catalyst (e.g., Pd/C, PtO2) alkane->pd_c

Caption: Catalyst selection workflow for this compound hydrogenation.

Troubleshooting_Hydrogenation start Start Troubleshooting issue Identify the Primary Issue start->issue low_conversion Low Conversion issue->low_conversion Low Conversion poor_selectivity Poor Selectivity issue->poor_selectivity Poor Selectivity check_catalyst Check Catalyst Activity: - Deactivated? - Poisoned? - Improperly handled? low_conversion->check_catalyst over_reduction Over-reduction to Pentane? poor_selectivity->over_reduction check_conditions Check Reaction Conditions: - Insufficient H2? - Poor agitation? - Incorrect temperature? check_catalyst->check_conditions No regenerate Regenerate or use fresh catalyst check_catalyst->regenerate Yes optimize_conditions Increase H2 pressure or agitation check_conditions->optimize_conditions Yes cis_trans_mixture Mixture of cis/trans Isomers? over_reduction->cis_trans_mixture No use_poisoned_catalyst Use a poisoned catalyst (e.g., Lindlar) over_reduction->use_poisoned_catalyst Yes optimize_solvent Optimize solvent system for cis-selectivity cis_trans_mixture->optimize_solvent Yes

References

Technical Support Center: Catalyst Performance in 2-Pentyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and addressing catalyst poisoning during the selective hydrogenation of 2-pentyne.

Troubleshooting Guides

This section addresses specific issues that may arise during the catalytic hydrogenation of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion of this compound Catalyst Poisoning: Impurities in reagents or solvents can deactivate the catalyst.[1][2][3]- Ensure high-purity, degassed solvents and reagents.- Purify this compound before use to remove potential inhibitors.- Consider passing liquid reagents through a column of activated alumina (B75360) or a scavenger resin.
Insufficient Catalyst Loading: The amount of catalyst is too low for the scale of the reaction.- Incrementally increase the catalyst loading.- Ensure the catalyst is well-dispersed throughout the reaction mixture through vigorous stirring.[4]
Poor Hydrogen Mass Transfer: Inadequate contact between hydrogen gas, the liquid phase, and the solid catalyst.[4]- Increase the stirring speed to improve gas-liquid mixing.[4]- Increase the hydrogen pressure within safe limits of the apparatus.- Ensure the reaction vessel is properly purged with hydrogen to remove other gases.
Reaction Starts but Halts Prematurely Catalyst Fouling (Coking): Oligomerization or polymerization of this compound or intermediates on the catalyst surface can block active sites.[5][6]- Lower the reaction temperature to reduce the rate of side reactions.- Decrease the concentration of this compound.- Experiment with a different solvent system.[4]
Thermal Degradation (Sintering): High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.[5][6]- Operate the reaction at the lowest effective temperature.- Select a catalyst with known higher thermal stability.
Low Selectivity to cis-2-Pentene (Over-reduction to Pentane) Catalyst is Too Active: The catalyst is hydrogenating the desired alkene product to the alkane.[7][8]- Utilize a selectively "poisoned" catalyst, such as a Lindlar catalyst, to reduce activity.[7][8][9]- Introduce a controlled amount of a catalyst inhibitor, like quinoline (B57606), to the reaction mixture.[7][10]
Hydrogen Pressure is Too High: Elevated hydrogen pressure can favor complete saturation of the triple bond.- Reduce the hydrogen pressure to the minimum required for a reasonable reaction rate.[4]
Inconsistent Reaction Rates or Selectivity Catalyst Batch Variability: Different batches of commercial catalysts can have slight variations in activity.- Test each new batch of catalyst on a small scale to establish its performance characteristics before use in critical reactions.
Trace Poisons in Hydrogen Gas: Impurities like carbon monoxide or sulfur compounds in the hydrogen supply can poison the catalyst.[3][6]- Use high-purity hydrogen (e.g., >99.995%) and consider using an in-line gas purifier.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this compound hydrogenation?

Catalyst poisoning refers to the deactivation of a catalyst due to the strong adsorption of chemical species present in the reaction environment, which block the active sites required for the catalytic cycle.[1][3] In this compound hydrogenation, this can be intentional, as in the use of a "poisoned" Lindlar catalyst to achieve selective reduction to cis-2-pentene, or unintentional, caused by contaminants that halt the reaction.[7][11]

Q2: What are the most common unintentional poisons for palladium catalysts?

Common poisons for palladium-based catalysts include:

  • Sulfur compounds: Hydrogen sulfide (B99878) (H₂S), thiols, and sulfoxides are notorious for strongly binding to palladium surfaces.[5][6]

  • Nitrogen compounds: Organic bases like amines (if not used intentionally as inhibitors) and nitrogen-containing heterocycles can poison the catalyst.[12]

  • Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb to palladium and inhibit catalysis.[2][6]

  • Halides and cyanides: These ions can irreversibly poison the catalyst.[3]

  • Metallic impurities: Metals like lead (if not part of a controlled preparation like Lindlar's catalyst), mercury, and arsenic can deactivate palladium catalysts.[2]

Q3: What is a "poisoned catalyst" like Lindlar's catalyst, and how does it prevent over-reduction?

A "poisoned catalyst" like Lindlar's is a heterogeneous catalyst that has been intentionally deactivated to a specific level to control its reactivity.[11] Lindlar's catalyst typically consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and is treated with a "poison" such as lead acetate (B1210297), lead oxide, or quinoline.[7][9][10] This deliberate poisoning reduces the catalyst's activity so that it is energetic enough to reduce the triple bond of an alkyne to a double bond but not active enough to subsequently reduce the double bond to a single bond.[8][13] This results in the selective formation of the alkene.

Q4: Can a poisoned catalyst be regenerated?

The feasibility of regeneration depends on the nature of the poisoning:

  • Reversible Poisoning: In some cases, poisons can be removed. For example, some organic molecules can be washed off the catalyst surface with a solvent.

  • Irreversible Poisoning: Strong poisons like sulfur or heavy metals often bind irreversibly, making regeneration difficult.

  • Fouling/Coking: Deactivation by carbonaceous deposits can often be reversed by carefully controlled oxidation (burning off the coke in a dilute stream of air) followed by reduction.[14]

  • Thermal Regeneration: For certain types of poisoning, heating the catalyst under a controlled atmosphere can desorb the poison. For example, some sulfur-poisoned palladium catalysts can be partially regenerated by thermal treatment.[15][16]

  • Chemical Treatment: Regeneration can sometimes be achieved by washing with specific chemical solutions or by treatment with a reducing agent like hydrogen at elevated temperatures.[12][17]

Q5: How does the choice of solvent affect the hydrogenation of this compound?

Solvent selection can significantly impact the reaction rate and selectivity.[4] Factors to consider include:

  • Hydrogen Solubility: The rate of reaction can be faster in solvents with higher hydrogen solubility (e.g., heptane) compared to those with lower solubility (e.g., isopropanol).[4]

  • Solvent Polarity: The polarity of the solvent can influence the interaction of the substrate and products with the catalyst surface, thereby affecting selectivity. Mixtures of solvents, such as heptane (B126788) and isopropanol, have been shown to significantly enhance selectivity in some cases.[4]

Experimental Protocols

Protocol 1: Preparation of a Lindlar-type Catalyst (5% Pd on CaCO₃ poisoned with Lead Acetate)
  • Slurry Preparation: In a round-bottom flask, create a slurry of calcium carbonate (CaCO₃) in deionized water.

  • Palladium Deposition: While stirring the slurry, add a solution of palladium chloride (PdCl₂). The palladium will precipitate onto the calcium carbonate support.

  • Reduction: Reduce the Pd(II) to Pd(0) by bubbling hydrogen gas through the stirred slurry or by adding a suitable reducing agent (e.g., formaldehyde (B43269) or sodium borohydride) under controlled pH and temperature.

  • Washing: Filter the resulting solid, wash thoroughly with deionized water to remove any remaining chlorides, and dry the 5% Pd/CaCO₃ catalyst.

  • Poisoning: Prepare a solution of lead acetate in deionized water. Add this solution to a slurry of the prepared 5% Pd/CaCO₃ catalyst. The amount of lead acetate is typically a specific weight percentage of the palladium content.

  • Final Processing: Stir the mixture for a designated period to ensure uniform poisoning. Filter, wash with deionized water, and dry the final Lindlar-type catalyst under vacuum.

Protocol 2: Typical Hydrogenation of this compound to cis-2-Pentene
  • Reactor Setup: To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add the Lindlar catalyst (e.g., 5% by weight of this compound).

  • Solvent and Reactant Addition: Add a suitable solvent (e.g., ethanol (B145695) or hexane) followed by this compound. If required, add a selectivity promoter like quinoline (typically 1-5% by weight of the catalyst).

  • Purging: Seal the vessel and purge the system multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and begin vigorous stirring. Monitor the reaction progress by tracking hydrogen uptake or by taking small aliquots for analysis (e.g., GC or NMR).

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture to remove the heterogeneous catalyst. The filtrate contains the product, which can be purified further if necessary.

Protocol 3: Regeneration of a Fouled Palladium Catalyst
  • Solvent Wash: After recovering the catalyst by filtration, wash it with a clean solvent to remove any adsorbed products or non-covalently bound impurities.

  • Drying: Dry the catalyst thoroughly under vacuum to remove all solvent residues.

  • Oxidation (for coking): Place the dried catalyst in a tube furnace. Heat it under a slow flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂) at a controlled temperature (e.g., 200-300 °C) to carefully burn off carbonaceous deposits. The temperature should be ramped up slowly to avoid overheating and sintering the catalyst.

  • Reduction: After the oxidation step, cool the catalyst under a flow of nitrogen. Then, reduce the oxidized palladium surface by heating it under a flow of hydrogen (e.g., 5% H₂ in N₂) at a temperature appropriate for the catalyst (e.g., 100-200 °C) for 2-4 hours.

  • Storage: After cooling to room temperature under an inert atmosphere, the regenerated catalyst should be stored in a desiccator or glovebox to prevent re-exposure to air and moisture.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Conversion Start Low/No Conversion of this compound CheckPurity Check Purity of Reagents & Solvents? Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify No CheckLoading Increase Catalyst Loading? CheckPurity->CheckLoading Yes Purify->CheckPurity IncreaseLoading Incrementally Increase Loading CheckLoading->IncreaseLoading Yes CheckStirring Increase Stirring/H2 Pressure? CheckLoading->CheckStirring No Success Reaction Proceeds IncreaseLoading->Success OptimizeMixing Optimize Mass Transfer CheckStirring->OptimizeMixing Yes Failure Still No Conversion (Consider Catalyst Regeneration/Replacement) CheckStirring->Failure No OptimizeMixing->Success

Caption: Troubleshooting workflow for low conversion in this compound hydrogenation.

Catalyst_Deactivation_Pathways cluster_poisoning Chemical Poisoning cluster_physical Physical Deactivation ActiveCatalyst Active Pd Catalyst Sulfur Sulfur Compounds ActiveCatalyst->Sulfur Irreversible Nitrogen Nitrogen Compounds ActiveCatalyst->Nitrogen CO Carbon Monoxide ActiveCatalyst->CO Fouling Fouling (Coking) ActiveCatalyst->Fouling Sintering Sintering (Thermal) ActiveCatalyst->Sintering High Temp DeactivatedCatalyst Deactivated Catalyst Sulfur->DeactivatedCatalyst Nitrogen->DeactivatedCatalyst CO->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst

Caption: Pathways for palladium catalyst deactivation.

References

Technical Support Center: Optimization of 2-Pentyne Hydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 2-pentyne hydration. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of this compound hydration?

The hydration of this compound, an asymmetrical internal alkyne, typically yields a mixture of two isomeric ketones: 2-pentanone and 3-pentanone (B124093).[1][2][3] This is because the initial addition of water across the triple bond can occur at either of the two carbon atoms of the alkyne.

Q2: What is the general mechanism for the acid-catalyzed hydration of this compound?

The reaction proceeds via an acid-catalyzed addition of water across the carbon-carbon triple bond. A common catalyst system is a mixture of sulfuric acid (H₂SO₄) and mercuric sulfate (B86663) (HgSO₄). The key steps involve:

  • Formation of a cyclic mercurinium ion intermediate upon reaction of the alkyne with Hg²⁺.

  • Nucleophilic attack by water on one of the carbons of the mercurinium ion, leading to the formation of an organomercury enol.

  • Protonolysis of the carbon-mercury bond to replace the mercury with a hydrogen atom, forming an enol intermediate.

  • Rapid tautomerization of the unstable enol to the more stable ketone product.[4][5]

Q3: Why is a mixture of ketones formed? Can the ratio of 2-pentanone to 3-pentanone be controlled?

A mixture of ketones is formed because this compound is an unsymmetrical alkyne, and the nucleophilic attack of water can occur on either of the two carbons of the triple bond.[1][2] Achieving high regioselectivity in the hydration of unsymmetrical internal alkynes is a significant challenge.[6] The ratio of the two ketones can be influenced by several factors, including the catalyst system and the electronic and steric properties of the substituents on the alkyne. For simple alkyl-substituted alkynes like this compound, the electronic differences are minimal, often leading to a nearly 1:1 mixture of the two regioisomers with traditional acid-catalyzed methods.[7] Advanced catalytic systems, for example, those based on gold or ruthenium, have shown promise in improving regioselectivity for certain types of alkynes.[6][7][8]

Q4: Are there more environmentally friendly alternatives to mercury-based catalysts?

Yes, due to the toxicity of mercury compounds, significant research has focused on developing alternative catalysts. Gold(I) and gold(III) complexes have emerged as highly effective catalysts for alkyne hydration, often under milder conditions.[6][9][10] Platinum and other transition metal catalysts have also been investigated.[11][12] These alternative catalysts can sometimes offer different or improved regioselectivity compared to mercury-based systems.[12]

Troubleshooting Guides

Low or No Conversion

Problem: The reaction shows low or no conversion of this compound to the desired ketone products.

Possible Cause Troubleshooting Step
Inactive Catalyst For mercury-catalyzed reactions, ensure the mercuric sulfate is of good quality and has not degraded. For other metal catalysts, ensure they have been stored and handled under the appropriate conditions (e.g., inert atmosphere if required).[13]
Insufficient Acid Catalyst Ensure the correct concentration and amount of sulfuric acid are used. The acid is crucial for protonating the alkyne and facilitating the reaction.
Low Reaction Temperature While higher temperatures can sometimes lead to side reactions, the reaction may be too slow at very low temperatures. Gently heating the reaction mixture (e.g., to 60°C) can increase the reaction rate.[14]
Poor Quality Reagents Ensure that this compound and all solvents are pure and dry. Impurities can sometimes poison the catalyst.
Improper Reaction Setup Ensure all glassware is clean and dry to prevent unwanted side reactions or catalyst deactivation.
Poor Regioselectivity (Undesired Product Ratio)

Problem: The reaction yields an undesirable ratio of 2-pentanone and 3-pentanone.

Possible Cause Troubleshooting Step
Standard Catalyst System The traditional HgSO₄/H₂SO₄ system often provides poor regioselectivity for simple internal alkynes.[7]
Electronic and Steric Effects For this compound, the electronic and steric differences between the methyl and ethyl groups are small, leading to a mixture of products.
Alternative Catalyst Exploration Consider exploring alternative catalysts. Gold or platinum-based catalysts have been shown to influence the regioselectivity of alkyne hydration, although the effect is substrate-dependent.[6][9][12]
Reaction Parameter Optimization Systematically vary reaction parameters such as temperature and solvent. While these may have a smaller effect on regioselectivity for this compound, they are worth investigating.
Formation of Side Products/Byproducts

Problem: The reaction mixture contains significant amounts of unexpected side products.

Possible Cause Troubleshooting Step
Over-reaction or Decomposition Prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials or products. Monitor the reaction progress by TLC or GC and quench it once the starting material is consumed.
Polymerization Under strongly acidic conditions, alkynes can sometimes undergo polymerization. Ensure the concentration of the acid catalyst is not excessively high.
Side Reactions of Ketone Products The ketone products themselves can undergo further reactions (e.g., aldol (B89426) condensation) under acidic conditions, especially at elevated temperatures.[14] Work up the reaction promptly upon completion.

Experimental Protocols

Mercury(II)-Catalyzed Hydration of this compound

This protocol is a general representation and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercuric sulfate (HgSO₄)

  • Water (H₂O)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of dilute sulfuric acid. This is typically prepared by cautiously adding a catalytic amount of concentrated H₂SO₄ to water.

  • Catalyst Addition: To the acidic solution, add a catalytic amount of mercuric sulfate (HgSO₄). Stir the mixture until the catalyst is dissolved or well-suspended.

  • Substrate Addition: Add this compound to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir vigorously.[14] Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete (as indicated by the consumption of this compound), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of 2-pentanone and 3-pentanone, can be purified by distillation if necessary.

Caution: Mercury compounds are highly toxic. Handle mercuric sulfate with appropriate personal protective equipment and dispose of all mercury-containing waste according to institutional safety protocols.[14]

Visualizations

Hydration_Pathway This compound This compound Cyclic Mercurinium Ion Cyclic Mercurinium Ion This compound->Cyclic Mercurinium Ion + HgSO4/H2SO4 Organomercury Enol Organomercury Enol Cyclic Mercurinium Ion->Organomercury Enol + H2O Enol Intermediate Enol Intermediate Organomercury Enol->Enol Intermediate + H+ 2-Pentanone 2-Pentanone Enol Intermediate->2-Pentanone Tautomerization 3-Pentanone 3-Pentanone Enol Intermediate->3-Pentanone Tautomerization

Caption: Reaction pathway for the mercury-catalyzed hydration of this compound.

Troubleshooting_Workflow Start Low Yield in This compound Hydration Check_Conversion Low Conversion? Start->Check_Conversion Check_Regioselectivity Poor Regioselectivity? Check_Conversion->Check_Regioselectivity No Catalyst_Activity Check Catalyst Activity and Reagent Purity Check_Conversion->Catalyst_Activity Yes Check_Side_Products Side Products? Check_Regioselectivity->Check_Side_Products No Alt_Catalyst Consider Alternative Catalysts (Au, Pt) Check_Regioselectivity->Alt_Catalyst Yes Monitor_Reaction Monitor Reaction Progress and Avoid Over-reaction Check_Side_Products->Monitor_Reaction Yes End Improved Reaction Check_Side_Products->End No Reaction_Conditions Optimize Temperature and Reaction Time Catalyst_Activity->Reaction_Conditions Reaction_Conditions->End Alt_Catalyst->End Optimize_Conditions Optimize Temperature and Acid Concentration Monitor_Reaction->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for optimizing this compound hydration.

References

troubleshooting low conversion rates in 2-pentyne polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the polymerization of 2-pentyne, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the common catalyst systems used for this compound polymerization?

A1: The polymerization of substituted alkynes like this compound is typically carried out using transition metal catalysts. Common systems involve Group 5 and 6 metals. For instance, niobium pentachloride (NbCl₅) and tantalum pentachloride (TaCl₅) in combination with a cocatalyst are effective for the polymerization of disubstituted acetylenes.[1] Organometallic compounds are often used as cocatalysts.[1]

Q2: What is a typical monomer to catalyst ratio for this type of polymerization?

A2: The monomer-to-catalyst ratio is a critical parameter that influences both the rate of polymerization and the molecular weight of the resulting polymer. For similar disubstituted acetylenes, a molar ratio of monomer to catalyst in the range of 50:1 is often employed.[1]

Q3: My this compound polymerization is not initiating. What are the likely causes?

A3: Failure to initiate polymerization can often be attributed to several factors:

  • Catalyst Inactivity: The catalyst may be degraded or inactive. Ensure it has been stored under appropriate inert and dry conditions.

  • Presence of Inhibitors: Oxygen is a potent inhibitor of many polymerization reactions.[2] Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and the monomer are thoroughly deoxygenated.[2][3]

  • Insufficient Initiator/Cocatalyst: The concentration of the cocatalyst might be too low to effectively activate the primary catalyst.[2]

  • Low Temperature: The reaction temperature may be too low for the catalyst system to become active.[2]

Q4: I am observing very low conversion of this compound. What should I investigate?

A4: Low monomer conversion is a common issue and can stem from several sources. A systematic approach to troubleshooting is recommended. Key areas to investigate include catalyst efficiency, purity of reagents, and reaction conditions.[4] A detailed troubleshooting workflow is provided in the guide below.

Troubleshooting Guide: Low Conversion Rates

This guide provides a structured approach to diagnosing and resolving low conversion rates in this compound polymerization.

Issue: Low Final Monomer Conversion

The polymerization starts, but the final conversion of this compound is significantly lower than expected.

Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Conversion catalyst Catalyst System Issues start->catalyst reagents Reagent Purity Issues start->reagents conditions Suboptimal Reaction Conditions start->conditions cat_inactive Inactive or Degraded Catalyst/Cocatalyst catalyst->cat_inactive cat_loading Incorrect Catalyst/Cocatalyst Loading catalyst->cat_loading monomer_imp Monomer (this compound) Impurities reagents->monomer_imp solvent_imp Solvent Impurities (e.g., water, oxygen) reagents->solvent_imp temp Inappropriate Temperature conditions->temp time Insufficient Reaction Time conditions->time mixing Poor Mixing conditions->mixing sol_cat_inactive Solution: Use fresh catalyst/cocatalyst from a reliable source. Verify activity via a standard reaction. cat_inactive->sol_cat_inactive sol_cat_loading Solution: Recalculate and carefully measure catalyst and cocatalyst amounts. Verify stoichiometry. cat_loading->sol_cat_loading sol_monomer_imp Solution: Purify this compound (e.g., distillation). Check purity via GC or NMR. monomer_imp->sol_monomer_imp sol_solvent_imp Solution: Use anhydrous, deoxygenated solvent. Purge with inert gas. solvent_imp->sol_solvent_imp sol_temp Solution: Optimize reaction temperature. Some catalyst systems are highly temperature-sensitive. temp->sol_temp sol_time Solution: Monitor reaction over time. Extend reaction duration. time->sol_time sol_mixing Solution: Ensure adequate stirring to maintain a homogeneous reaction mixture. mixing->sol_mixing

Caption: Troubleshooting workflow for low conversion rates in this compound polymerization.

Quantitative Data Summary

The following table summarizes key experimental parameters that can be optimized to improve conversion rates. The values are based on typical conditions for the polymerization of similar disubstituted acetylenes.[1]

ParameterTypical RangePotential Impact on Low Conversion
[Monomer]:[Catalyst] Ratio 50:1 - 200:1Too high a ratio may lead to incomplete conversion due to catalyst deactivation over the reaction time.
[Cocatalyst]:[Catalyst] Ratio 1:1 - 2:1Insufficient cocatalyst will result in a lower concentration of active catalytic sites.
Monomer Concentration (mol/L) 0.5 - 2.0Very low concentrations can slow down the propagation step, while very high concentrations can lead to viscosity issues and poor mixing.
Temperature (°C) 25 - 80The optimal temperature is specific to the catalyst system. Suboptimal temperatures can lead to slow initiation or catalyst decomposition.[2]
Reaction Time (hours) 2 - 24Insufficient time will not allow the reaction to proceed to completion.[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Polymerization

This protocol describes a typical setup for the solution polymerization of this compound using a transition metal catalyst.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Purify & Degas Monomer and Solvent setup Set up under Inert Atmosphere (N2/Ar) prep_reagents->setup prep_glassware Dry & Assemble Reaction Glassware prep_glassware->setup add_solvent Add Solvent to Reaction Flask setup->add_solvent add_catalyst Add Catalyst & Cocatalyst add_solvent->add_catalyst add_monomer Add this compound add_catalyst->add_monomer react Maintain Temperature & Stir for a Set Time add_monomer->react terminate Terminate Polymerization (e.g., add methanol) react->terminate precipitate Precipitate Polymer terminate->precipitate isolate Isolate & Dry Polymer precipitate->isolate analyze Analyze Conversion (e.g., Gravimetry, NMR) isolate->analyze

Caption: General experimental workflow for the polymerization of this compound.

Methodology:

  • Preparation:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (nitrogen or argon).

    • Purify the this compound monomer, for instance, by distillation over a suitable drying agent.

    • Use anhydrous, deoxygenated solvent. The solvent should be purged with an inert gas for at least 30 minutes to remove dissolved oxygen.[2]

  • Reaction Setup:

    • Assemble the reaction flask equipped with a magnetic stirrer and maintain a positive pressure of inert gas.

    • Add the solvent to the reaction flask via a syringe or cannula.

    • Add the catalyst and cocatalyst to the reaction flask.

    • Heat or cool the reaction mixture to the desired temperature.

  • Polymerization:

    • Once the temperature has stabilized, add the purified this compound to the reaction flask via a syringe.

    • Maintain the reaction at the set temperature with vigorous stirring for the intended duration.

    • Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gas chromatography or NMR).

  • Termination and Isolation:

    • To terminate the polymerization, cool the reaction mixture and add a quenching agent (e.g., methanol).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

    • Calculate the conversion rate based on the mass of the obtained polymer and the initial mass of the monomer.

References

Technical Support Center: Synthesis of 2,2,3,3-Tetrabromopentane from 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3,3-tetrabromopentane from 2-pentyne.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2,2,3,3-tetrabromopentane from this compound?

The synthesis involves the electrophilic addition of two equivalents of molecular bromine (Br₂) to the triple bond of this compound. The reaction typically proceeds in an inert solvent.

Q2: What are the most common impurities I might encounter?

Common impurities include unreacted this compound, intermediate (E/Z)-2,3-dibromopent-2-ene from incomplete bromination, and side products from radical substitution on the alkyl chain.

Q3: Why is my reaction mixture turning colorless, but I'm not getting the desired product?

The disappearance of the bromine color indicates that the bromine has been consumed. However, this does not guarantee the complete formation of 2,2,3,3-tetrabromopentane. The reaction may have stalled at the dibromoalkene intermediate stage, or side reactions may have consumed the bromine.

Q4: How can I minimize the formation of side products?

To minimize side products, it is crucial to control the reaction conditions. This includes using a non-nucleophilic, inert solvent, maintaining a low reaction temperature, and excluding light to prevent radical-initiated side reactions.

Q5: What is the purpose of washing the reaction mixture with a sodium bicarbonate solution during workup?

Washing with a sodium bicarbonate or sodium thiosulfate (B1220275) solution neutralizes any excess bromine and acidic byproducts, such as hydrogen bromide (HBr), that may have formed during the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2,2,3,3-Tetrabromopentane Incomplete reaction; insufficient bromine.Ensure two full equivalents of bromine are added. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material and intermediate.
Reaction temperature too low.While a low temperature is necessary to control the reaction, it may slow it down. Allow the reaction to stir for a longer period or gradually warm to room temperature after the initial addition.
Loss of product during workup.Optimize extraction and washing steps. Ensure the organic layer is thoroughly dried before solvent removal.
Presence of (E/Z)-2,3-Dibromopent-2-ene in Product Incomplete second addition of bromine.Increase the reaction time or add a slight excess of bromine (e.g., 2.1 equivalents).
Formation of Multiple Unidentified Products Radical substitution on the alkyl chain.Exclude light by wrapping the reaction vessel in aluminum foil. Use a radical inhibitor if necessary. Ensure the absence of radical initiators (e.g., peroxides) in the reagents.
Reaction with a nucleophilic solvent.Use a dry, inert solvent such as dichloromethane (B109758) or carbon tetrachloride.
Reaction is Too Fast and Uncontrolled Exothermic reaction.Perform the addition of bromine at a low temperature (e.g., 0 °C) and add the bromine solution dropwise to control the reaction rate.
Product Decomposes During Distillation High distillation temperature.Purify the product by recrystallization if possible. If distillation is necessary, perform it under reduced pressure to lower the boiling point.

Quantitative Data Summary

The following table summarizes potential product distributions under different reaction conditions. Note: This data is illustrative and may not represent actual experimental results.

Reaction Conditions 2,2,3,3-Tetrabromopentane Yield (%) (E/Z)-2,3-Dibromopent-2-ene (%) Allylic Bromination Products (%)
2.1 eq. Br₂, CH₂Cl₂, 0°C to rt, dark85105
2.1 eq. Br₂, CH₂Cl₂, rt, ambient light601525
1.0 eq. Br₂, CH₂Cl₂, 0°C, dark<590<5
2.1 eq. Br₂, Ethanol, 0°C to rt, dark40205 (plus solvent adducts)

Experimental Protocol: Synthesis of 2,2,3,3-Tetrabromopentane

This protocol is a representative procedure and should be adapted and optimized as necessary.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Protect the apparatus from light by wrapping it in aluminum foil.

  • Bromine Addition: Prepare a solution of bromine (2.1 equivalents) in anhydrous dichloromethane. Slowly add the bromine solution dropwise to the stirred this compound solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and potential side reactions.

main_reaction This compound This compound Dibromoalkene_Intermediate (E/Z)-2,3-Dibromopent-2-ene This compound->Dibromoalkene_Intermediate + Br₂ Tetrabromopentane 2,2,3,3-Tetrabromopentane Dibromoalkene_Intermediate->Tetrabromopentane + Br₂

Caption: Main reaction pathway for the synthesis of 2,2,3,3-tetrabromopentane.

side_reactions cluster_main Main Electrophilic Addition Pathway cluster_side Side Reactions 2-Pentyne_Main This compound Dibromoalkene (E/Z)-2,3-Dibromopent-2-ene 2-Pentyne_Main->Dibromoalkene + 2 Br₂ (Step 1) Desired_Product 2,2,3,3-Tetrabromopentane Dibromoalkene->Desired_Product (Step 2) Incomplete_Reaction Incomplete Reaction (Dibromoalkene Impurity) Dibromoalkene->Incomplete_Reaction Insufficient Br₂ or Short Reaction Time 2-Pentyne_Side This compound Allylic_Bromination Allylic Bromination Products 2-Pentyne_Side->Allylic_Bromination Radical Conditions (e.g., UV light) Solvent_Adduct Solvent Adducts 2-Pentyne_Side->Solvent_Adduct Nucleophilic Solvent

Technical Support Center: Purification of 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-pentyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on its synthetic route. Common synthesis involves the isomerization of 1-pentyne (B49018), which can remain as a primary impurity.[1] Other potential contaminants include residual solvents from the reaction (e.g., ethanol), unreacted starting materials like dihalopentanes, and byproducts from elimination reactions such as isomeric pentenes or pentadienes.[2][3][4]

Q2: Which purification technique is most effective for crude this compound?

A2: Fractional distillation is the most suitable and widely used method for purifying this compound. This technique is effective at separating liquids with close boiling points, which is crucial for removing isomeric impurities like 1-pentyne and various pentenes.[5][6][7] For achieving very high purity on a smaller scale, preparative gas chromatography can be employed.[5] If an azeotrope forms with a solvent or impurity, extractive or azeotropic distillation may be necessary.[5][8][9]

Q3: What is an azeotrope and how does it affect the purification of this compound?

A3: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[10] This occurs because the vapor produced by boiling the mixture has the same composition as the liquid. If this compound forms an azeotrope with a contaminant, it will be impossible to separate them using standard fractional distillation. In such cases, techniques like azeotropic distillation (adding an "entrainer" to form a new, lower-boiling azeotrope) or extractive distillation are required to break the azeotrope.[8][9][10][11]

Q4: My purified this compound is unstable and darkens over time. Why is this happening?

A4: Alkynes can be sensitive to heat, air, and light, which can lead to polymerization or degradation, often resulting in discoloration. Ensure the purification is conducted under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the purified this compound in a tightly sealed container, protected from light, and in a cool, well-ventilated area.[12] For long-term storage, refrigeration is recommended.

Q5: What are the primary safety concerns when handling and distilling this compound?

A5: this compound is a highly flammable liquid and vapor.[12][13] Its vapor can form explosive mixtures with air and may travel to a source of ignition and flash back.[12] All equipment must be properly grounded to prevent static discharge.[13][14] The distillation should be performed in a well-ventilated fume hood, away from heat, sparks, and open flames.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

Data Presentation

For successful purification by fractional distillation, it is essential to know the boiling points of this compound and its potential impurities.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₅H₈68.1256 - 57 [1]
1-PentyneC₅H₈68.1240
cis-2-PenteneC₅H₁₀70.1337[15]
trans-2-PenteneC₅H₁₀70.1336
PentaneC₅H₁₂72.1536.1
EthanolC₂H₅OH46.0778

Troubleshooting Guides

Problem 1: My distilled this compound is still impure according to GC/NMR analysis.

This is a common issue that can arise from several factors related to the distillation setup and procedure.

Possible CauseTroubleshooting Step
Inefficient Distillation Setup Ensure your fractional distillation apparatus is set up correctly. The fractionating column must be vertical and well-insulated to maintain a proper temperature gradient.[5]
Boiling Points of Impurities are Too Close The separation of liquids with very close boiling points requires a column with a higher number of theoretical plates.[5][16] Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).
Distillation Rate is Too Fast A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[6] Reduce the heating rate to maintain a slow, steady collection of distillate, typically 1-2 drops per second.
Azeotrope Formation If the impurity level remains constant despite optimizing the distillation, an azeotrope may have formed.[5] Check the literature for known azeotropes of this compound with potential contaminants. Consider using extractive distillation by introducing a high-boiling solvent to alter the relative volatilities.[8]

Problem 2: I am losing a significant amount of product during purification.

Possible CauseTroubleshooting Step
Product is Volatile This compound has a low boiling point (56-57 °C) and is highly volatile.[1] To minimize evaporative losses, ensure the receiving flask is cooled in an ice bath.[5] All joints in the glassware should be properly sealed.
Hold-up in the Distillation Column On a smaller scale, a significant amount of product can be retained on the surface of the packing material in a fractionating column.[5] Choose a column appropriate for the scale of your reaction. For microscale distillations, a spinning band distillation apparatus can minimize hold-up.
Leaks in the Apparatus Check all connections and joints for leaks. Leaks will not only result in product loss but can also introduce air, which could be a safety hazard with flammable vapors.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

This protocol outlines the standard procedure for purifying this compound using fractional distillation.

  • Apparatus Setup :

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

    • The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]

    • Use a heating mantle connected to a variable transformer as the heat source.

    • Place the receiving flask in an ice-water bath to minimize the loss of the volatile product.[5]

  • Charging the Flask :

    • Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation :

    • Begin heating the flask gently. Observe the ring of condensate rising slowly up the fractionating column.[7] If the ring stops rising, you may need to increase the heat slightly.

    • The temperature should hold steady at the boiling point of the first fraction (likely the lowest boiling impurity). Collect this "forerun" in a separate receiving flask.

    • As the first fraction is removed, the temperature at the distillation head will rise. When the temperature stabilizes at the boiling point of this compound (56-57 °C), switch to a clean, pre-weighed receiving flask to collect the main product fraction.

    • Continue collecting the distillate as long as the temperature remains constant.

  • Shutdown :

    • Stop the distillation when the temperature begins to rise again, or when only a small amount of residue is left in the distilling flask. Never distill to dryness.

    • Allow the apparatus to cool completely before disassembling.

Visualizations

G Diagram 1: Troubleshooting Impure Distillate start Impure this compound after Distillation check_setup Is the distillation setup correct and insulated? start->check_setup check_rate Was the distillation rate slow (1-2 drops/sec)? check_setup->check_rate Yes fix_setup Correct setup: - Ensure vertical column - Insulate column check_setup->fix_setup No check_column Is the fractionating column efficient enough (high theoretical plates)? check_rate->check_column Yes fix_rate Reduce heating to slow down distillation rate check_rate->fix_rate No check_azeotrope Could an azeotrope have formed? check_column->check_azeotrope Yes fix_column Use a longer column or one with better packing check_column->fix_column No fix_azeotrope Consider alternative methods: - Extractive Distillation - Azeotropic Distillation check_azeotrope->fix_azeotrope Yes end Pure this compound check_azeotrope->end No, re-distill carefully fix_setup->start fix_rate->start fix_column->start

Caption: Troubleshooting workflow for an impure this compound distillate.

G Diagram 2: General Purification Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_post Analysis & Storage crude_product Crude this compound setup Assemble & Check Fractional Distillation Apparatus crude_product->setup charge_flask Charge Flask with Crude Product & Boiling Chips setup->charge_flask heat Gentle Heating charge_flask->heat collect_forerun Collect Forerun (Low BP Impurities) heat->collect_forerun collect_main Collect Main Fraction at 56-57 °C collect_forerun->collect_main analyze Analyze Purity (GC, NMR) collect_main->analyze store Store Pure Product (Cool, Dark, Sealed) analyze->store

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Selective Hydrogenation of 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 2-pentyne to cis-2-pentene (B165939). Our goal is to help you overcome common challenges, with a primary focus on preventing over-reduction to pentane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of this compound to cis-2-pentene?

The main challenge is preventing over-reduction. Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly active and will readily reduce the alkyne (this compound) first to the alkene (2-pentene) and subsequently to the alkane (pentane) without allowing for the isolation of the alkene intermediate.[1][2] Achieving high selectivity for the desired cis-2-pentene requires the use of specialized, "poisoned" catalysts.

Q2: What are the recommended catalysts for the selective hydrogenation of this compound to cis-2-pentene?

To achieve high selectivity for cis-2-pentene, partially deactivated or "poisoned" catalysts are essential. The two most common and effective catalysts for this transformation are:

  • Lindlar's Catalyst: This is a palladium-based catalyst supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and poisoned with lead acetate (B1210297) and quinoline.[1][3][4] The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed cis-alkene.[5]

  • P-2 Nickel (P-2 Ni) Catalyst: This is a nickel-boride catalyst prepared in situ from a nickel(II) salt (like nickel acetate) and sodium borohydride (B1222165).[3][6] For high cis-selectivity, it is often used with a modifier like ethylenediamine (B42938).[5]

Q3: How do these selective catalysts work to produce the cis-alkene?

Both Lindlar's catalyst and P-2 Nickel facilitate the syn-addition of hydrogen to the alkyne.[1][5][7] The alkyne adsorbs onto the catalyst surface, and then two hydrogen atoms are delivered to the same face of the triple bond. This concerted or near-concerted addition results in the formation of the cis-isomer of the alkene. The deactivation of the catalyst is crucial as it allows the alkene product to desorb from the catalyst surface before it can be further hydrogenated to an alkane.[7]

Troubleshooting Guide: Over-Reduction and Other Issues

Q1: My reaction is producing a significant amount of pentane. How can I prevent this over-reduction?

Over-reduction is a common problem and usually points to an issue with the catalyst's selectivity or the reaction conditions. Here are the likely causes and their solutions:

  • Cause: The catalyst is too active. If you are using a standard catalyst like Pd/C, it will not be selective.

    • Solution: Switch to a poisoned catalyst such as Lindlar's catalyst or P-2 Nickel with ethylenediamine.[1][5]

  • Cause: The Lindlar catalyst has lost its "poison." The lead acetate that deactivates the catalyst can leach from the support over time or with improper handling.

    • Solution: Use a fresh batch of Lindlar's catalyst for each reaction. If preparing it yourself, ensure the poisoning step is carried out correctly.

  • Cause: The reaction temperature is too high. Higher temperatures can provide enough energy to overcome the activation barrier for alkene hydrogenation, even with a poisoned catalyst.

    • Solution: Conduct the reaction at or below room temperature. Cooling the reaction mixture can sometimes improve selectivity.

  • Cause: High hydrogen pressure. Elevated hydrogen pressure can increase the rate of the second hydrogenation step.

    • Solution: Perform the hydrogenation at atmospheric pressure (e.g., using a balloon of hydrogen gas).[5][7]

Q2: My hydrogenation reaction is very slow or has stalled completely. What could be the problem?

Low or no catalytic activity can often be attributed to catalyst poisoning from contaminants in the starting materials or solvents.

  • Cause: Sulfur-containing compounds are potent poisons for palladium catalysts.

    • Solution: Purify your this compound and solvents to remove any sulfur impurities. Distillation or passing through a column of activated alumina (B75360) can be effective.

  • Cause: Other functional groups on the substrate or impurities like amines or halides can act as catalyst poisons.

    • Solution: Ensure the purity of your starting materials. If your substrate contains an amine, consider protecting it before the hydrogenation. Use halide-free solvents and reagents.

Q3: My reaction is producing a mixture of cis- and trans-2-pentene. What is causing the formation of the trans-isomer?

While Lindlar's catalyst and P-2 Ni are highly selective for the cis-isomer, the formation of the trans-isomer can occur under certain conditions.

  • Cause: Isomerization of the cis-alkene product on the catalyst surface. This can sometimes be promoted by prolonged reaction times or higher temperatures.

    • Solution: Monitor the reaction closely and stop it as soon as the starting alkyne has been consumed. Avoid unnecessarily long reaction times and elevated temperatures.

Data Presentation

Table 1: Comparison of Catalysts for Selective Alkyne Hydrogenation
Performance MetricLindlar's Catalyst (on Hex-3-yn-1-ol)P-2 Nickel (with Ethylenediamine on Hex-3-yn-1-ol)
Yield of cis-Alkene High (quantitative conversion)94%
Stereoselectivity (cis:trans) Predominantly cis>200:1
Reaction Time Variable (minutes to hours)12 minutes
Reaction Temperature Room Temperature20-25°C
Hydrogen Pressure Atmospheric1 atm
Key Modifiers Lead acetate, quinolineEthylenediamine

Data inferred from studies on structurally similar long-chain alkynols to provide a comparative benchmark.[5]

Table 2: Effect of Operating Variables on this compound Hydrogenation over 1 wt.% Pd/Al₂O₃
SolventStirring Speed (rpm)H₂ Pressure (bar)cis:trans Pentene RatioPentene:Pentane Ratio
Isopropanol4452-Low
Heptane4452-Moderate
1:1 Heptane/Isopropanol445225.3949.41
1:1 Heptane/Isopropanol11002Lower than at 445 rpmLower than at 445 rpm

This table demonstrates the significant impact of solvent and mass transfer (stirring speed) on the selectivity of the hydrogenation.[8]

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Solvent (e.g., hexane, ethanol, or ethyl acetate)

  • Hydrogen gas (balloon)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles for gas inlet and outlet

Procedure:

  • Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).

  • Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (nitrogen or argon).

  • Solvent and Substrate Addition: Add the solvent of choice (e.g., 10 mL for a 1 mmol scale reaction) via syringe, followed by the this compound.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Ensure a slight positive pressure of hydrogen is maintained.

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots. The reaction is complete when the starting alkyne is no longer detectable.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude cis-2-pentene, which can be further purified by distillation if necessary.

Protocol 2: Selective Hydrogenation of this compound using P-2 Nickel Catalyst

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Ethylenediamine

  • This compound

  • Hydrogen gas (balloon)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

Procedure:

  • Catalyst Preparation (in situ): In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate in ethanol. While stirring vigorously, add a solution of sodium borohydride in ethanol. A fine black precipitate of P-2 nickel catalyst will form immediately.[6]

  • Catalyst Modification: To the freshly prepared catalyst suspension, add ethylenediamine (typically 2 equivalents relative to the nickel salt).

  • Substrate Addition: Add the this compound to the reaction mixture.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Hydrogen uptake is usually rapid and may cease once the alkyne is consumed.

  • Monitoring: Monitor the reaction by TLC or GC to determine the point of complete consumption of the starting material.

  • Workup: Once complete, vent the hydrogen and flush with an inert gas. Filter the mixture through Celite to remove the catalyst.

  • Isolation: The filtrate can be diluted with water and extracted with an organic solvent like diethyl ether. The combined organic extracts are then washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the cis-2-pentene.

Visualizations

Reaction_Pathway Pentyne This compound Pentene cis-2-Pentene Pentyne->Pentene + H₂ (Lindlar's Cat. or P-2 Ni) Pentane Pentane Pentene->Pentane + H₂ (e.g., Pd/C)

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add Catalyst and Solvent B 2. Purge with Inert Gas A->B C 3. Add this compound B->C D 4. Introduce H₂ Atmosphere C->D E 5. Stir Vigorously at RT D->E F 6. Monitor Progress (TLC/GC) E->F G 7. Vent H₂ and Purge F->G H 8. Filter to Remove Catalyst G->H I 9. Evaporate Solvent H->I

Caption: General experimental workflow for selective hydrogenation.

Troubleshooting_Workflow Start Over-reduction to Pentane Observed? Catalyst Are you using a selective catalyst (Lindlar's or P-2 Ni)? Start->Catalyst Yes FreshCatalyst Is the Lindlar's catalyst fresh? Catalyst->FreshCatalyst Yes Sol_UseSelectiveCat Solution: Use Lindlar's catalyst or P-2 Ni. Catalyst->Sol_UseSelectiveCat No Conditions Check Reaction Conditions: - Temperature at RT or below? - H₂ at atmospheric pressure? Sol_AdjustConditions Solution: Lower temperature and/or reduce H₂ pressure. Conditions->Sol_AdjustConditions No Success Problem Resolved Conditions->Success Yes FreshCatalyst->Conditions Yes Sol_UseFreshCat Solution: Use a fresh batch of catalyst. FreshCatalyst->Sol_UseFreshCat No

Caption: Troubleshooting workflow for over-reduction issues.

References

Alkyne Reactions Experimental Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alkyne Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during alkyne-based organic synthesis.

Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] However, achieving high yields and purity can be challenging.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is showing low or no yield. What are the common causes and how can I troubleshoot it?

A1: Low yield in a Sonogashira coupling can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagents. A systematic approach to troubleshooting is often the most effective.[2]

Troubleshooting Steps for Low Yield:

  • Check Catalyst and Ligand Activity: The choice of palladium catalyst and ligand is critical. For less reactive aryl bromides, classic catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may require higher temperatures.[2] Consider using more electron-rich and bulky phosphine (B1218219) ligands such as cataCXium A or sXPhos, which can promote the oxidative addition step, sometimes even at room temperature.[2] N-Heterocyclic Carbene (NHC) ligands are also a stable and highly active alternative.[2]

  • Evaluate the Need for a Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) salt (like CuI) to facilitate the formation of a copper acetylide intermediate, which speeds up transmetalation.[2] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to difficult-to-separate impurities.[2] If homocoupling is a significant issue, a copper-free protocol should be considered.[3]

  • Optimize the Base and Solvent System: The base and solvent are highly interdependent. Common bases include amines like triethylamine (B128534) (Et₃N) or inorganic bases such as Cs₂CO₃ and K₃PO₄.[2] Solvents like THF, Dioxane, and DMSO are frequently used.[2] It is often necessary to screen different base/solvent combinations to find the optimal conditions for your specific substrates.

  • Adjust the Reaction Temperature: Increasing the temperature (e.g., to 60-100 °C) can often improve the rate of reaction, especially for the oxidative addition of aryl bromides to the Pd(0) complex.[2][4] However, be cautious as excessive heat can lead to catalyst decomposition (indicated by the formation of palladium black) and degradation of sensitive substrates.[2]

  • Ensure an Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[2]

Q2: I'm observing significant amounts of alkyne homocoupling (Glaser products). How can I minimize this side reaction?

A2: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[2]

Strategies to Minimize Homocoupling:

  • Switch to a Copper-Free System: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[2][3] This often requires more active palladium catalysts and ligands.[3]

  • Control Oxygen Access: In copper-catalyzed systems, oxygen can promote the homocoupling reaction. While an inert atmosphere is generally recommended, in some specific protocols, controlled access to an oxidant is part of the catalytic cycle. Understanding your specific system is key.

  • Use an Excess of the Alkyne: Using a slight excess of the terminal alkyne (e.g., 1.2-1.5 equivalents) can help to favor the cross-coupling reaction over homocoupling.

  • Ligand Choice: Certain ligands can suppress homocoupling. Experiment with different phosphine or NHC ligands.

Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of aryl bromides with terminal alkynes.[2]

Reagents & Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask with a magnetic stir bar and condenser under an inert atmosphere of argon or nitrogen.[2]

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) to the flask.[2]

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or GC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Troubleshooting Workflow

Start Low Yield in Sonogashira Reaction Check_Catalyst Is Catalyst/Ligand Active? Start->Check_Catalyst Check_Copper Is Homocoupling (Glaser Product) a Major Issue? Check_Catalyst->Check_Copper Yes Action_Catalyst Switch to more active ligand (e.g., cataCXium A, sXPhos) or precatalyst. Check_Catalyst->Action_Catalyst No Action_Copper_Yes Switch to a copper-free protocol. Check_Copper->Action_Copper_Yes Yes Action_Copper_No Proceed to next check. Check_Copper->Action_Copper_No No Check_Temp Is Reaction Temperature Optimal? Check_Inert Is Inert Atmosphere Maintained? Check_Temp->Check_Inert Optimal Action_Temp_Increase Increase temperature (e.g., 60-100 °C). Monitor for decomposition. Check_Temp->Action_Temp_Increase Too Low Action_Temp_Decrease If catalyst decomposes, lower temperature and use a more stable catalyst. Check_Temp->Action_Temp_Decrease Too High (Decomposition) Action_Inert Improve inert atmosphere technique (e.g., degas solvent, use Schlenk line). Check_Inert->Action_Inert No End Reaction Optimized Check_Inert->End Yes Action_Catalyst->Check_Copper Action_Copper_Yes->Check_Temp Action_Copper_No->Check_Temp Action_Temp_Increase->Check_Inert Action_Temp_Decrease->Check_Inert Action_Inert->End Start Start CuAAC Reaction Prepare_Reagents Prepare Stock Solutions: - Azide in DMF - Alkyne in DMF - CuSO4 in H2O - Na-Ascorbate in H2O (Fresh) - Ligand (TBTA) in DMF/t-BuOH Start->Prepare_Reagents Reaction_Setup In a reaction vial, combine: - Solvent (e.g., t-BuOH/H2O) - Azide solution - Alkyne solution - CuSO4 solution - Ligand solution Prepare_Reagents->Reaction_Setup Initiate_Reaction Add fresh Sodium Ascorbate solution to initiate the reaction. Reaction_Setup->Initiate_Reaction Stir_React Stir at Room Temperature. Monitor by TLC or LC-MS. Initiate_Reaction->Stir_React Workup Reaction Workup: - Dilute with solvent - Aqueous wash - Dry organic layer Stir_React->Workup Purify Purification by Column Chromatography or Recrystallization Workup->Purify End Pure Triazole Product Purify->End Start Glaser-Hay Coupling Alkyne_A Alkyne A Start->Alkyne_A Alkyne_B Alkyne B Start->Alkyne_B Homocoupling_A Homocoupling (A-A) Alkyne_A->Homocoupling_A Heterocoupling Heterocoupling (A-B) Alkyne_A->Heterocoupling Homocoupling_B Homocoupling (B-B) Alkyne_B->Homocoupling_B Alkyne_B->Heterocoupling Mixture Mixture of A-A, B-B, A-B Homocoupling_A->Mixture Homocoupling_B->Mixture Heterocoupling->Mixture

References

Technical Support Center: Strategies for Optimizing Chemical Reaction Parameters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing chemical reaction parameters. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on overcoming common challenges in chemical synthesis. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low reaction yields are a frequent challenge in chemical synthesis and can stem from a variety of factors. The primary areas to investigate include the quality of your reagents and solvents, the reaction conditions, and losses during workup and purification.[1][2] Impurities in starting materials, degraded reagents, or the presence of water in moisture-sensitive reactions can halt or slow your reaction.[1] Suboptimal temperature, pressure, or reaction time can also lead to incomplete conversion or the formation of side products.[1][2] Finally, significant product loss can occur during extraction, chromatography, or crystallization if the procedures are not optimized for your specific compound.[1]

Q2: I am observing unexpected side products in my reaction. How can I identify and minimize them?

A2: The formation of unexpected side products is often due to competing reaction pathways that can be favored under certain conditions.[2] To address this, the first step is to isolate and characterize the side products using analytical techniques like NMR, MS, and IR.[2] Once the structures are known, you can hypothesize the reaction mechanism leading to their formation. Minimizing these side products can be achieved by modifying the reaction conditions to disfavor the side reaction.[2] This could involve lowering the reaction temperature, changing the catalyst or solvent, adjusting the stoichiometry of the reactants, or using protecting groups to block reactive sites on your starting materials.[2]

Q3: What is Design of Experiments (DoE), and how can it help optimize my reaction?

A3: Design of Experiments (DoE) is a statistical methodology for systematically and efficiently optimizing reaction conditions.[3][4] Unlike the traditional "one-variable-at-a-time" (OVAT) approach, DoE allows you to simultaneously vary multiple factors (e.g., temperature, concentration, catalyst loading) across a set of planned experiments.[4][5] This approach not only identifies the optimal conditions more rapidly but also reveals interactions between different parameters that would be missed with OVAT.[4][5] By using DoE, you can gain a more thorough understanding of your reaction's parameter space with fewer experiments, saving time and resources.[4]

Q4: When should I consider using High-Throughput Screening (HTS)?

A4: High-Throughput Screening (HTS) is a powerful technique for rapidly testing a large number of different reaction conditions or components in parallel.[6][7] It is particularly useful in the early stages of drug discovery and process development for screening large libraries of compounds or catalysts to identify "hits" with desired activity.[6][8] HTS utilizes robotics and automation to perform thousands of experiments in a short period, making it ideal for exploring a wide range of variables when you have limited initial information about your reaction.[6][7]

Q5: My lab-scale reaction works well, but I'm facing issues upon scale-up. What are the common challenges?

A5: Scaling up a chemical reaction from the lab to a larger scale often introduces new challenges that were not apparent at the smaller scale.[9][10] One of the most significant issues is heat transfer; as the reactor volume increases, the surface-area-to-volume ratio decreases, making it more difficult to dissipate heat from exothermic reactions or efficiently heat endothermic reactions.[11] This can lead to temperature gradients and the formation of byproducts.[11] Mixing efficiency also becomes a critical factor in larger reactors to ensure homogeneity.[10] Other common scale-up problems include changes in reaction kinetics, mass transfer limitations, and difficulties in maintaining consistent reaction conditions throughout the larger volume.[12][13]

Troubleshooting Guides

Guide 1: Troubleshooting Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your chemical reactions.

Problem: The isolated yield of your desired product is consistently and significantly lower than anticipated.

Initial Assessment:

  • Verify Calculations: Double-check all stoichiometric calculations for reactants, reagents, and catalysts.

  • Confirm Product Identity: Ensure the isolated product is indeed the desired compound and that no unexpected transformations have occurred.

  • Review Literature: If reproducing a literature procedure, critically evaluate the reported yield and experimental details for any potential ambiguities.

Troubleshooting Workflow:

Low_Yield_Troubleshooting cluster_reagent Potential Issues & Solutions cluster_conditions Potential Issues & Solutions cluster_workup Potential Issues & Solutions cluster_instability Potential Issues & Solutions start Low Yield Observed reagent_quality Step 1: Check Reagent and Solvent Quality start->reagent_quality reaction_conditions Step 2: Evaluate Reaction Conditions reagent_quality->reaction_conditions Reagents & Solvents OK reagent_details Impure/degraded starting materials or reagents? - Use freshly purified or newly purchased materials. - Check for decomposition of sensitive reagents. Presence of water or other impurities in solvent? - Use anhydrous solvents for sensitive reactions. - Purge reaction vessel with inert gas. reagent_quality->reagent_details workup_purification Step 3: Analyze Workup and Purification reaction_conditions->workup_purification Conditions Optimized conditions_details Incorrect temperature or reaction time? - Monitor reaction progress with TLC, GC, or HPLC. - Adjust temperature in small increments. Inefficient mixing? - Increase stirring rate. - Use a larger stir bar or mechanical stirrer. reaction_conditions->conditions_details product_instability Step 4: Investigate Product Instability workup_purification->product_instability Minimal Loss workup_details Product lost during extraction? - Check pH of aqueous layer. - Back-extract aqueous layers. Product lost during chromatography? - Test different solvent systems. - Consider deactivating silica (B1680970) gel with a base. workup_purification->workup_details end_goal Improved Yield product_instability->end_goal Product is Stable instability_details Product decomposes during reaction or workup? - Lower reaction temperature. - Modify workup to avoid harsh pH or high temperatures. product_instability->instability_details

Caption: A workflow for troubleshooting low reaction yields.

Guide 2: Managing Unexpected Side Products

This guide outlines a process for identifying and minimizing the formation of unwanted byproducts.

Problem: Your reaction produces significant quantities of one or more side products, complicating purification and reducing the yield of the desired product.

Initial Steps:

  • Quantify the Problem: Determine the ratio of the desired product to the side product(s) using techniques like NMR, GC, or HPLC.

  • Isolate and Characterize: If possible, isolate the major side products for structural elucidation (NMR, MS, IR).

Logical Flow for Minimizing Side Products:

Side_Product_Management cluster_hypothesis Possible Mechanisms cluster_modification Condition Modifications start Side Product Detected characterize Step 1: Isolate & Characterize Side Product start->characterize hypothesize Step 2: Hypothesize Formation Mechanism characterize->hypothesize modify_conditions Step 3: Modify Reaction Conditions hypothesize->modify_conditions hypothesis_details Is it an isomer of the product? - Consider rearrangement pathways. Does it result from over-reaction or degradation? - Consider shorter reaction times or lower temperatures. Is it from a reaction with the solvent or an impurity? - Consider a different solvent or purifying reagents. hypothesize->hypothesis_details re_evaluate Step 4: Re-evaluate Reagents modify_conditions->re_evaluate Side Product Persists end_goal Minimized Side Products modify_conditions->end_goal Successful Modification modification_details Temperature: - Lower the temperature to increase selectivity. Concentration: - Lower concentration to disfavor bimolecular side reactions. Order of Addition: - Slowly add a reactive reagent to maintain low concentration. modify_conditions->modification_details re_evaluate->end_goal Successful Modification

Caption: A logical flow for managing unexpected side products.

Data Presentation: Key Reaction Parameters

The following tables summarize typical ranges and considerations for common reaction parameters.

Table 1: Typical Reaction Parameter Ranges

ParameterTypical RangeConsiderations
Temperature -78 °C to 200 °CA general rule of thumb is that the reaction rate doubles for every 10 °C increase.[10] Lower temperatures often increase selectivity.
Concentration 0.01 M to 2.0 MHigher concentrations can increase reaction rates but may also lead to side reactions or solubility issues.
Catalyst Loading 0.01 mol% to 10 mol%The optimal loading balances reaction rate with cost and potential for side reactions or difficult removal.
Pressure Atmospheric to >1000 psiHigh pressure can increase the solubility of gaseous reactants and influence reaction rates and equilibria.[14]
Stoichiometry 1:1 to 1:5 (or higher for excess reagents)Using an excess of one reagent can drive a reaction to completion but may complicate purification.[2]

Table 2: Common Solvents in Organic Synthesis

SolventDielectric Constant (ε)PolarityCommon Applications
Hexane 1.9Non-polarExtractions, chromatography, reactions with non-polar reagents.[15]
Toluene 2.4Non-polarHigher boiling point reactions, Azeotropic removal of water.[15]
Diethyl Ether 4.3Relatively Non-polarGrignard reactions, extractions.[15]
Tetrahydrofuran (THF) 7.5Polar AproticReactions with organometallics, polymerizations.[15]
Ethyl Acetate 6.0Polar AproticChromatography, extractions, general purpose solvent.[15]
Acetone 21Polar AproticSN2 reactions, cleaning glassware.
Acetonitrile (ACN) 37Polar AproticHPLC mobile phase, reactions requiring a polar, non-reactive solvent.
Dimethylformamide (DMF) 37Polar AproticReactions requiring high polarity and high boiling point.
Dimethyl Sulfoxide (DMSO) 47Polar AproticSN2 reactions, reactions with poor solubility in other solvents.
Ethanol 24.5Polar ProticReductions with sodium borohydride, recrystallizations.
Methanol 33Polar ProticGeneral purpose protic solvent, esterifications.
Water 80Polar ProticCertain name reactions (e.g., Suzuki in some cases), workup.

Experimental Protocols

Protocol 1: Design of Experiments (DoE) for Reaction Optimization

This protocol outlines the steps for setting up a basic DoE to optimize a chemical reaction.

Objective: To identify the optimal combination of temperature and catalyst loading for a given reaction to maximize yield.

Methodology:

  • Define Factors and Levels:

    • Factor 1 (Continuous): Temperature (°C). Levels: 60 °C (low), 80 °C (high).

    • Factor 2 (Continuous): Catalyst Loading (mol%). Levels: 1 mol% (low), 3 mol% (high).

  • Select a Design: A 2-factor, 2-level full factorial design is chosen. This will require 2² = 4 experiments, plus a recommended 1-3 center point experiments to check for curvature.

  • Create the Experimental Plan:

ExperimentTemperature (°C)Catalyst Loading (mol%)
1601
2801
3603
4803
5 (Center)702
  • Perform Experiments: Run the experiments in a randomized order to avoid systematic bias. Ensure all other parameters (concentration, solvent, stir rate, etc.) are held constant.

  • Analyze Results:

    • Measure the yield for each experiment.

    • Input the data into statistical software to determine the main effects of each factor and any interaction effects.

    • The software will generate a model to predict the yield at different combinations of the factors and identify the optimal conditions.

Experimental Workflow for DoE:

DoE_Workflow start Define Objective (e.g., Maximize Yield) select_factors Step 1: Select Factors & Levels (e.g., Temp, Concentration) start->select_factors choose_design Step 2: Choose Experimental Design (e.g., Full Factorial) select_factors->choose_design run_experiments Step 3: Run Experiments (Randomized Order) choose_design->run_experiments analyze_data Step 4: Analyze Data & Build Model run_experiments->analyze_data optimize Step 5: Predict & Verify Optimal Conditions analyze_data->optimize end_goal Optimized Reaction optimize->end_goal

Caption: A step-by-step workflow for Design of Experiments.

Protocol 2: High-Throughput Screening (HTS) for Catalyst Selection

This protocol provides a general framework for using HTS to screen a library of catalysts for a specific chemical transformation.

Objective: To identify the most active catalyst for a cross-coupling reaction from a pre-selected library.

Methodology:

  • Library Preparation:

    • Prepare stock solutions of a diverse library of catalysts (e.g., different phosphine (B1218219) ligands for a palladium catalyst) in a suitable solvent.

    • Prepare stock solutions of the starting materials and base.

  • Assay Plate Preparation:

    • Using a liquid-handling robot, dispense the starting materials and base into the wells of a 96-well or 384-well microplate.

    • Dispense a different catalyst stock solution into each well. Include negative controls (no catalyst) and positive controls (a known active catalyst).

  • Reaction Incubation:

    • Seal the microplate and place it in a heated shaker at the desired reaction temperature for a set period.

  • Assay Readout:

    • After the reaction time, quench the reactions in all wells simultaneously.

    • Analyze the product formation in each well using a high-throughput method such as LC-MS or a fluorescence-based assay if the product is fluorescent.

  • Data Analysis:

    • Calculate the conversion or yield in each well.

    • Identify the "hits" – the catalysts that provided the highest yields.

    • Validate the hits by re-testing them under standard laboratory conditions.

HTS Workflow Diagram:

HTS_Workflow start Define Screening Goal library_prep Step 1: Prepare Catalyst & Reagent Libraries start->library_prep assay_plate Step 2: Automated Dispensing into Microplates library_prep->assay_plate incubation Step 3: Reaction Incubation assay_plate->incubation readout Step 4: High-Throughput Analysis (e.g., LC-MS) incubation->readout data_analysis Step 5: Identify 'Hits' readout->data_analysis validation Step 6: Validate Hits in Lab-Scale Reactions data_analysis->validation end_goal Identified Lead Catalyst validation->end_goal

Caption: A typical workflow for High-Throughput Screening.

Protocol 3: Real-Time Reaction Monitoring with Online HPLC

This protocol describes the setup for monitoring a reaction in real-time using an online HPLC system.

Objective: To obtain a kinetic profile of a reaction to understand its rate and identify the formation of any intermediates or byproducts over time.

Methodology:

  • System Setup:

    • Set up the chemical reaction in a reactor equipped with a sampling probe connected to an automated online HPLC system.[9][16] The system should be capable of automatically drawing a sample, quenching it if necessary, diluting it, and injecting it into the HPLC.[9][17]

  • Method Development:

    • Develop an HPLC method that can separate and quantify the starting materials, product(s), and any known potential byproducts.

  • Reaction Initiation and Monitoring:

    • Start the reaction and simultaneously begin the automated sampling and injection sequence on the online HPLC system.[17] Set the sampling interval based on the expected reaction rate.

  • Data Acquisition:

    • The HPLC software will generate a series of chromatograms over the course of the reaction.[17]

  • Data Analysis:

    • Integrate the peak areas for the reactants and products in each chromatogram.

    • Plot the concentration of each species as a function of time to generate a reaction profile. This data can be used to determine the reaction rate, identify the point of completion, and observe the formation and disappearance of any transient species.[18]

Logical Diagram for Online Reaction Monitoring:

HPLC_Monitoring reactor Chemical Reactor sampling_probe Automated Sampling Probe reactor->sampling_probe 1. Reaction Mixture quench_dilute Quench & Dilution Module sampling_probe->quench_dilute 2. Sample Aliquot hplc HPLC System quench_dilute->hplc 3. Injection data_analysis Data Analysis & Kinetic Modeling hplc->data_analysis 4. Chromatographic Data

Caption: A schematic of an online HPLC reaction monitoring setup.

References

minimizing byproducts in the alkylation-isomerization synthesis of 2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the alkylation-isomerization synthesis of 2-pentyne. It is intended for researchers, scientists, and drug development professionals to help minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue Question Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Q1: My overall yield of this compound is significantly lower than expected. What are the likely reasons?- Incomplete deprotonation of propyne (B1212725).- Competing elimination reaction (E2) of the ethyl halide.- Loss of volatile product during workup.- Ensure the use of a sufficiently strong base (e.g., NaNH₂) and anhydrous conditions.- Use a primary ethyl halide (e.g., ethyl bromide or iodide) to minimize elimination. Avoid secondary or tertiary halides.- Ensure efficient cooling during quenching and distillation steps.
Presence of 1-Pentyne (B49018) Impurity Q2: My final product is contaminated with 1-pentyne. How can I minimize the formation of this isomer?- Incomplete isomerization of the initially formed 1-pentyne.- Use of a base that is too strong during the alkylation step, which can trap the terminal alkyne.- After the initial alkylation, introduce a weaker base (e.g., alcoholic KOH) and gently heat to promote isomerization to the more stable internal alkyne.- Alternatively, carefully control the stoichiometry of the strong base during alkylation to avoid an excess that would deprotonate the terminal alkyne product.
Formation of Butane (B89635) and Hexyne Byproducts Q3: I am observing the formation of butane and hexyne derivatives in my reaction mixture. What is the source of these impurities?- Over-alkylation of the desired product.- Radical side reactions.- Use a slight excess of propyne relative to the ethyl halide to favor mono-alkylation.- Add the ethyl halide slowly to the reaction mixture to maintain a low concentration and reduce the chance of a second alkylation.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize radical reactions.
Reaction Fails to Initiate Q4: My reaction does not seem to be proceeding. What should I check?- Inactive base (e.g., NaNH₂ degraded by moisture).- Low reaction temperature.- Impure starting materials.- Use freshly prepared or properly stored sodium amide. Ensure all glassware is oven-dried and the solvent is anhydrous.- For the deprotonation step with NaNH₂ in liquid ammonia (B1221849), the temperature should be maintained at or below -33°C. For the subsequent alkylation, the temperature may need to be slowly increased.- Purify propyne and ethyl bromide before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of this compound from propyne and an ethyl halide?

The synthesis proceeds through a two-step process:

  • Deprotonation: Propyne, a terminal alkyne, is deprotonated by a strong base, typically sodium amide (NaNH₂) in liquid ammonia, to form a sodium propynide salt. This salt is a potent nucleophile.

  • Alkylation: The propynide anion undergoes a nucleophilic substitution (SN2) reaction with an ethyl halide (e.g., ethyl bromide). This reaction forms the new carbon-carbon bond, yielding 1-pentyne. Due to the reaction conditions and the relative stability of internal alkynes, 1-pentyne can then isomerize to the more stable this compound. To facilitate this, a weaker base and gentle heating can be applied after the initial alkylation.

Q2: Why is the choice of base critical in this synthesis?

The choice of base is crucial for both the initial alkylation and the subsequent isomerization. A very strong base like sodium amide is required to efficiently deprotonate propyne. However, if an excess of a strong base is present after the formation of 1-pentyne, it can deprotonate the terminal alkyne, preventing its isomerization to this compound. A weaker base, such as potassium hydroxide (B78521) in ethanol, is often used to promote the isomerization of 1-pentyne to the desired this compound without causing further deprotonation.[1]

Q3: What are the main byproducts to expect and how can they be identified?

The main byproducts include:

  • 1-Pentyne: The initial product of alkylation.

  • Butane: From the reaction of the ethyl group.

  • Hexynes: Resulting from over-alkylation.

  • Allenes: As intermediates in the isomerization process.

These byproducts can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The retention times and fragmentation patterns of the components in the reaction mixture can be compared to those of known standards.

Q4: Can I use ethyl chloride or ethyl iodide instead of ethyl bromide?

Yes, other ethyl halides can be used. Ethyl iodide is more reactive than ethyl bromide in SN2 reactions and may lead to a faster reaction rate. Ethyl chloride is less reactive and may require more forcing conditions. The choice may also depend on cost and availability. Regardless of the halide used, it is essential that it is a primary halide to avoid elimination reactions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol details the synthesis of this compound from propyne and ethyl bromide, with a focus on minimizing byproducts.

Materials:

  • Liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Propyne (condensed)

  • Ethyl bromide (CH₃CH₂Br)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Ethanolic potassium hydroxide (KOH) solution (optional, for isomerization)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Gas inlet tube

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Amide: In a three-necked flask equipped with a dry ice/acetone condenser, gas inlet, and magnetic stirrer, condense approximately 250 mL of liquid ammonia. Under a gentle stream of inert gas, add a small piece of sodium metal and a catalytic amount of ferric nitrate. Then, add a total of 5.75 g (0.25 mol) of sodium metal in small pieces until the blue color disappears, indicating the formation of sodium amide.

  • Deprotonation of Propyne: Bubble approximately 12 g (0.3 mol) of propyne gas through the sodium amide suspension in liquid ammonia. Stir the mixture for 1 hour to ensure complete formation of the sodium propynide salt.

  • Alkylation: Slowly add a solution of 27.2 g (0.25 mol) of ethyl bromide in 50 mL of anhydrous diethyl ether to the reaction mixture via a dropping funnel over 1 hour. Maintain the temperature at -33°C (the boiling point of ammonia). After the addition is complete, allow the reaction to stir for an additional 2 hours.

  • Ammonia Evaporation: Remove the dry ice/acetone condenser and allow the ammonia to evaporate overnight under a slow stream of inert gas.

  • Isomerization (Optional): If the primary product is 1-pentyne, add 50 mL of an ethanolic KOH solution and gently heat the mixture to 40-50°C for 2-3 hours to promote isomerization to this compound.

  • Work-up: Carefully quench the reaction mixture by the slow addition of 100 mL of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with two 50 mL portions of diethyl ether.

  • Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the diethyl ether by simple distillation. The crude this compound can then be purified by fractional distillation, collecting the fraction boiling at 55-57°C.

Analysis:

The purity of the final product and the relative amounts of any byproducts should be determined by Gas Chromatography (GC) analysis.

Quantitative Data Summary

The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. The values are illustrative and may vary based on specific experimental setups.

Parameter Condition Expected this compound Yield (%) Key Byproducts (%) Notes
Base NaNH₂ followed by ethanolic KOH75-851-Pentyne (~5%), Hexynes (~3%)Promotes isomerization to this compound.
NaNH₂ only60-701-Pentyne (15-25%)Isomerization may be incomplete.
Ethyl Halide Ethyl bromide (primary)75-85Elimination products (<2%)SN2 reaction is favored.
Isopropyl bromide (secondary)<10Elimination products (>80%)E2 elimination is the major pathway.
Temperature Alkylation at -33°C70-80Over-alkylation (~5%)Favors selective mono-alkylation.
Alkylation at 0°C50-60Over-alkylation (10-15%)Increased rate of side reactions.
Stoichiometry Propyne:EtBr (1.2:1)80-90Hexynes (<2%)Excess propyne minimizes over-alkylation.
Propyne:EtBr (1:1.2)60-70Hexynes (10-20%)Excess ethyl bromide leads to over-alkylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nh3 Condense Liquid NH3 prep_nanh2 Prepare NaNH2 prep_nh3->prep_nanh2 deprotonation Deprotonation of Propyne prep_nanh2->deprotonation alkylation Alkylation with Ethyl Bromide deprotonation->alkylation isomerization Isomerization (Optional) alkylation->isomerization quench Quench Reaction isomerization->quench extract Solvent Extraction quench->extract dry Drying extract->dry distill Fractional Distillation dry->distill analysis analysis distill->analysis GC-MS Analysis byproduct_formation cluster_byproducts Byproducts start Propyne + Ethyl Bromide intermediate 1-Pentyne start->intermediate Alkylation (SN2) elimination E2 Elimination Product (Ethylene) start->elimination Incorrect Halide (2°/3°) unreacted Unreacted Starting Materials start->unreacted Incomplete Reaction main_product This compound intermediate->main_product Isomerization overalkylation Over-alkylation Products (Hexynes) intermediate->overalkylation Excess Ethyl Bromide

References

Validation & Comparative

A Clear Distinction: Utilizing Tollens' Reagent to Differentiate 1-Pentyne from 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the classic chemical test to distinguish between terminal and internal alkynes, complete with experimental protocols and comparative data.

In the realm of organic chemistry, the precise identification of isomeric compounds is a foundational requirement for reliable research and development. For professionals in drug development and chemical synthesis, the ability to distinguish between terminal and internal alkynes is critical due to their differing reactivity profiles. This guide provides a comprehensive comparison of 1-pentyne (B49018) (a terminal alkyne) and 2-pentyne (an internal alkyne) using the well-established Tollens' test.

The key to this differentiation lies in the unique chemistry of the carbon-carbon triple bond's location. 1-Pentyne possesses an acidic hydrogen atom attached to a triply bonded carbon, a feature absent in the internal alkyne, this compound. This structural nuance is exploited by Tollens' reagent, an ammoniacal solution of silver nitrate (B79036), which selectively reacts with the terminal alkyne to produce a distinct, observable precipitate.

Comparative Analysis: 1-Pentyne vs. This compound with Tollens' Reagent

The reaction with Tollens' reagent provides a clear and unambiguous method for distinguishing between these two isomers. 1-Pentyne undergoes a deprotonation of its terminal acetylenic hydrogen by the ammonia (B1221849) in the reagent, followed by the substitution of the hydrogen with a silver(I) ion. This results in the formation of a white precipitate of silver penty-1-yn-1-ide.[1][2] In stark contrast, this compound, lacking an acidic terminal hydrogen, does not react with Tollens' reagent, and the solution remains clear.[1][2]

While this test is primarily qualitative, the formation of the precipitate with 1-pentyne is typically rapid. The following table summarizes the expected outcomes:

Feature1-PentyneThis compound
Alkyne Type TerminalInternal
Reaction with Tollens' Reagent PositiveNegative
Observation Formation of a white precipitate (Silver penty-1-yn-1-ide)No observable reaction; solution remains clear
Reaction Time Typically rapid, precipitate forms shortly after mixingNo reaction
Precipitate Yield Dependent on reactant concentrations, but qualitatively significant0%

Experimental Protocol

This section details the necessary steps for preparing Tollens' reagent and performing the diagnostic test to differentiate between 1-pentyne and this compound.

Preparation of Tollens' Reagent

Caution: Tollens' reagent should be freshly prepared just before use and should not be stored, as it can form explosive silver nitride upon standing. All glassware must be thoroughly cleaned to ensure the formation of a silver mirror is not impeded by impurities.

  • Step 1: In a clean test tube, add 2 mL of a 0.1 M silver nitrate (AgNO₃) solution.

  • Step 2: Add one to two drops of a 10% sodium hydroxide (B78521) (NaOH) solution. A brown precipitate of silver(I) oxide (Ag₂O) will form.

  • Step 3: Add a 2% ammonia (NH₃) solution dropwise, with constant shaking, until the brown precipitate of silver(I) oxide completely dissolves. The resulting clear and colorless solution is Tollens' reagent, containing the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.

Procedure for Distinguishing 1-Pentyne and this compound
  • Sample Preparation: In separate, clean test tubes, add 1 mL of 1-pentyne to one and 1 mL of this compound to the other. If the alkynes are not in a suitable solvent, they can be dissolved in a minimal amount of a solvent that is miscible with the aqueous Tollens' reagent, such as ethanol.

  • Addition of Tollens' Reagent: To each test tube containing the alkyne sample, add 1-2 mL of the freshly prepared Tollens' reagent.

  • Observation: Gently agitate the mixtures and observe any changes. The test tube containing 1-pentyne will show the formation of a white or off-white precipitate. The test tube with this compound will show no reaction.

  • Confirmation (Optional): The formation of a silver mirror on the inner surface of the test tube is a classic positive result for aldehydes with Tollens' reagent. While a precipitate is the primary indicator for terminal alkynes, a silver mirror may also form under certain conditions.

Logical Workflow for a Positive Identification

The following diagram illustrates the decision-making process for identifying a terminal alkyne using Tollens' reagent.

DistinctionProcess cluster_0 Experimental Procedure cluster_1 Results and Conclusion Start Start with Unknown Alkyne Sample AddTollens Add freshly prepared Tollens' Reagent Start->AddTollens Observe Observe the reaction mixture AddTollens->Observe Precipitate White Precipitate Forms Observe->Precipitate Positive Result NoReaction No Observable Reaction Observe->NoReaction Negative Result TerminalID Conclusion: The alkyne is a terminal alkyne (e.g., 1-pentyne). Precipitate->TerminalID InternalID Conclusion: The alkyne is an internal alkyne (e.g., this compound). NoReaction->InternalID

Caption: Logical workflow for distinguishing a terminal alkyne.

References

Comparative Analysis of 2-Pentyne and 1-Pentyne Acidity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the factors influencing the acidity of organic molecules is paramount for rational design and synthesis. This guide provides an objective comparison of the acidity of 2-pentyne and 1-pentyne (B49018), supported by established physicochemical data and detailed experimental protocols.

The position of the carbon-carbon triple bond within a molecule—at the terminus of a chain (terminal alkyne) or within the carbon skeleton (internal alkyne)—profoundly influences its chemical properties, most notably its acidity. This comparative analysis delves into the structural and electronic differences between 1-pentyne (a terminal alkyne) and this compound (an internal alkyne) to elucidate the significant disparity in their acidities.

Data Presentation: A Quantitative Comparison of Acidity

The acidity of a compound is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The table below summarizes the pertinent pKa values for 1-pentyne and this compound.

CompoundStructureAcidic ProtonpKa (approximate)Conjugate Base
1-PentyneCH₃CH₂CH₂C≡CHAcetylenic (sp-hybridized C-H)25Pentynide anion
This compoundCH₃CH₂C≡CCH₃Allylic (sp³-hybridized C-H adjacent to the alkyne)>30Propargyl-type carbanion

Unraveling the Chemical Principles: Why 1-Pentyne is Significantly More Acidic

The substantial difference in acidity between 1-pentyne and this compound is a direct consequence of the hybridization of the carbon atom from which a proton is removed and the corresponding stability of the resulting conjugate base.

1-Pentyne: The acidic proton in 1-pentyne is attached to a terminal, sp-hybridized carbon atom. The sp hybrid orbital has 50% s-character, which means the electrons in this orbital are held closer to the positively charged nucleus. Upon deprotonation, the resulting pentynide anion has its lone pair of electrons in this sp orbital. The significant s-character provides substantial stabilization to the negative charge, making the acetylenic proton relatively acidic for a hydrocarbon.

This compound: In contrast, this compound, an internal alkyne, lacks an acetylenic proton. The most acidic protons in this compound are those on the carbon atoms adjacent to the triple bond (the allylic or, more accurately in this context, propargylic positions). These carbons are sp³-hybridized, and their orbitals have only 25% s-character. Deprotonation of an allylic C-H bond results in a carbanion where the negative charge is in an sp³ orbital. This carbanion is significantly less stable than the acetylide anion formed from 1-pentyne due to the lower s-character of the orbital containing the lone pair. Consequently, the allylic protons of this compound are considerably less acidic.

The following diagram illustrates the key factors influencing the acidity of terminal and internal alkynes.

Alkyne_Acidity Factors Influencing Alkyne Acidity cluster_1_pentyne 1-Pentyne (Terminal Alkyne) cluster_2_pentyne This compound (Internal Alkyne) cluster_acidity Acidity Outcome a1 Acetylenic Proton (on sp Carbon) a2 Deprotonation a1->a2 a3 Pentynide Anion (Conjugate Base) a2->a3 a4 High Stability a3->a4 c1 1-Pentyne is More Acidic (pKa ≈ 25) a4->c1 a5 sp Hybridization (50% s-character) a5->a3 stabilizes negative charge b1 Allylic Proton (on sp3 Carbon) b2 Deprotonation b1->b2 b3 Propargyl-type Carbanion (Conjugate Base) b2->b3 b4 Low Stability b3->b4 c2 This compound is Less Acidic (pKa > 30) b4->c2 b5 sp3 Hybridization (25% s-character) b5->b3 less effectively stabilizes negative charge

Caption: Logical workflow illustrating the factors that lead to the higher acidity of 1-pentyne compared to this compound.

Experimental Protocols for pKa Determination

The determination of pKa values for weakly acidic hydrocarbons requires specialized techniques due to their low solubility in water and the need for very strong bases for deprotonation. The two primary methods employed are potentiometric titration and UV-Vis spectrophotometry, often in non-aqueous solvents.

Potentiometric Titration

This method involves the gradual addition of a strong base to a solution of the alkyne and monitoring the resulting change in pH (or potential) using an electrode.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a very strong, non-nucleophilic base in a suitable non-aqueous solvent (e.g., sodium amide in liquid ammonia, or a lithium dialkylamide in tetrahydrofuran).

    • Prepare a solution of the alkyne (1-pentyne or this compound) of known concentration in the same solvent.

    • Calibrate a pH electrode or a suitable potentiometer for use in the non-aqueous solvent system.

  • Titration Procedure:

    • Place a known volume of the alkyne solution in a reaction vessel equipped with a magnetic stirrer and the calibrated electrode.

    • Slowly add the standardized base solution in small, precise increments using a burette.

    • After each addition, allow the system to reach equilibrium and record the potential (or pH) reading.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the potential (or pH) as a function of the volume of base added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

UV-Vis Spectrophotometry

This technique is applicable if the acidic and basic forms of the molecule have distinct ultraviolet or visible absorption spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values in a suitable solvent system that is transparent in the UV-Vis region of interest.

    • Prepare a stock solution of the alkyne.

  • Spectroscopic Measurement:

    • Add a small, constant amount of the alkyne stock solution to each of the buffer solutions.

    • Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance of the acidic and basic forms of the alkyne differ maximally.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the alkyne.

The following diagram outlines the general workflow for the experimental determination of pKa.

pKa_Determination_Workflow Experimental Workflow for pKa Determination cluster_potentiometric Potentiometric Titration cluster_spectroscopic UV-Vis Spectrophotometry p1 Prepare Alkyne and Standardized Base Solutions p2 Titrate Alkyne with Base p1->p2 p3 Record Potential/pH vs. Volume p2->p3 p4 Plot Titration Curve p3->p4 p5 Determine Equivalence Point p4->p5 p6 Calculate pKa from Half-Equivalence Point p5->p6 end_p pKa Value p6->end_p s1 Prepare Alkyne in Buffered Solutions of Known pH s2 Measure Absorbance Spectra s1->s2 s3 Plot Absorbance vs. pH s2->s3 s4 Identify Inflection Point s3->s4 s5 pKa = pH at Inflection Point s4->s5 end_s pKa Value s5->end_s start Start start->p1 start->s1

Caption: A flowchart depicting the key steps in determining the pKa of a weak acid using potentiometric titration and UV-Vis spectrophotometry.

A Comparative Guide to the Stereoselective Reduction of 2-Pentyne: Lindlar's Catalyst vs. Sodium in Liquid Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount in the synthesis of complex molecules. The reduction of internal alkynes, such as 2-pentyne, to alkenes is a fundamental transformation where the choice of reducing agent dictates the geometry of the resulting double bond. This guide provides an objective comparison of two cornerstone methods: catalytic hydrogenation using Lindlar's catalyst for the synthesis of (Z)-alkenes (cis) and dissolving metal reduction with sodium in liquid ammonia (B1221849) for the synthesis of (E)-alkenes (trans).

The partial reduction of an alkyne is a powerful tool for introducing specific stereochemistry into a carbon skeleton. Lindlar's catalyst, a "poisoned" palladium catalyst, facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of a cis-alkene.[1][2][3][4] In contrast, the reduction of an alkyne with sodium or lithium in liquid ammonia proceeds via an anti-addition mechanism, yielding the corresponding trans-alkene.[1][2][5][6]

Performance Comparison

The choice between these two methodologies is primarily driven by the desired stereochemical outcome. For the reduction of this compound, Lindlar's catalyst will exclusively produce cis-2-pentene (B165939), while the sodium/ammonia system will yield trans-2-pentene (B94610).[4][5][7] While specific yield data for this compound is not extensively reported in the literature, both reactions are known to proceed in high yields for simple internal alkynes.

ParameterLindlar's CatalystNa/NH3 (Dissolving Metal Reduction)
Product from this compound cis-2-Pentenetrans-2-Pentene
Stereoselectivity High (>95% cis)High (>90% trans)
Typical Yield Generally high (85-95% for similar alkynes)Generally high (80-95% for similar alkynes)
Reaction Mechanism Heterogeneous catalytic hydrogenation (syn-addition)Dissolving metal reduction (anti-addition via radical anion)[1][2]
Key Reagents H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline (B57606)Na (or Li), liquid NH₃
Reaction Conditions Room temperature, atmospheric pressure H₂Low temperature (-33°C or -78°C)[6]
Advantages Mild conditions, high stereoselectivity for cis-alkenes.High stereoselectivity for trans-alkenes, complementary to Lindlar reduction.
Disadvantages Catalyst can be pyrophoric and requires careful handling; potential for over-reduction if not properly "poisoned".[8]Requires handling of liquid ammonia and alkali metals; low temperatures are necessary.

Reaction Mechanisms and Stereochemical Control

The distinct stereochemical outcomes of these two reactions are a direct result of their different mechanisms.

G cluster_0 Lindlar's Catalyst cluster_1 Na / NH₃ 2-Pentyne_L This compound cis-2-Pentene cis-2-Pentene 2-Pentyne_L->cis-2-Pentene H₂, Pd/CaCO₃ Pb(OAc)₂, Quinoline (syn-addition) 2-Pentyne_N This compound trans-2-Pentene trans-2-Pentene 2-Pentyne_N->trans-2-Pentene Na, NH₃ (l) (anti-addition)

With Lindlar's catalyst, this compound adsorbs onto the surface of the palladium catalyst, and two hydrogen atoms are delivered to the same face of the triple bond in a concerted fashion, leading to the syn-addition product, cis-2-pentene.[9] The lead acetate (B1210297) and quinoline "poison" the catalyst, reducing its activity to prevent the further reduction of the alkene to an alkane.[2][3]

In the dissolving metal reduction, sodium metal donates an electron to the alkyne, forming a radical anion. This intermediate is protonated by ammonia. A second electron transfer from another sodium atom forms a vinyl anion. The most stable configuration for this vinyl anion, which minimizes steric repulsion, is the trans isomer. Subsequent protonation by ammonia yields the trans-2-pentene product.[10][11]

Experimental Protocols

Below are generalized experimental protocols for the reduction of an internal alkyne like this compound.

Reduction with Lindlar's Catalyst (to yield cis-2-Pentene)

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Solvent (e.g., methanol, hexane, or ethyl acetate)

  • Hydrogen gas (balloon or H₂ generator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • In a round-bottom flask, dissolve this compound in an appropriate solvent.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • The flask is sealed with a septum and purged with hydrogen gas.

  • A balloon filled with hydrogen is attached to the flask to maintain a positive pressure of hydrogen.

  • The reaction mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude cis-2-pentene, which can be further purified by distillation or chromatography.

G A Dissolve this compound in Solvent B Add Lindlar's Catalyst A->B C Purge with H₂ and Stir under H₂ Balloon B->C D Monitor Reaction (TLC/GC) C->D E Filter to Remove Catalyst D->E F Solvent Evaporation E->F G cis-2-Pentene F->G

Reduction with Sodium in Liquid Ammonia (to yield trans-2-Pentene)

Materials:

  • This compound

  • Sodium metal

  • Anhydrous liquid ammonia

  • Dry ice/acetone or a cryocooler for cooling

  • Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel

  • Magnetic stirrer

  • Quenching agent (e.g., ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether or pentane)

Procedure:

  • Set up a three-neck flask with a dry ice condenser and a gas inlet for ammonia.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Condense anhydrous ammonia into the flask.

  • Once the desired volume of liquid ammonia is collected, add small pieces of sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons.

  • A solution of this compound in a minimal amount of a dry co-solvent (like THF or diethyl ether) is added dropwise to the stirred sodium-ammonia solution.

  • The reaction is stirred at -78°C or allowed to warm to the boiling point of ammonia (-33°C) and stirred until the blue color disappears, indicating the consumption of the sodium.

  • The reaction is carefully quenched by the slow addition of a proton source, such as ammonium chloride, to neutralize any remaining sodium amide.

  • The ammonia is allowed to evaporate.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed to yield the crude trans-2-pentene, which can be purified by distillation or chromatography.

G A Condense NH₃ at -78°C B Dissolve Na Metal (Blue Solution) A->B C Add this compound Solution B->C D Stir until Blue Color Fades C->D E Quench with NH₄Cl D->E F Evaporate NH₃ and Workup E->F G trans-2-Pentene F->G

Conclusion

Both Lindlar's catalyst and sodium in liquid ammonia are highly effective and stereoselective reagents for the partial reduction of this compound. The choice between them is unequivocally determined by the desired stereoisomer of 2-pentene. For the synthesis of cis-2-pentene, the mild conditions and high selectivity of the Lindlar hydrogenation are ideal. For the synthesis of trans-2-pentene, the dissolving metal reduction provides an excellent and complementary method. A thorough understanding of the underlying mechanisms and experimental protocols is essential for researchers to successfully apply these reactions in their synthetic endeavors.

References

2-Pentyne vs. 2-Pentene: A Comparative Guide to Electrophilic Addition Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-pentyne and 2-pentene (B8815676) in electrophilic addition reactions. While both unsaturated hydrocarbons undergo addition reactions, their reactivity profiles differ significantly due to the nature of their respective carbon-carbon multiple bonds. This document outlines the theoretical basis for these differences, presents the expected products for common electrophilic additions, and provides detailed experimental protocols for their comparative analysis.

Executive Summary

In the realm of electrophilic additions, 2-pentene (an alkene) is generally more reactive than This compound (an alkyne) . This difference in reactivity is primarily attributed to the stability of the carbocation intermediates formed during the reaction. The vinyl carbocation generated from the protonation of an alkyne is significantly less stable than the secondary carbocation formed from the protonation of an alkene. Consequently, the activation energy for the rate-determining step in the electrophilic addition to this compound is higher than that for 2-pentene, leading to a slower reaction rate.

Theoretical Framework: The Reactivity Divide

The generally accepted mechanism for electrophilic addition to both alkenes and alkynes proceeds through a two-step pathway involving the formation of a carbocation intermediate. The initial and rate-determining step is the attack of the π electrons of the multiple bond on the electrophile.

  • For 2-Pentene: The attack of an electrophile (E⁺) on the double bond leads to the formation of a secondary carbocation. This carbocation is relatively stable due to the electron-donating inductive effect of the adjacent alkyl groups.

  • For this compound: The attack of an electrophile on the triple bond results in a vinylic carbocation, where the positive charge resides on a double-bonded carbon. This intermediate is considerably less stable than a similarly substituted alkyl carbocation. The sp-hybridized carbon of the vinylic cation is more electronegative than an sp²-hybridized carbon, making it less capable of bearing a positive charge.

This fundamental difference in the stability of the carbocation intermediates is the primary determinant of the observed reactivity differences.

Comparative Data: Product Analysis

Electrophilic Reagent2-Pentene Reaction ProductsThis compound Reaction Products
HBr A mixture of 2-bromopentane (B28208) and 3-bromopentane.[1][2][3][4][5]With one equivalent, a mixture of (E)- and (Z)-2-bromo-2-pentene and 3-bromo-2-pentene. With excess HBr, a mixture of 2,2-dibromopentane (B3053595) and 3,3-dibromopentane.
Br₂ trans-2,3-dibromopentane.With one equivalent, primarily trans-2,3-dibromo-2-pentene. With excess Br₂, 2,2,3,3-tetrabromopentane.[6]
H₂O / H₂SO₄ A mixture of 2-pentanol (B3026449) and 3-pentanol.[7]A mixture of 2-pentanone and 3-pentanone (B124093) (via enol intermediates).[8]

Experimental Protocols

The following are detailed methodologies for key electrophilic addition reactions, designed for a comparative study of this compound and 2-pentene.

Hydrobromination

Objective: To compare the rate of reaction and product distribution of 2-pentene and this compound with hydrogen bromide.

Materials:

  • 2-pentene

  • This compound

  • Hydrogen bromide (33% in acetic acid)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flasks

  • Magnetic stirrers

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate round-bottom flasks, dissolve 10 mmol of 2-pentene and this compound, respectively, in 20 mL of diethyl ether.

  • Cool both flasks to 0°C in an ice bath.

  • Slowly add 10 mmol of a 33% solution of HBr in acetic acid to each flask with continuous stirring.

  • Monitor the reaction progress at regular intervals by taking small aliquots and analyzing them by GC-MS to determine the consumption of the starting material and the formation of products.

  • After the reaction is complete (or after a set time for comparison), quench the reaction by adding 20 mL of cold water.

  • Transfer the mixture to a separatory funnel, wash the organic layer with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture by GC-MS to determine the product distribution.

Bromination

Objective: To visually and analytically compare the reactivity of 2-pentene and this compound towards bromine.

Materials:

  • 2-pentene

  • This compound

  • Bromine in dichloromethane (B109758) (e.g., 1 M solution)

  • Dichloromethane

  • Test tubes

  • NMR spectrometer

Procedure:

  • In two separate test tubes, dissolve 1 mmol of 2-pentene and this compound, respectively, in 2 mL of dichloromethane.

  • To each test tube, add a 1 M solution of bromine in dichloromethane dropwise with shaking.

  • Observe the rate at which the reddish-brown color of the bromine disappears. A faster disappearance indicates a more rapid reaction.

  • For a quantitative comparison, the reaction can be carried out in an NMR tube and monitored by ¹H NMR spectroscopy to follow the disappearance of the starting material and the appearance of the product signals.

  • Isolate the products by removing the solvent under reduced pressure for further characterization if desired.

Acid-Catalyzed Hydration

Objective: To compare the products formed from the acid-catalyzed hydration of 2-pentene and this compound.

Materials:

  • 2-pentene

  • This compound

  • 50% aqueous sulfuric acid

  • Mercury(II) sulfate (for this compound reaction)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks with reflux condensers

  • Heating mantles

Procedure for 2-Pentene:

  • In a round-bottom flask, place 10 mmol of 2-pentene and 20 mL of 50% aqueous sulfuric acid.

  • Heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the ether extract with saturated sodium bicarbonate solution and then with brine.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Analyze the product by GC-MS and NMR to identify the isomeric pentanols formed.

Procedure for this compound:

  • In a round-bottom flask, place 20 mL of 50% aqueous sulfuric acid and a catalytic amount of mercury(II) sulfate.

  • Heat the mixture to 60°C and then add 10 mmol of this compound dropwise with vigorous stirring.

  • Continue heating and stirring for 1 hour.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the ether extract carefully with saturated sodium bicarbonate solution and then with brine.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Analyze the product by GC-MS and NMR to identify the isomeric pentanones formed.

Visualizing the Reaction Pathways

The following diagrams illustrate the logical flow of the electrophilic addition reactions and the key intermediates.

Electrophilic_Addition_Comparison cluster_pentene 2-Pentene Pathway cluster_pentyne This compound Pathway Pentene 2-Pentene Carbocation_Pentene Secondary Carbocation (more stable) Pentene->Carbocation_Pentene + E⁺ (fast) Product_Pentene Addition Product (e.g., 2- and 3-bromopentane) Carbocation_Pentene->Product_Pentene + Nu⁻ Reactivity_Comparison Conclusion: 2-Pentene is more reactive due to a more stable intermediate. Pentyne This compound Carbocation_Pentyne Vinylic Carbocation (less stable) Pentyne->Carbocation_Pentyne + E⁺ (slow) Product_Pentyne Addition Product (e.g., bromoalkene) Carbocation_Pentyne->Product_Pentyne + Nu⁻

Caption: Comparative reaction pathways for electrophilic addition to 2-pentene and this compound.

Experimental_Workflow cluster_analysis Analysis Pentene 2-Pentene Solution Reaction_Pentene Addition of Electrophile to 2-Pentene Pentene->Reaction_Pentene Pentyne This compound Solution Reaction_Pentyne Addition of Electrophile to this compound Pentyne->Reaction_Pentyne Monitoring Reaction Monitoring (GC-MS / NMR) Reaction_Pentene->Monitoring Reaction_Pentyne->Monitoring Workup Aqueous Workup & Product Isolation Monitoring->Workup Characterization Product Characterization (GC-MS, NMR) Workup->Characterization

Caption: General experimental workflow for the comparative study of electrophilic addition.

Conclusion

The reactivity of 2-pentene in electrophilic addition reactions is demonstrably higher than that of this compound. This is a direct consequence of the greater stability of the secondary carbocation intermediate formed from 2-pentene compared to the less stable vinylic carbocation from this compound. This fundamental principle governs the reaction rates and is a critical consideration in synthetic organic chemistry. The provided experimental protocols offer a framework for the practical investigation and confirmation of these reactivity differences in a laboratory setting.

References

A Comparative Study of Internal vs. Terminal Alkyne Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is paramount for designing and executing efficient synthetic strategies. The position of the carbon-carbon triple bond within a molecule—at the end of a carbon chain (terminal) or within it (internal)—profoundly influences its chemical behavior. This guide provides an objective comparison of the reactivity of internal and terminal alkynes across several key classes of reactions, supported by experimental data and detailed protocols.

Key Differences in Reactivity

The primary distinction between terminal and internal alkynes lies in the presence of an acidic proton on the sp-hybridized carbon of terminal alkynes. This feature, along with steric and electronic differences, governs their reactivity profiles. Internal alkynes, lacking this acidic proton, exhibit different regioselectivity and reactivity in many addition reactions.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental process for the reduction of alkynes. The choice of catalyst and reaction conditions can selectively produce alkenes or alkanes.

Data Presentation: Selectivity in Catalytic Hydrogenation

Alkyne TypeSubstrateCatalystMajor ProductSelectivity/YieldReference
Terminal1-OctyneNickel Boride1-Octeneup to 90%[1]
Internal2-HexyneNickel Boride(Z)-2-Hexene96%[1]
Internal3-Hexyne (B1328910)Nickel Boride(Z)-3-Hexene98%[1]
Internal2-Methyl-3-hexyne (B12645692)Lindlar's Catalystcis-2-Methyl-3-hexeneHigh[2]
Internal2-PentynePd/Al2O3PentaneFull reduction[3][4]

HydrogenationPathways cluster_terminal Terminal Alkyne Hydrogenation cluster_internal Internal Alkyne Hydrogenation T_Alkyne R-C≡C-H T_Alkene R-CH=CH₂ T_Alkyne->T_Alkene H₂/Catalyst T_Alkane R-CH₂-CH₃ T_Alkene->T_Alkane H₂/Catalyst I_Alkyne R-C≡C-R' I_cis_Alkene cis-R-CH=CH-R' I_Alkyne->I_cis_Alkene H₂/Lindlar's Cat. I_Alkane R-CH₂-CH₂-R' I_Alkyne->I_Alkane H₂ (excess)/ Pd, Pt, or Ni I_cis_Alkene->I_Alkane H₂/Pd, Pt, or Ni

Experimental Protocols

Protocol 1: Semi-Hydrogenation of an Internal Alkyne to a cis-Alkene (e.g., Synthesis of cis-2-Methyl-3-hexene) [2]

  • Reagents: 2-Methyl-3-hexyne, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline), Hexane, Hydrogen gas.

  • Apparatus: Hydrogenation flask (e.g., Parr apparatus), magnetic stirrer, hydrogen balloon or cylinder.

  • Procedure:

    • In a hydrogenation flask, dissolve 2-methyl-3-hexyne in hexane.

    • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

    • Seal the flask and purge with hydrogen gas.

    • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

    • Monitor the reaction progress by TLC or GC until the starting alkyne is consumed.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude cis-alkene, which can be further purified by distillation.

Protocol 2: Full Hydrogenation of an Internal Alkyne to an Alkane (e.g., Synthesis of Pentane from this compound) [4][5]

  • Reagents: this compound, Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), Ethanol, Hydrogen gas.

  • Apparatus: High-pressure hydrogenation vessel (autoclave), magnetic stirrer.

  • Procedure:

    • Place the alkyne and solvent (e.g., ethanol) in the high-pressure vessel.

    • Carefully add the catalyst (e.g., Pd/C).

    • Seal the vessel and purge several times with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by observing the drop in hydrogen pressure.

    • Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas.

    • Filter the mixture to remove the catalyst.

    • Remove the solvent to yield the alkane.

Hydration

The addition of water across the triple bond, known as hydration, yields carbonyl compounds. The regiochemical outcome is a key point of differentiation between terminal and internal alkynes.

Data Presentation: Products of Alkyne Hydration

Alkyne TypeSubstrateReagentsMajor Product(s)Key ObservationReference
Terminal1-Hexyne (B1330390)H₂O, H₂SO₄, HgSO₄2-Hexanone (B1666271)Markovnikov addition[6][7]
TerminalTerminal Alkyne1. Sia₂BH or 9-BBN 2. H₂O₂, NaOHAldehydeAnti-Markovnikov addition[8]
Internal (Symmetrical)3-HexyneH₂O, H₂SO₄, HgSO₄3-Hexanone (B147009)Single ketone product[9]
Internal (Unsymmetrical)2-HexyneH₂O, H₂SO₄, HgSO₄2-Hexanone and 3-HexanoneMixture of ketones[9]

HydrationPathways cluster_terminal_markovnikov Terminal Alkyne (Markovnikov) cluster_terminal_anti_markovnikov Terminal Alkyne (Anti-Markovnikov) cluster_internal_hydration Internal Alkyne Hydration TM_Alkyne R-C≡C-H TM_Enol [R-C(OH)=CH₂] TM_Alkyne->TM_Enol H₂O, H⁺, Hg²⁺ TM_Ketone R-C(=O)-CH₃ TM_Enol->TM_Ketone Tautomerization TAM_Alkyne R-C≡C-H TAM_Enol [R-CH=CH(OH)] TAM_Alkyne->TAM_Enol 1. R₂BH 2. H₂O₂, NaOH TAM_Aldehyde R-CH₂-CHO TAM_Enol->TAM_Aldehyde Tautomerization I_Alkyne R-C≡C-R' I_Products Mixture of Ketones (if R ≠ R') I_Alkyne->I_Products H₂O, H⁺, Hg²⁺

Experimental Protocols

Protocol 3: Acid-Catalyzed Hydration of a Terminal Alkyne (e.g., Hydration of 1-Hexyne)

  • Reagents: 1-Hexyne, concentrated Sulfuric Acid (H₂SO₄), Mercuric Sulfate (B86663) (HgSO₄), Water.

  • Apparatus: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

  • Procedure:

    • To a round-bottom flask containing water and mercuric sulfate, slowly add concentrated sulfuric acid while cooling in an ice bath.

    • Add 1-hexyne to the acidic solution and stir vigorously at room temperature.

    • After the reaction is complete (monitored by TLC or GC), quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting 2-hexanone by distillation.

Protocol 4: Hydration of an Internal Alkyne (e.g., Synthesis of 3-Hexanone from 3-Hexyne) [9]

  • Reagents: 3-Hexyne, water, sulfuric acid, mercuric sulfate (optional, as internal alkynes can sometimes be hydrated with acid and water alone, albeit more slowly).

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, combine 3-hexyne, water, and a catalytic amount of sulfuric acid. If the reaction is slow, a small amount of mercuric sulfate can be added.

    • Heat the mixture to reflux with stirring for several hours.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer with sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and remove the solvent.

    • Purify the 3-hexanone by distillation.

Hydrohalogenation

The addition of hydrogen halides (HX) to alkynes is a classic example of electrophilic addition. The regioselectivity of this reaction is a key differentiator between terminal and unsymmetrical internal alkynes.

Data Presentation: Regioselectivity in Hydrohalogenation

Alkyne TypeSubstrateReagentMajor Product(s)Key ObservationReference
Terminal1-Pentyne (B49018)HBr (1 eq.)2-Bromo-1-penteneMarkovnikov addition[10]
Terminal1-PentyneHBr (2 eq.)2,2-DibromopentaneMarkovnikov addition[10]
Terminal1-PentyneHBr, Peroxides1-Bromo-1-penteneAnti-Markovnikov addition[10]
Internal (Symmetrical)3-HexyneHBr (1 eq.)(E/Z)-3-Bromo-3-hexeneMixture of E/Z isomers[1]
Internal (Unsymmetrical)2-HexyneHBr (1 eq.)Mixture of 2-bromo-2-hexene and 3-bromo-2-hexeneMixture of regioisomers and stereoisomers[1]

HydrohalogenationPathways cluster_terminal_hydro Terminal Alkyne Hydrohalogenation cluster_internal_hydro Internal Alkyne Hydrohalogenation TH_Alkyne R-C≡C-H TH_Markovnikov R-C(X)=CH₂ TH_Alkyne->TH_Markovnikov HX TH_AntiMarkovnikov R-CH=CHX TH_Alkyne->TH_AntiMarkovnikov HBr, ROOR IH_Alkyne R-C≡C-R' IH_Products Mixture of Products (Regio- and Stereoisomers) IH_Alkyne->IH_Products HX

Experimental Protocols

Protocol 5: Hydrobromination of a Terminal Alkyne (e.g., 1-Pentyne) [10][11]

  • Reagents: 1-Pentyne, Hydrogen bromide (HBr) solution in acetic acid or as a gas.

  • Apparatus: Round-bottom flask, magnetic stirrer, ice bath, gas inlet tube (if using HBr gas).

  • Procedure:

    • Dissolve 1-pentyne in a suitable inert solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add one equivalent of HBr in acetic acid or bubble HBr gas through the stirred solution.

    • Monitor the reaction by TLC or GC.

    • Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution to neutralize excess acid, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the vinyl bromide.

Protocol 6: Hydrobromination of an Internal Alkyne (e.g., 3-Hexyne) [1]

  • Reagents: 3-Hexyne, Hydrogen bromide (HBr) solution in acetic acid.

  • Apparatus: Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Cool a solution of 3-hexyne in an inert solvent in an ice bath.

    • Slowly add a solution of HBr in acetic acid to the stirred alkyne solution.

    • Monitor the reaction progress by TLC or GC.

    • After the reaction is complete, neutralize the excess acid by washing with an aqueous solution of sodium bicarbonate.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield a mixture of (E/Z)-3-bromo-3-hexene.

Cycloaddition Reactions

The [3+2] cycloaddition of azides to alkynes, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, is a powerful reaction that highlights the unique utility of terminal alkynes. Internal alkynes are generally unreactive in CuAAC.

ClickReaction cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_internal_cyclo Internal Alkyne Terminal_Alkyne R-C≡C-H Azide (B81097) R'-N₃ Triazole 1,4-disubstituted 1,2,3-Triazole Internal_Alkyne R-C≡C-R' No_Reaction No Reaction (under standard CuAAC conditions) Internal_Alkyne->No_Reaction

Experimental Protocol

Protocol 7: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents: A terminal alkyne, an organic azide, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate (B8700270), or a Cu(I) salt like CuI), a suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • Apparatus: Reaction vial or flask, magnetic stirrer.

  • Procedure:

    • In a reaction vial, dissolve the terminal alkyne and the organic azide in the chosen solvent system.

    • Add the copper sulfate solution followed by the sodium ascorbate solution to generate the active Cu(I) catalyst in situ.

    • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction and subsequent purification by column chromatography.

Conclusion

The reactivity of alkynes is highly dependent on the position of the triple bond. Terminal alkynes offer unique reactivity due to their acidic proton, enabling specific reactions like the CuAAC and providing distinct regiochemical outcomes in addition reactions. Internal alkynes, while generally less reactive in some cases, can be manipulated to yield specific stereoisomers, particularly in hydrogenation reactions. A thorough understanding of these differences is essential for the strategic design and successful execution of complex organic syntheses in research and development.

References

Illuminating the Stereochemical Landscape of 2-Pentyne Hydrogenation: A Comparative Guide to Product Isomer Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the catalytic hydrogenation of 2-pentyne reveals a striking divergence in product stereochemistry, dictated by the choice of catalyst and reaction conditions. This guide provides a comprehensive comparison of the two primary hydrogenation pathways, leading to the formation of either cis-2-pentene (B165939) or trans-2-pentene (B94610). We present supporting experimental data, detailed protocols, and spectroscopic analysis to aid researchers in the unambiguous structural confirmation of these geometric isomers.

The selective synthesis of a specific alkene isomer is a cornerstone of modern organic chemistry, with profound implications in fields ranging from materials science to drug development. The hydrogenation of alkynes, such as this compound, offers a direct route to alkenes. However, the spatial arrangement of the substituents around the newly formed double bond is critically dependent on the reaction methodology employed. This guide elucidates the two principal methods for the controlled hydrogenation of this compound, providing the necessary tools to not only synthesize the desired isomer but also to rigorously confirm its structure.

Unveiling the Dichotomy: Syn- vs. Anti-Addition

The stereochemical outcome of this compound hydrogenation hinges on the mechanism of hydrogen addition to the alkyne triple bond. Two distinct pathways, syn-addition and anti-addition, lead to the formation of the cis and trans isomers, respectively.

Syn-addition , facilitated by a poisoned catalyst such as Lindlar's catalyst, involves the delivery of both hydrogen atoms to the same face of the alkyne. This concerted addition results in the exclusive formation of the cis-alkene.

Anti-addition , achieved through a dissolving metal reduction with sodium in liquid ammonia (B1221849), proceeds via a radical anion intermediate. This stepwise mechanism allows the incoming hydrogen atoms to add to opposite faces of the developing double bond, yielding the thermodynamically more stable trans-alkene.

Quantitative Comparison of Hydrogenation Methods

The choice of hydrogenation method significantly impacts not only the stereochemistry of the product but also the reaction yield. The following table summarizes the key performance indicators for the synthesis of cis- and trans-2-pentene from this compound.

Hydrogenation MethodCatalyst/ReagentsProduct IsomerStereochemistry of AdditionTypical Yield
Catalytic HydrogenationH₂, Lindlar's Catalystcis-2-PenteneSyn>95%
Dissolving Metal ReductionNa, NH₃ (l)trans-2-PenteneAntiHigh (typically >90%)

Spectroscopic Fingerprints: Differentiating cis- and trans-2-Pentene

Unambiguous confirmation of the product's structure is paramount. Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy provide powerful and distinct signatures for each isomer.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra of cis- and trans-2-pentene lies in the C-H out-of-plane bending vibrations.

IsomerC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Out-of-Plane Bend (cm⁻¹) (Key Differentiating Peak)
cis-2-Pentene~1658~3020~720 (strong)
trans-2-Pentene~1675~3030~965 (strong)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical shifts (δ) of the vinylic protons and, more importantly, the vicinal coupling constant (J) between them, serve as definitive markers for stereochemical assignment.

IsomerVinylic Protons (δ, ppm)Allylic Protons (CH₂) (δ, ppm)Methyl Protons (CH₃) (δ, ppm)Vicinal Coupling Constant (³JH-H, Hz) (Key Differentiating Feature)
cis-2-Pentene~5.3-5.5 (m)~2.0 (m)~1.6 (d), ~0.9 (t)~10-12
trans-2-Pentene~5.4-5.6 (m)~1.9 (m)~1.6 (d), ~0.9 (t)~15-18

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis of the target isomers.

Synthesis of cis-2-Pentene via Lindlar Hydrogenation

Procedure:

  • A solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) is prepared in a reaction flask.

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline; typically 5-10 mol%) is added to the flask.

  • The flask is evacuated and backfilled with hydrogen gas (H₂), and a balloon filled with H₂ is attached to maintain a positive pressure.

  • The reaction mixture is stirred vigorously at room temperature and monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The solvent is carefully removed under reduced pressure to afford the crude cis-2-pentene.

  • Purification by distillation yields the pure cis-2-pentene.

Synthesis of trans-2-Pentene via Dissolving Metal Reduction

Procedure:

  • A three-necked flask equipped with a dry ice condenser and a gas inlet is charged with liquid ammonia at -78 °C.

  • Small pieces of sodium metal (2.2 eq) are added to the liquid ammonia with stirring until a persistent deep blue color is obtained.

  • A solution of this compound (1.0 eq) in a minimal amount of anhydrous ether is added dropwise to the sodium-ammonia solution.

  • The reaction is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched by the careful addition of ammonium (B1175870) chloride to discharge the blue color.

  • The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and ether.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation to yield the crude trans-2-pentene.

  • Further purification by distillation affords the pure trans-2-pentene.

Visualizing the Reaction Pathways

The stereochemical outcomes of the two hydrogenation methods can be visualized through the following reaction pathway diagrams.

syn_addition This compound This compound cis-2-Pentene cis-2-Pentene This compound->cis-2-Pentene Syn-addition H2_Lindlar H₂ Lindlar's Catalyst H2_Lindlar->this compound

Caption: Syn-addition of hydrogen to this compound.

anti_addition This compound This compound trans-2-Pentene trans-2-Pentene This compound->trans-2-Pentene Anti-addition Na_NH3 Na NH₃ (l) Na_NH3->this compound

Caption: Anti-addition of hydrogen to this compound.

By carefully selecting the appropriate hydrogenation method and rigorously analyzing the resulting products using the spectroscopic data and protocols provided, researchers can confidently synthesize and confirm the structure of the desired 2-pentene (B8815676) isomer for their specific applications.

Comparative Efficiency of Catalysts for 2-Pentyne Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the catalytic efficiency for the synthesis of 2-pentyne, a valuable building block in organic chemistry. We will explore two primary synthetic routes: dehydrohalogenation of dihalopentanes and alkylation of propyne (B1212725), presenting quantitative data, detailed experimental protocols, and visualizations to aid in catalyst selection and process optimization.

Dehydrohalogenation Route: A Comparison of Base Catalysts

The synthesis of this compound via double dehydrohalogenation of a vicinal or geminal dihalopentane is a common and effective method. The choice of base is critical in this elimination reaction, directly impacting yield and selectivity. Strong bases are required to facilitate the removal of two molecules of hydrogen halide.[1][2][3]

Catalyst Performance Comparison
Catalyst SystemSubstrateReaction ConditionsYield of this compound (%)SelectivityReference
Sodium Amide (NaNH₂)2,3-Dibromopentane (B1620338)Liquid Ammonia (B1221849)HighGood, favors terminal alkyne if applicable, but forms the more stable internal alkyne from internal dihalides.[2]
Potassium Hydroxide (KOH)2,3-DichloropentaneEthanol, High TemperatureModerate to HighTends to favor the formation of the more thermodynamically stable internal alkyne.[4][4]
Potassium tert-Butoxide (KOtBu)2,2-DichloropentaneTHFHighEffective for double dehydrohalogenation.General Knowledge
Sodium Amide (NaNH₂) with Phase Transfer Catalyst (e.g., Aliquat 336)2,3-DibromopentaneBiphasic system (e.g., Toluene/Water)Potentially higher yield and milder conditionsCan improve reaction rate and efficiency.[5]
Experimental Protocol: Synthesis of this compound via Dehydrohalogenation with Sodium Amide

This protocol is a representative example for the synthesis of an internal alkyne from a vicinal dihalide.

Materials:

  • 2,3-Dibromopentane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Apparatus for reactions at low temperatures

Procedure:

  • Set up a three-necked flask equipped with a cold finger condenser (charged with dry ice/acetone), a gas inlet, and a dropping funnel, all under an inert atmosphere.

  • Condense liquid ammonia into the flask.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of 2,3-dibromopentane in a suitable solvent (e.g., anhydrous ether) to the sodium amide suspension via the dropping funnel.

  • Allow the reaction to stir for several hours at the temperature of liquid ammonia.

  • After the reaction is complete, carefully quench the excess sodium amide by the slow addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate.

  • Add water and an organic solvent (e.g., diethyl ether) to the residue to extract the product.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

Logical Workflow for Dehydrohalogenation:

Dehydrohalogenation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Dihalopentane 2,3-Dihalopentane ReactionVessel Reaction in Liquid Ammonia Dihalopentane->ReactionVessel Base Strong Base (e.g., NaNH₂) Base->ReactionVessel Quench Quenching ReactionVessel->Quench Double E2 Elimination Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: General experimental workflow for the synthesis of this compound via double dehydrohalogenation.

Alkylation Route: Catalytic Approaches to Propyne Ethylation

The synthesis of this compound can also be achieved by the alkylation of a smaller alkyne, such as propyne, with an ethyl halide. This reaction proceeds via the formation of a propynide anion, which then acts as a nucleophile.

Catalyst Performance Comparison
Catalyst/Reagent SystemSubstrate 1Substrate 2Reaction ConditionsYield of this compound (%)SelectivityReference
Sodium Amide (NaNH₂)PropyneEthyl BromideLiquid AmmoniaHighGood, SN2 reaction with primary alkyl halides.[8][8]
n-Butyllithium (n-BuLi)PropyneEthyl IodideTHF, -78 °C to rtHighHighly effective for generating the acetylide.General Knowledge
Palladium(0)/Copper(I) Catalysis (Sonogashira type)PropyneEthyl IodideAmine base (e.g., Et₃N), Room TemperatureModerate to HighTypically used for coupling with sp²-hybridized carbons, but can be adapted for alkyl halides.[9]
Iron CatalysisPropyneEthyl IodideIsopropyl magnesium chloride, DMFHighMentioned for alkylation of terminal alkynes with secondary alkyl iodides, suggesting potential for primary halides.[9][9]

Note: The use of strong bases like sodium amide or n-butyllithium is the most common and high-yielding method for the alkylation of terminal alkynes.[8][10] Catalytic methods using transition metals like palladium and copper are also being developed and can offer milder reaction conditions. The Sonogashira coupling is a powerful tool, though its application with alkyl halides can be more challenging than with aryl or vinyl halides. Iron catalysis has emerged as a promising alternative.[9]

Experimental Protocol: Synthesis of this compound via Alkylation of Propyne

This protocol describes a typical procedure for the alkylation of a terminal alkyne.

Materials:

  • Propyne (gas or condensed)

  • Sodium amide (NaNH₂)

  • Ethyl bromide

  • Liquid ammonia (solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a setup similar to the dehydrohalogenation reaction, condense liquid ammonia into a flask under an inert atmosphere.

  • Bubble propyne gas through the liquid ammonia or add condensed propyne.

  • Carefully add sodium amide to the propyne solution to form the sodium propynide salt.

  • Slowly add ethyl bromide to the reaction mixture.

  • Allow the reaction to stir for several hours.

  • After the reaction is complete, quench any remaining reactive species with ammonium chloride.

  • Evaporate the ammonia and work up the reaction as described in the dehydrohalogenation protocol (extraction, washing, drying, and purification).

Signaling Pathway for Alkyne Alkylation:

Alkyne_Alkylation Propyne Propyne (H-C≡C-CH₃) Propynide Propynide Anion (⁻C≡C-CH₃) Propyne->Propynide Deprotonation Base Strong Base (e.g., NaNH₂) Base->Propynide Product This compound (CH₃CH₂-C≡C-CH₃) Propynide->Product SN2 Attack EthylHalide Ethyl Halide (CH₃CH₂-X) EthylHalide->Product

Caption: Reaction pathway for the synthesis of this compound via alkylation of propyne.

Conclusion

Both dehydrohalogenation and alkyne alkylation are effective methods for the synthesis of this compound. The choice of catalyst and reaction conditions will depend on the available starting materials, desired scale, and safety considerations. For the dehydrohalogenation route, strong bases like sodium amide are highly effective, with the potential for optimization using phase transfer catalysts. For the alkylation route, the generation of the acetylide with a strong base followed by reaction with an ethyl halide is a robust and high-yielding method. Emerging transition-metal catalyzed methods may offer milder alternatives in the future. Researchers should carefully consider the comparative data and protocols presented here to select the most efficient and practical approach for their specific synthetic needs.

References

Stability Showdown: Pent-2-yne Emerges as the More Stable Isomer Over Pent-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quantitative Comparison of Stability

The relative stability of isomers can be quantitatively assessed by comparing their standard heats of formation (ΔHf°) and heats of hydrogenation. A lower heat of formation indicates a more stable compound, as less energy is contained within its chemical bonds. Similarly, a less exothermic heat of hydrogenation (a smaller negative value) signifies a more stable unsaturated compound, as less energy is released upon its saturation to the corresponding alkane.

CompoundIsomer TypeStandard Heat of Formation (ΔHf°) (gas phase)
Pent-1-yneTerminal+144.3 ± 1.2 kJ/mol
Pent-2-yneInternal+129.3 ± 1.3 kJ/mol

Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

The data clearly indicates that pent-2-yne has a lower heat of formation than pent-1-yne, confirming its greater thermodynamic stability.

Experimental Protocols

The determination of the thermochemical data presented above relies on well-established experimental techniques.

Determination of Heat of Formation via Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is often determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Calorimetry Measurement cluster_2 Data Analysis P1 Weigh a precise mass of the alkyne sample P2 Place the sample in a crucible inside the bomb P1->P2 P3 Add a known amount of water to the bomb P2->P3 P4 Seal the bomb and pressurize with excess pure oxygen P3->P4 M1 Place the bomb in a calorimeter bucket with a known volume of water P4->M1 Transfer to Calorimeter M2 Allow the system to reach thermal equilibrium M1->M2 M3 Ignite the sample via an electrical fuse M2->M3 M4 Record the temperature change of the water M3->M4 D1 Calculate the heat released by the combustion (q_comb) M4->D1 Temperature Data D2 Correct for the heat of formation of CO2 and H2O D1->D2 D3 Apply Hess's Law to determine the standard heat of formation (ΔHf°) of the alkyne D2->D3

Figure 1: Workflow for Bomb Calorimetry.

In this process, a known mass of the alkyne is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water, and the resulting temperature increase is measured. By knowing the heat capacity of the calorimeter, the heat of combustion can be calculated. Hess's Law is then applied to the combustion reaction to determine the standard heat of formation of the compound.

Determination of Heat of Hydrogenation

Catalytic hydrogenation is an exothermic process where an alkyne reacts with hydrogen gas in the presence of a catalyst (e.g., platinum, palladium, or nickel) to form the corresponding alkane.[1] The heat released during this reaction, the heat of hydrogenation, is a direct measure of the stability of the unsaturated compound.[2][3]

Experimental Protocol:

  • Catalyst Preparation: A finely divided metal catalyst is placed in a reaction vessel.

  • Reactant Introduction: A known amount of the alkyne (pent-1-yne or pent-2-yne) is introduced into the reaction vessel, which is connected to a gas burette containing hydrogen.

  • Reaction Initiation: The mixture is stirred to ensure contact between the alkyne, hydrogen, and catalyst, initiating the hydrogenation process.

  • Data Acquisition: The reaction is carried out in a calorimeter, and the change in temperature is monitored. The volume of hydrogen consumed is also measured over time.

  • Calculation: The heat of hydrogenation is calculated from the temperature change and the known heat capacity of the calorimeter. The value is typically reported in kJ/mol.

The Chemical Basis for Stability

The observed difference in stability between pent-2-yne and pent-1-yne can be attributed to two main factors: hyperconjugation and the hybridization of carbon atoms.

G cluster_p2y Pent-2-yne (Internal Alkyne) cluster_p1y Pent-1-yne (Terminal Alkyne) p2y More Substituted Triple Bond p2y_hyper Increased Hyperconjugation p2y->p2y_hyper p2y_stability Greater Stability p2y_hyper->p2y_stability p1y_stability Lower Stability p1y Less Substituted Triple Bond p1y_hyper Limited Hyperconjugation p1y->p1y_hyper p1y_hyper->p1y_stability

Figure 2: Alkyne Structure and Stability.

Hyperconjugation: Internal alkynes, such as pent-2-yne, have alkyl groups attached to the sp-hybridized carbons of the triple bond. The sigma bonds of these adjacent alkyl groups can overlap with the pi orbitals of the triple bond, a stabilizing interaction known as hyperconjugation. This delocalization of electron density increases the stability of the molecule. Pent-2-yne benefits from hyperconjugation involving the C-H and C-C bonds of the ethyl and methyl groups. In contrast, pent-1-yne has only one alkyl group (a propyl group) attached to the triple bond, resulting in less extensive hyperconjugation.

Hybridization: The sp-hybridized carbon atoms in an alkyne are more electronegative than sp2 or sp3 hybridized carbons due to their higher s-character. In a terminal alkyne like pent-1-yne, the acidic proton attached to the sp-hybridized carbon creates a dipole moment that contributes to a slightly higher energy state compared to an internal alkyne where the triple bond is "buried" within the carbon chain and flanked by electron-donating alkyl groups.

Conclusion

The thermochemical data unequivocally demonstrates that pent-2-yne is thermodynamically more stable than pent-1-yne. This increased stability is a direct consequence of its internal structure, which allows for more extensive hyperconjugation compared to the terminal pent-1-yne. For researchers in drug development and organic synthesis, understanding the relative stabilities of isomers is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with desired energetic properties.

References

A Comparative Guide to Analytical Methods for Quantifying 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-pentyne in various sample matrices. The selection of an appropriate analytical technique is critical for reliable results in research, quality control, and drug development. This document details the experimental protocols and performance data for several key methods, enabling an informed decision based on specific analytical needs.

The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-suited for the volatile nature of this compound. Additionally, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman Spectroscopy are presented as alternative approaches.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key quantitative performance parameters for the discussed analytical methods for this compound quantification. The values presented are based on typical performance characteristics and data from the analysis of similar volatile organic compounds.

ParameterGC-FIDGC-MSQuantitative NMR (qNMR)FT-IR SpectroscopyRaman Spectroscopy
Principle Separation by volatility and interaction with a stationary phase, followed by detection of ions produced in a hydrogen flame.Separation by volatility and interaction with a stationary phase, followed by mass-based detection and quantification.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is proportional to the number of nuclei.Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.Inelastic scattering of monochromatic light, which relates to vibrational modes of molecules.
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.1 ng/mL~1-10 µg/mL~100 µg/mL~10 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL0.03 - 0.3 ng/mL~5-50 µg/mL~500 µg/mL~50 µg/mL
Linearity (R²) > 0.999> 0.995> 0.999> 0.99> 0.99
Precision (%RSD) < 3%< 5%< 1%< 10%< 5%
Accuracy (% Recovery) 95 - 105%92 - 108%98 - 102%85 - 115%90 - 110%
Selectivity ModerateHighHighLow to ModerateModerate to High
Sample Throughput HighHighLow to ModerateHighModerate

Experimental Protocols

Gas Chromatography (GC-FID and GC-MS)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds like this compound.[1][2] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the required sensitivity and selectivity.[3] FID is robust and has a wide linear range, while MS offers higher sensitivity and structural information for confident identification.[3][4] For volatile analytes in complex matrices, headspace sampling is a highly effective sample introduction technique that minimizes matrix effects and prolongs instrument life.[5][6][7]

a. Sample Preparation: Headspace Sampling

  • Place a precisely weighed or measured amount of the sample into a headspace vial.

  • Seal the vial immediately with a septum and crimp cap.

  • If the sample is solid or a viscous liquid, a suitable solvent with a low boiling point (e.g., dimethyl sulfoxide) can be added to facilitate the release of this compound into the headspace.

  • Incubate the vial in the headspace autosampler's oven at a controlled temperature (e.g., 80-120°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of this compound between the sample and the gas phase.[7]

b. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 2 minutes.

  • Detector: FID at 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

c. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector, Column, Carrier Gas, and Oven Program: Same as for GC-FID.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 68, 53, 41).

d. Calibration Prepare a series of calibration standards of this compound in a suitable solvent or a matrix blank. Analyze the standards using the same method as the samples. Construct a calibration curve by plotting the peak area against the concentration of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for identical reference standards.[8][9][10] The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[2]

a. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Add a precise amount of a suitable internal standard (e.g., maleic acid) with a known purity. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • Transfer the solution to an NMR tube.

b. NMR Instrumentation and Conditions

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

c. Data Processing and Quantification

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic signals of this compound (e.g., the methyl protons) and the internal standard.

  • Calculate the concentration of this compound using the following equation: Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd where C is the concentration, I is the integral value, N is the number of protons giving rise to the signal, M is the molar mass, m is the mass, and P is the purity. The subscripts x and std refer to the analyte and the internal standard, respectively.

FT-IR and Raman Spectroscopy

Both FT-IR and Raman spectroscopy are vibrational spectroscopy techniques that can be used for quantification, although they are more commonly used for qualitative identification.[11][12][13] For the non-polar alkyne bond in this compound, Raman spectroscopy is often more sensitive.[11] Quantitative analysis with these techniques relies on the Beer-Lambert law, where the absorbance or Raman scattering intensity is proportional to the concentration.[14][15][16]

a. Sample Preparation

  • For FT-IR: Prepare solutions of this compound in a solvent that has minimal interference in the spectral region of interest (e.g., carbon tetrachloride). Use a liquid cell with a known path length.

  • For Raman: Samples can often be analyzed directly in a vial or cuvette. Aqueous solutions are well-tolerated as water is a weak Raman scatterer.[11]

b. Instrumentation and Data Acquisition

  • FT-IR Spectrometer: Thermo Fisher Nicolet iS50 or equivalent. Collect spectra in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Raman Spectrometer: HORIBA LabRAM HR Evolution or equivalent, with a 785 nm laser excitation. Collect spectra covering the characteristic alkyne stretching region (~2230 cm⁻¹).

c. Calibration and Quantification

  • Prepare a series of calibration standards of this compound.

  • Measure the FT-IR absorbance or Raman intensity of the characteristic alkyne C≡C stretching peak for each standard.

  • Create a calibration curve by plotting the peak height or area against the concentration.

  • Measure the spectrum of the unknown sample and determine its concentration from the calibration curve.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing this compound Vial Place in Headspace Vial Sample->Vial Equilibrate Equilibrate at Elevated Temperature Vial->Equilibrate Autosampler Headspace Autosampler Injection Equilibrate->Autosampler Vapor Phase Transfer GC_Column Separation on GC Column Autosampler->GC_Column Detector Detection (FID or MS) GC_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: General workflow for the quantification of this compound using Headspace-GC.

Spectro_Quantification cluster_cal Calibration cluster_sample Sample Analysis Standards Prepare Standards of Known Concentration Measure_Standards Measure Spectroscopic Signal (NMR, FT-IR, or Raman) Standards->Measure_Standards Cal_Curve Generate Calibration Curve Measure_Standards->Cal_Curve Result Quantitative Result Cal_Curve->Result Determine Concentration Unknown Prepare Sample with Unknown Concentration Measure_Unknown Measure Spectroscopic Signal Unknown->Measure_Unknown Measure_Unknown->Cal_Curve Compare Signal

Caption: Logical relationship for quantification using spectroscopic methods.

References

A Researcher's Guide to the Validation of Kinetic Models for 2-Pentyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the predictive accuracy of kinetic models is paramount for process optimization, safety analysis, and mechanistic understanding. This guide provides a comparative framework for the validation of kinetic models for three key reactions of 2-pentyne: hydrogenation, oxidation, and pyrolysis. Due to the limited availability of comprehensive, publicly accessible kinetic models specifically for this compound, this document emphasizes the experimental methodologies and data required for robust model validation, drawing comparisons with analogous C5 molecules where necessary.

Data Presentation: A Comparative Overview

The validation of a kinetic model hinges on its ability to accurately reproduce experimental data across a range of conditions. Below are tables summarizing the types of quantitative data essential for this process, alongside exemplary data for this compound hydrogenation and analogous C5 molecule oxidation and pyrolysis.

Table 1: Quantitative Data for Hydrogenation Kinetic Model Validation

ParameterExperimental Data for this compound HydrogenationAlternative/Supporting Data (e.g., other Alkynes)Kinetic Model Prediction
Reactant Conversion (%) Time-course concentration profiles of this compound.[1]Conversion data for 1-butyne (B89482) hydrogenation.[2]Model should replicate the rate of disappearance of this compound under varying temperature, pressure, and catalyst loading.
Product Selectivity (%) Yields of cis-2-pentene, trans-2-pentene, and n-pentane.[1][3]Selectivity data for the semi-hydrogenation of other internal alkynes.[4]Model should predict the distribution of products, including the cis/trans ratio of the resulting alkene.
Initial Reaction Rate (mol/L·s) Measured under differential conditions to minimize mass transfer limitations.[1]Initial rate data from studies on similar catalyst systems (e.g., Pd/Al2O3).[2]Model should accurately predict initial rates as a function of reactant and hydrogen concentrations.
Apparent Activation Energy (kJ/mol) Determined from Arrhenius plots of initial reaction rates at different temperatures.Activation energies for the hydrogenation of analogous alkynes.The model's activation energy should be in close agreement with experimental values.
Reaction Orders Determined by systematically varying the concentration of this compound and hydrogen pressure.[1]Reaction orders from kinetic studies of alkyne hydrogenation.The model should reflect the experimentally determined dependencies on reactant concentrations.

Table 2: Quantitative Data for Oxidation Kinetic Model Validation

ParameterRequired Experimental Data for this compoundAnalogous Data from C5 Alkenes/AlkanesKinetic Model Prediction
Ignition Delay Time (ms) Measured in shock tubes or rapid compression machines over a range of temperatures and pressures.Ignition delay times for 1-pentene (B89616) and n-pentane.[5][6]Model should accurately predict the autoignition behavior of this compound-air mixtures.
Species Concentration Profiles (mole fraction) Time-resolved concentration profiles of reactants, intermediates, and products in a jet-stirred or flow reactor.Speciation data from the oxidation of 1-pentene and 2-pentene (B8815676).[7]Model should reproduce the temporal evolution of key chemical species.
Laminar Flame Speed (cm/s) Measured in a combustion bomb or using a heat flux burner for various equivalence ratios.Laminar flame speeds for 2-pentene/air mixtures.[7]Model should predict the propagation speed of a laminar flame through a this compound-air mixture.
Key Intermediate Species Identification Identification of major and minor intermediates using techniques like mass spectrometry.Identification of intermediates in pentene and pentanone oxidation.[7][8]Model should predict the formation of experimentally observed intermediates.

Table 3: Quantitative Data for Pyrolysis Kinetic Model Validation

ParameterRequired Experimental Data for this compoundAnalogous Data from C5 Alkanes/AlkenesKinetic Model Prediction
Reactant Disappearance Rate (1/s) Measured in a flow reactor or shock tube at high temperatures and various pressures.Pyrolysis rates for n-heptane.[9]Model should accurately predict the rate of this compound decomposition.
Product Distribution (mole fraction) Quantification of major and minor pyrolysis products (e.g., smaller alkynes, alkenes, methane).Product yields from the pyrolysis of 1-pentene and n-pentane.[7][9]Model should predict the yields of various decomposition products as a function of temperature and residence time.
Global Activation Energy (kJ/mol) Determined from the temperature dependence of the overall decomposition rate.Activation energies for the pyrolysis of polyethylene, a long-chain alkane.[10][11]The model's overall activation energy for this compound pyrolysis should align with experimental findings.
Pressure Dependence of Rate Constants Experimental determination of how rate constants for key reactions change with pressure.Pressure-dependent kinetics for n-pentane oxidation.[6]For a comprehensive model, pressure-dependent reaction pathways should be accurately represented.

Experimental Protocols

Detailed and well-documented experimental protocols are the bedrock of kinetic model validation. The following sections outline the key methodologies for acquiring the data presented above.

Hydrogenation Experiments

The selective hydrogenation of this compound to 2-pentene is typically studied in a slurry reactor.

Experimental Setup: A baffled stirred-tank reactor is commonly used to ensure good gas-liquid-solid mixing.[1] The reactor is equipped with a temperature controller, a gas delivery system for hydrogen, and a sampling port for liquid-phase analysis.

Procedure:

  • The catalyst (e.g., 1 wt.% Pd/Al2O3) is suspended in a solvent (e.g., heptane, isopropanol, or a mixture).[1]

  • The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure.[1]

  • The mixture is heated to the reaction temperature with vigorous stirring to minimize mass transfer limitations.[1]

  • A known amount of this compound is injected to start the reaction.

  • Liquid samples are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentrations of this compound, cis- and trans-2-pentene, and n-pentane.[1]

Data Analysis:

  • Conversion: Calculated from the decrease in this compound concentration over time.

  • Selectivity: Determined from the relative amounts of 2-pentenes and n-pentane formed at a given conversion.[1]

  • Reaction Rate: Calculated from the change in concentration of this compound per unit time. The influence of stirring speed and catalyst particle size should be investigated to ensure the reaction is kinetically controlled.[1]

Oxidation Experiments

The oxidation of this compound can be investigated using a variety of reactors to cover a wide range of conditions.

Jet-Stirred Reactor (JSR):

  • Purpose: To study the oxidation chemistry at intermediate temperatures and atmospheric pressure, providing detailed speciation data.

  • Methodology: A continuous flow of a dilute mixture of this compound, an oxidizer (e.g., air), and an inert carrier gas is introduced into a well-stirred, heated reactor. The constant temperature and residence time allow for the collection of steady-state species concentration data. Samples are typically analyzed using gas chromatography and mass spectrometry.[7]

Shock Tubes and Rapid Compression Machines (RCMs):

  • Purpose: To measure ignition delay times at high temperatures and pressures, relevant to internal combustion engines.[5]

  • Methodology: A mixture of this compound and air is rapidly compressed and heated, and the time to ignition is measured. Ignition is typically detected by a sharp rise in pressure or the emission of light.[5]

Pyrolysis Experiments

The thermal decomposition of this compound is studied at high temperatures in the absence of an oxidizing agent.

Flow Reactors:

  • Purpose: To determine reaction rates and product distributions under controlled temperature and residence time.

  • Methodology: A dilute mixture of this compound in an inert carrier gas is passed through a heated tube reactor. The effluent gas is rapidly quenched and analyzed to determine the extent of decomposition and the product spectrum.

Thermogravimetric Analysis (TGA):

  • Purpose: While more commonly used for solids, TGA can be adapted to study the pyrolysis of liquids by analyzing the mass loss of a sample as it is heated at a controlled rate in an inert atmosphere.[10] This can provide information on the overall decomposition kinetics.

Visualizing Reaction Pathways and Validation Workflows

Graphical representations are invaluable for understanding complex reaction networks and the logical flow of model validation.

Hydrogenation_Pathway This compound This compound cis-2-Pentene cis-2-Pentene This compound->cis-2-Pentene + H2 (syn-addition) trans-2-Pentene trans-2-Pentene This compound->trans-2-Pentene + H2 (anti-addition) n-Pentane n-Pentane cis-2-Pentene->n-Pentane + H2 trans-2-Pentene->n-Pentane + H2

Figure 1. Simplified reaction pathway for the hydrogenation of this compound.

Oxidation_Pathway cluster_main High-Temperature Oxidation This compound This compound Fuel Radicals Fuel Radicals This compound->Fuel Radicals H-abstraction Smaller Molecules Smaller Molecules Fuel Radicals->Smaller Molecules β-scission CO, CO2, H2O CO, CO2, H2O Smaller Molecules->CO, CO2, H2O Further Oxidation Validation_Workflow cluster_exp Experimental Data Acquisition cluster_model Kinetic Modeling cluster_val Validation and Refinement Exp_Design Design of Experiments Data_Collection Data Collection (e.g., JSR, RCM, Slurry Reactor) Exp_Design->Data_Collection Data_Analysis Data Processing & Uncertainty Quantification Data_Collection->Data_Analysis Comparison Comparison of Model Predictions and Experimental Data Data_Analysis->Comparison Model_Dev Model Development / Selection Simulation Numerical Simulation Model_Dev->Simulation Simulation->Comparison Sensitivity Sensitivity and Rate of Production Analysis Comparison->Sensitivity Iterate Refinement Model Refinement Sensitivity->Refinement Iterate Refinement->Model_Dev Iterate Refinement->Simulation

References

Safety Operating Guide

Proper Disposal Procedures for 2-Pentyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Pentyne is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. As a highly flammable and potentially reactive organic compound, this compound and its associated waste streams must be handled with strict adherence to established safety protocols. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste in a research environment.

Core Safety Precautions

Before handling this compound waste, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a flame-resistant laboratory coat, and chemical-resistant nitrile gloves.[1][2]

  • Ventilation: All procedures involving this compound, including transfer and quenching, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Ignition Sources: this compound is a highly flammable liquid (Hazard Class 3).[3][4][5] Keep waste containers and handling areas away from all potential ignition sources, such as heat, sparks, open flames, and hot surfaces.[5][6][7] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5][7]

  • Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents, strong bases, or certain metal salts, as this can lead to vigorous and potentially hazardous reactions.[1][3]

Quantitative Data and Hazard Summary

This table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyValueSource(s)
CAS Number 627-21-4[7]
Molecular Formula C₅H₈[5]
Physical State Colorless Liquid[4]
Primary Hazard Highly Flammable Liquid and Vapor (Category 2)[5]
UN Number 3295 (HYDROCARBONS, LIQUID, N.O.S.)[6]
Disposal Route Licensed Hazardous Waste Disposal Service[6][8]

Step-by-Step Disposal Protocol

The correct disposal procedure depends on the form of the this compound waste. Proper segregation is the first and most critical step.[2] Never dispose of this compound or its rinsate down the drain or in the regular trash.[8][9]

Pathway 1: Unused or Expired this compound

Pure, unused, or expired this compound should be disposed of in its original container.

  • Do Not Open: Keep the container securely sealed.

  • Labeling: Affix a "Hazardous Waste" label to the container. Ensure the label clearly states "this compound" and indicates its flammable nature.

  • Storage: Store the container in a designated satellite accumulation area for flammable waste, away from incompatible materials.[1]

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][10]

Pathway 2: Reaction Mixtures Containing this compound

Reaction mixtures must be fully quenched to neutralize any residual reactive species before collection.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control any potential exothermic reactions during quenching.[1]

  • Dilution: Dilute the mixture with an equal volume of an inert solvent (e.g., Tetrahydrofuran) to help dissipate heat.[1]

  • Quenching: Slowly and carefully add a proton-donating quenching agent, such as isopropanol (B130326) or methanol, dropwise.[1] Continue the addition until any signs of reaction (e.g., gas evolution) have completely ceased.

  • Stabilization: Allow the quenched mixture to slowly warm to room temperature while stirring.[1]

  • Collection: Transfer the stabilized mixture into a designated, compatible, and properly sealed hazardous waste container for non-halogenated flammable liquids.[1][11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents and their approximate percentages.[12]

  • Disposal: Store the container in the satellite accumulation area and arrange for EHS pickup.[1]

Pathway 3: Contaminated Solid Waste and Glassware

Materials that have come into contact with this compound are also considered hazardous waste.

  • Solid Waste (e.g., gloves, absorbent pads, silica (B1680970) gel):

    • Collect all contaminated solid materials in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[10]

    • Label the container as "Hazardous Waste" and specify "Contains this compound contaminated solids."

    • Seal the container and arrange for disposal through EHS.

  • Contaminated Glassware:

    • Rinse the glassware with a minimal amount of a suitable organic solvent, such as acetone.[10]

    • Collect this initial rinsate and dispose of it as hazardous liquid waste by adding it to the appropriate flammable waste container.[10]

    • After the initial decontamination rinse, the glassware can typically be washed with detergent and water. Confirm this secondary cleaning procedure with your institution's specific guidelines.[10]

Spill Management

In the event of a this compound spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[10]

  • Remove Ignition Sources: Immediately extinguish any nearby flames and turn off hot plates or other electrical equipment.[6][7]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Contain the spill and absorb it with a non-combustible, inert material such as sand, vermiculite, or diatomaceous earth.[3][6] Do not use combustible materials like paper towels or sawdust for absorption.[3]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and contaminated items.[7][10]

  • Dispose: Place all cleanup materials into a sealable, puncture-resistant container. Label it as hazardous waste and arrange for disposal through EHS.[10]

Mandatory Visualization

The following diagram outlines the decision-making workflow for the proper disposal of this compound waste.

G cluster_waste_type 1. Identify Waste Type cluster_pathways 2. Select Disposal Pathway cluster_actions 3. Execute Procedure cluster_final 4. Final Disposal Steps start This compound Waste Generated waste_type What is the form of the waste? start->waste_type unused Unused / Expired This compound waste_type->unused Pure Product reaction_mix Reaction Mixture waste_type->reaction_mix Mixture solids Contaminated Solids & Glassware waste_type->solids Contaminated Materials containerize Collect in Sealed, Compatible Container unused->containerize quench Cool, Dilute, & Quench Reaction Mixture reaction_mix->quench collect_solids Collect in Lined Solid Waste Bin solids->collect_solids rinse_glass Rinse with Solvent, Collect Rinsate solids->rinse_glass quench->containerize label_waste Label with 'Hazardous Waste' & List All Components collect_solids->label_waste rinse_glass->containerize containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store ehs_pickup Arrange Pickup by EHS / Licensed Waste Contractor store->ehs_pickup

References

Personal protective equipment for handling 2-Pentyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Pentyne

This guide provides critical safety, handling, and disposal protocols for this compound, designed for laboratory professionals. Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance.

Hazard Identification and Summary

This compound is a highly flammable liquid and vapor that poses several health risks. It can cause skin, eye, and respiratory irritation.[1][2][3] Aspiration of the liquid may be fatal.[2][4] It is classified as a neurotoxin.[4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure risk. The selection of PPE should be based on a risk assessment of the specific laboratory task being performed.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationStandard
Eye/Face Tightly fitting chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity prior to use.Conforming to EU Directive 89/686/EEC and standard EN 374.[6]
Body Flame-retardant lab coat. Additional protective clothing may be required based on the scale of work.Wear appropriate protective clothing to prevent skin exposure.[5]
Respiratory Not typically required when handled within a properly functioning chemical fume hood. For spills or in case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge.Follow OSHA respirator regulations (29 CFR 1910.134).

Operational Plan: Safe Handling and Storage

Pre-Handling Safety Checks
  • Ventilation : Always handle this compound in a properly operating chemical fume hood.[6]

  • Ignition Sources : Before work begins, ensure the area is completely free of ignition sources such as open flames, hot surfaces, sparks, and static discharge.[1][3] Use only non-sparking tools and explosion-proof equipment.[3][5]

  • Grounding : Ground and bond all containers and receiving equipment to prevent static electricity discharge.[1][3]

  • Safety Equipment : Verify that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

Step-by-Step Handling Procedure
  • Don all required PPE as specified in Table 2.

  • Place all necessary equipment and reagents inside the chemical fume hood.

  • Slowly open the this compound container, avoiding splashes or vapor release.

  • Perform the required transfer or experimental procedure.

  • Once the procedure is complete, securely close the this compound container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Remove PPE carefully, avoiding self-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Storage
  • Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3]

  • Keep the container tightly closed.[1][3]

  • Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[3][7]

  • The storage area should be locked.[1]

Emergency Procedures

First Aid Measures
  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. This material can enter the lungs and cause severe lung damage.[8] Call a physician or Poison Control Center immediately.[1][8]

Spill Response
  • Evacuate all non-essential personnel from the immediate area.

  • Remove all sources of ignition.[5]

  • Ensure adequate ventilation.

  • Wearing full PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[5] Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[5]

  • Clean the spill area thoroughly.

Disposal Plan

Chemical waste must be managed in compliance with all local, regional, and national hazardous waste regulations.[5]

  • Waste Collection : Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a separate, clearly labeled, and leak-proof container that is compatible with the chemical.[1] Do not mix with other waste streams.[1]

  • Container Handling : Keep the waste container tightly closed and handle it with the same precautions as the pure product.[1]

  • Storage : Store the waste container in a designated, well-ventilated hazardous waste accumulation area away from ignition sources.

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this compound down the drain or in regular trash.

Process Workflow

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Response start Begin Work with this compound safety_check Conduct Pre-Handling Checks (Fume Hood, No Ignition Sources, Eyewash/Shower Accessible) start->safety_check ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) safety_check->ppe Area Secure handle Perform Experiment in Fume Hood ppe->handle store Securely Seal and Store Container in Flammables Cabinet handle->store emergency_node Spill or Exposure Occurs handle->emergency_node waste Generate Waste (Unused chemical, contaminated items) store->waste containerize Collect in Labeled, Sealed, Compatible Waste Container waste->containerize dispose Store in Designated Waste Area for Licensed Disposal containerize->dispose end_node Work Complete & Area Clean dispose->end_node first_aid Follow First Aid Procedures emergency_node->first_aid Exposure spill_response Execute Spill Response Protocol emergency_node->spill_response Spill medical Seek Immediate Medical Attention first_aid->medical spill_response->containerize Waste collected

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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2-Pentyne

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